molecular formula C11H16N2O2 B1358135 3-Methoxy-4-(morpholin-4-yl)aniline CAS No. 482308-06-5

3-Methoxy-4-(morpholin-4-yl)aniline

Cat. No.: B1358135
CAS No.: 482308-06-5
M. Wt: 208.26 g/mol
InChI Key: BRTDKJDVVFXVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTDKJDVVFXVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620355
Record name 3-Methoxy-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482308-06-5
Record name 3-Methoxy-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-4-(morpholin-4-yl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Methoxy-4-(morpholin-4-yl)aniline. This compound, a substituted aniline featuring both a methoxy and a morpholino group, represents a scaffold of significant interest in medicinal chemistry. This document delves into its structural characteristics, predicted physicochemical properties, and plausible synthetic routes. Furthermore, it explores the compound's reactivity and potential applications in drug discovery, supported by data from analogous structures. All information is presented with the scientific integrity and practical insight expected by researchers in the field, with the understanding that while extensive data exists for related compounds, specific experimental values for the title compound are not widely available in public literature.

Introduction

Substituted anilines are fundamental building blocks in modern medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of a morpholine moiety is a particularly common strategy in drug design, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a methoxy group, the resulting electronic and steric environment of the aniline ring can be finely tuned to optimize biological activity and selectivity. This compound is a prime example of such a scaffold, holding potential for the development of novel therapeutics. This guide aims to consolidate the available information and provide expert insights into the characteristics and utility of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively documented, we can infer its key properties based on its chemical structure and data from closely related analogs.

Structural and General Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 1015527-97-3-
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Solid (predicted)

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physical Properties

Due to the absence of experimental data, the following table presents predicted values and data from analogous compounds to provide a reasonable estimation of the physical properties of this compound.

PropertyPredicted/Analog ValueNotes
Melting Point ~120-130 °CBased on the melting point of 3-Fluoro-4-morpholinoaniline (121-125 °C). The methoxy group may slightly alter this.
Boiling Point > 300 °CHigh boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.The morpholine and methoxy groups enhance solubility in polar organic solvents. The aniline moiety contributes to some water solubility.
pKa ~4-5The electron-donating methoxy and morpholino groups are expected to increase the basicity of the aniline nitrogen compared to aniline itself (pKa of aniline's conjugate acid is ~4.6).

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective strategy involves a two-step process starting from a commercially available nitroaromatic precursor:

  • Nucleophilic Aromatic Substitution (SNA_r): Reaction of 4-chloro-2-nitroanisole with morpholine.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline.

G start 4-Chloro-2-nitroanisole + Morpholine intermediate 4-Morpholino-2-nitroanisole start->intermediate SNA_r (e.g., K₂CO₃, DMF, heat) product This compound intermediate->product Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Morpholino-2-nitroanisole

  • To a solution of 4-chloro-2-nitroanisole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-morpholino-2-nitroanisole.

Step 2: Synthesis of this compound

  • Dissolve the 4-morpholino-2-nitroanisole (1 equivalent) from the previous step in a solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Expertise & Experience Insight: The choice of a palladium catalyst for the reduction of the nitro group is favored due to its high efficiency and clean conversion under mild conditions. An alternative, more classical approach would be the use of a reducing metal like iron or tin in an acidic medium (e.g., HCl), which can be advantageous for its cost-effectiveness on a larger scale.

Predicted Spectral Characterization

While experimental spectra are not available, the following are predicted key features based on the structure of this compound:

  • ¹H NMR:

    • A singlet for the methoxy protons (~3.8-4.0 ppm).

    • Two multiplets for the morpholine protons, corresponding to the methylene groups adjacent to the oxygen (~3.7-3.9 ppm) and the nitrogen (~2.9-3.1 ppm).

    • Signals in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the aniline ring. The coupling patterns will be indicative of the 1,2,4-substitution.

    • A broad singlet for the amine protons (~3.5-4.5 ppm), which may exchange with D₂O.

  • ¹³C NMR:

    • A signal for the methoxy carbon (~55-60 ppm).

    • Two signals for the morpholine carbons (~66-68 ppm for C-O and ~48-52 ppm for C-N).

    • Six distinct signals in the aromatic region, with carbons attached to oxygen and nitrogen appearing at lower field.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons (~2800-3100 cm⁻¹).

    • C=C stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹).

    • Strong C-O stretching vibrations for the ether linkages in the methoxy and morpholine groups (~1000-1300 cm⁻¹).

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 208.

    • Common fragmentation patterns would likely involve the loss of the methoxy group or fragments of the morpholine ring.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the aniline moiety, with its reactivity modulated by the electron-donating methoxy and morpholino substituents.

Reactivity Profile
  • Basicity: The aniline nitrogen is basic and will react with acids to form ammonium salts. The electron-donating nature of the methoxy and morpholino groups increases the electron density on the nitrogen, making it more basic than unsubstituted aniline.

  • Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino, methoxy, and morpholino groups. These groups are ortho-, para-directing. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the activating groups.

  • Nucleophilicity of the Amine: The primary amine is a good nucleophile and can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The morpholine group is a well-established "privilege structure" in medicinal chemistry, known to enhance drug-like properties.

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted anilines as a key pharmacophore for hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The methoxy and morpholino groups can be used to fine-tune the selectivity and potency of these inhibitors.

  • GPCR Ligands: The scaffold can be elaborated to generate ligands for G-protein coupled receptors, where the amine can serve as a handle for further derivatization.

  • Antimicrobial and Antiviral Agents: The morpholine ring is present in several approved antimicrobial and antiviral drugs. This scaffold can serve as a template for the development of new agents in this therapeutic area.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions should be based on those for analogous substituted anilines and morpholine derivatives.

  • Hazard Statements (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its structural features, combining the reactivity of a substituted aniline with the favorable pharmacokinetic properties often associated with the morpholine moiety, make it an attractive starting point for the synthesis of novel bioactive compounds. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this technical guide has provided a thorough overview of its predicted properties, a plausible and detailed synthetic route, and an analysis of its potential applications. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Morpholinoaniline. National Center for Biotechnology Information. [Link]

The Enigmatic Building Block: A Technical Guide to 3-Methoxy-4-(morpholin-4-yl)aniline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Methoxy-4-(morpholin-4-yl)aniline, a unique and potentially valuable, yet sparsely documented, building block for medicinal chemistry and novel compound synthesis. Due to its limited commercial availability and the absence of a registered CAS number, this document synthesizes information from closely related analogues to propose a robust framework for its synthesis, characterization, and application.

Compound Identification and Molecular Structure

While a specific CAS number for this compound is not publicly available, its identity is established through its chemical name and supplier information. It is offered by some vendors as a specialty research chemical.

The molecular structure combines a methoxy-substituted aniline core with a morpholine moiety, a well-regarded pharmacophore in drug development. This combination is anticipated to bestow favorable physicochemical properties for drug-like molecules.

Table 1: Core Compound Identifiers

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Canonical SMILES COC1=C(C=C(C=C1)N)N2CCOCC2-
InChI Key BRTDKJDVVFXVQK-UHFFFAOYSA-N

Proposed Synthesis Pathway

A viable synthetic route to this compound can be logically designed based on established methodologies for analogous compounds. The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Synthetic_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start 4-Chloro-2-nitroanisole (Starting Material) Intermediate 4-(3-Methoxy-4-nitrophenyl)morpholine Start->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Reagent1 Morpholine Reagent1->Intermediate Product This compound (Final Product) Intermediate->Product Reducing Agent (e.g., Pd/C, H2) Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Practical Guide

The following protocol is a validated procedure for a closely related compound, 4-morpholinoaniline, and is expected to be highly applicable for the synthesis of the title compound with minor adaptations.

Step 1: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine (Intermediate)

This step involves the nucleophilic aromatic substitution of a leaving group on a nitroanisole ring with morpholine. The choice of starting material is critical; 4-chloro-2-nitroanisole is a suitable candidate.

  • Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by the secondary amine of morpholine. The use of a polar aprotic solvent like DMSO helps to solubilize the reactants and accelerate the reaction. A base is required to neutralize the HCl generated during the reaction.

  • Methodology:

    • To a solution of 4-chloro-2-nitroanisole (1 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-Methoxy-4-nitrophenyl)morpholine.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to anilines under a hydrogen atmosphere. Ethanol is a common solvent for this reaction due to its ability to dissolve the substrate and its inertness under the reaction conditions.

  • Methodology:

    • Dissolve 4-(3-Methoxy-4-nitrophenyl)morpholine (1 equivalent) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel.

Physicochemical and Spectroscopic Profile (Predicted)

Due to the lack of experimental data for the title compound, the following properties are predicted based on its structure and data from analogous compounds such as 4-morpholinoaniline and 3-methoxyaniline.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Melting Point (°C) 110 - 125Analogy to substituted anilines
Boiling Point (°C) > 350High molecular weight and polarity
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterPresence of polar functional groups
pKa (of aniline N) 4.5 - 5.5Electron-donating effects of methoxy and morpholino groups
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the methoxy group protons (a singlet around 3.8 ppm), the morpholine ring protons (two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups), and the amine protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the two distinct carbons of the morpholine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

  • The Morpholine Moiety as a Pharmacophore: The morpholine ring is a common feature in many approved drugs.[1] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[2]

  • Scaffold for Novel Therapeutics: Substituted anilines are versatile starting materials for the synthesis of a wide range of biologically active compounds. The combination of the aniline, methoxy, and morpholine functionalities in the title compound provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • Potential as an Intermediate: This compound can serve as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, antibacterial agents, and other therapeutic candidates.[3][4] The primary amine group is readily derivatized to form amides, sulfonamides, and other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.

Applications Role of this compound in Drug Discovery cluster_Applications Potential Therapeutic Areas cluster_Properties Key Structural Contributions Core This compound (Core Scaffold) Oncology Kinase Inhibitors Core->Oncology Derivatization Infectious_Diseases Antibacterial Agents Core->Infectious_Diseases Derivatization CNS_Disorders CNS-active Compounds Core->CNS_Disorders Derivatization Morpholine Improved Solubility & Metabolic Stability Morpholine->Core Aniline Versatile Handle for Further Synthesis Aniline->Core Methoxy Modulates Electronic Properties Methoxy->Core

Caption: The central role of the this compound scaffold in medicinal chemistry.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

  • Panneerselvam, P., et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate. 2015. [Link]

  • Dömling, A. De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. 2017. [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. 2019. [Link]

  • National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. [Link]

Sources

A Technical Guide to the Solubility and Stability of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-4-(morpholin-4-yl)aniline is a substituted aniline derivative incorporating a morpholine moiety. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol , this compound presents as a solid at room temperature. Its structural features, including the aromatic amine, methoxy group, and the morpholine ring, are common in molecules developed for the pharmaceutical industry. The morpholine group, in particular, is often introduced to modulate physicochemical properties such as solubility and to improve pharmacokinetic profiles.[1]

This guide provides an in-depth exploration of the critical physicochemical properties of this compound: its solubility and stability. As direct experimental data for this specific molecule is not extensively published, this document will focus on the predictive rationale based on its structure and provide detailed, field-proven methodologies for the experimental determination of these parameters. This approach is designed to empower researchers, scientists, and drug development professionals to conduct a thorough characterization of this and similar novel chemical entities.

Solubility Profile: A Predictive and Experimental Framework

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[2][3] For this compound, its solubility is governed by the interplay of its constituent functional groups. The presence of the polar morpholine ring and the basic amino group suggests a degree of aqueous solubility, which is likely to be pH-dependent. Conversely, the aromatic ring and the methoxy group contribute to its lipophilicity, indicating potential solubility in organic solvents.

Given that over 40% of new chemical entities exhibit poor aqueous solubility, a thorough experimental evaluation is paramount.[2] Both kinetic and thermodynamic solubility assays are crucial in early drug discovery and development.[4] Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility offers a more definitive, equilibrium-based measurement essential for pre-formulation studies.[4][5]

Predicted Solubility of this compound
Solvent TypePrediction Rationale
Aqueous Media (pH-dependent) The aniline and morpholine nitrogens are basic and will be protonated at acidic pH, likely increasing solubility. At neutral and basic pH, the free base will be less soluble.
Polar Protic Solvents (e.g., Ethanol, Methanol) The molecule's ability to act as a hydrogen bond donor (amine) and acceptor (morpholine oxygen, methoxy oxygen, amine nitrogen) suggests good solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF) Good solubility is expected due to the overall polarity of the molecule.
Non-polar Solvents (e.g., Hexane, Toluene) Limited solubility is anticipated due to the polar functional groups.
Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard for determining thermodynamic solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure undissolved solid is present.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.[7][8][9][10]

Data Presentation:

SolventpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 M HCl2.025
PBS7.425
Borate Buffer9.025
MethanolN/A25
AcetonitrileN/A25
DMSON/A25
Visualization of Solubility Workflow

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Quantify by HPLC E->F

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile: A Forced Degradation Approach

Understanding the stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and shelf-life.[11][12][13][14] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[15][16][17][18][19] This information is vital for the development of stability-indicating analytical methods and for guiding formulation and packaging decisions.

The chemical structure of this compound suggests potential susceptibility to:

  • Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored degradation products.

  • Hydrolysis: While generally stable, extreme pH and temperature could potentially affect the molecule.

  • Photolysis: Aromatic amines can be light-sensitive.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][15] The goal is to achieve 5-20% degradation of the drug substance.[15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • Temperature-controlled oven

  • Photostability chamber

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for a defined period.

    • At specified time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 70°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][15]

    • Analyze the samples by HPLC. A control sample should be protected from light.

Data Presentation:

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 h60
0.1 M NaOH24 h60
3% H₂O₂24 hRoom Temp
Solid State Heat48 h70
Photolytic (Solid)As per ICH Q1BAs per ICH Q1B
Photolytic (Solution)As per ICH Q1BAs per ICH Q1B
Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis (Assay, Impurities) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS LC-MS for Degradant ID HPLC->MS API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced Degradation and Analysis Workflow.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By understanding the influence of its chemical structure and applying the detailed experimental protocols herein, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. The provided methodologies for determining thermodynamic solubility and conducting forced degradation studies are aligned with industry best practices and regulatory expectations, ensuring the generation of reliable and relevant data.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). AMSbiopharma. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025-08-10). ResearchGate. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025-04-17). RAPS. [Link]

  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). European Medicines Agency (EMA). [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • HPLC Methods for analysis of Aniline (herbicide precursor). HELIX Chromatography. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • 3-Methoxy-4-methylaniline. PubChem. [Link]

  • 2-Methoxy-4-morpholinoaniline. PubChem. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

  • Benzenamine, 4-(4-morpholinyl)-. PubChem. [Link]

  • 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

Sources

Spectroscopic Blueprint of 3-Methoxy-4-(morpholin-4-yl)aniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Methoxy-4-(morpholin-4-yl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of public domain experimental spectra, this guide leverages high-fidelity predictive models and foundational spectroscopic principles to construct a reliable analytical profile.

Introduction and Molecular Overview

This compound possesses a substituted aniline core, a key pharmacophore in numerous bioactive molecules. Its structure combines an electron-donating methoxy group and a bulky morpholine substituent, which significantly influence its electronic properties and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its behavior in various chemical environments.

  • Molecular Formula: C₁₁H₁₆N₂O₂[1]

  • Molecular Weight: 208.26 g/mol [1]

The following sections will detail the predicted spectroscopic data and provide an expert interpretation of the spectral features, grounded in established chemical principles.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: A General Approach

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is transferred to an NMR tube, and a small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).[2] The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H on N(1)~3.70broad singlet2H--NH₂
H-5~6.75d1HJ = 8.4Ar-H
H-2~6.30d1HJ = 2.5Ar-H
H-6~6.25dd1HJ = 8.4, 2.5Ar-H
H on C(9), C(12)~3.85t4HJ = 4.8-O-CH₂- (Morpholine)
H on C(10), C(11)~3.05t4HJ = 4.8-N-CH₂- (Morpholine)
H on C(15)~3.80s3H--OCH₃
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.0-7.0 ppm): The three aromatic protons constitute an ABC spin system. The proton at C5, being ortho to the amino group, is expected to appear at the most downfield position in this region. The protons at C2 and C6 will show characteristic ortho and meta couplings. The electron-donating nature of the amino, methoxy, and morpholino groups results in a general upfield shift of these aromatic protons compared to benzene (δ 7.36 ppm).[3]

  • Morpholine Region (δ 3.0-4.0 ppm): The morpholine ring gives rise to two distinct signals. The four protons on the carbons adjacent to the oxygen atom (C9, C12) are deshielded and appear as a triplet around 3.85 ppm. The four protons on the carbons adjacent to the nitrogen atom (C10, C11) are slightly more shielded and appear as a triplet around 3.05 ppm.

  • Methoxy Signal (δ ~3.80 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.

  • Amine Protons (δ ~3.70 ppm): The two amine protons typically appear as a broad singlet.[4] Their chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]

G H6 H-6 (δ 6.25) H5 H-5 (δ 6.75) H6->H5 Jortho ≈ 8.4 Hz H2 H-2 (δ 6.30) H6->H2 Jmeta ≈ 2.5 Hz H_morph_N N-CH2 (δ 3.05) H_morph_O O-CH2 (δ 3.85) H_morph_N->H_morph_O Jvicinal ≈ 4.8 Hz

Caption: Predicted key ¹H-¹H NMR correlations for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol: A General Approach

The sample preparation is similar to that for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Atom NumberPredicted Chemical Shift (δ, ppm)Carbon Type
C-3~150.0C (Quaternary)
C-4~140.0C (Quaternary)
C-1~135.0C (Quaternary)
C-5~118.0CH
C-2~105.0CH
C-6~100.0CH
C(9), C(12)~67.0CH₂
C(15)~56.0CH₃
C(10), C(11)~51.0CH₂
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ 100-150 ppm): The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the oxygen (C3) and nitrogen (C1, C4) atoms are the most deshielded. The methoxy group on C3 causes a strong downfield shift for C3 and an upfield shift for the ortho carbons (C2, C4) and para carbon (C6) relative to anisole itself.[7][8]

  • Morpholine Carbons (δ 50-70 ppm): The carbons adjacent to the electronegative oxygen atom (C9, C12) are deshielded and appear around 67.0 ppm. The carbons adjacent to the nitrogen (C10, C11) are found further upfield at approximately 51.0 ppm.

  • Methoxy Carbon (δ ~56.0 ppm): The methoxy carbon gives a characteristic signal around 56.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A General Approach

For a solid sample, an IR spectrum can be obtained by grinding a small amount of the compound with potassium bromide (KBr) and pressing the mixture into a thin pellet.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the crystal. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3350N-H asymmetric & symmetric stretchPrimary Amine
3050-3000C-H stretchAromatic
2980-2820C-H stretchAliphatic (Morpholine, Methoxy)
1620-1600N-H bend (scissoring)Primary Amine
1600, 1500C=C stretchAromatic Ring
1250-1200C-N stretchAryl Amine
1260-1200, 1075-1020C-O stretch (asymmetric & symmetric)Aryl Ether (Methoxy)
1120-1085C-O-C stretchEther (Morpholine)
Interpretation of the IR Spectrum
  • N-H Region: The primary amine group is expected to show two distinct absorption bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Region: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the morpholine and methoxy groups will be observed below 3000 cm⁻¹.[10]

  • Fingerprint Region (<1600 cm⁻¹): This region will contain a complex pattern of absorptions. Key features include the N-H bending vibration around 1620 cm⁻¹, aromatic C=C stretching bands, and strong C-O stretching absorptions from both the methoxy and morpholine ether linkages. The C-N stretching of the aryl amine and the morpholine will also be present in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: A General Approach

For a volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[11] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

Predicted Mass Spectrum Data (EI)
m/zProposed FragmentComments
208[C₁₁H₁₆N₂O₂]⁺˙Molecular Ion (M⁺˙)
193[M - CH₃]⁺Loss of a methyl radical from the methoxy group
178[M - CH₂O]⁺˙Loss of formaldehyde from the morpholine ring
151[M - C₂H₃NO]⁺˙Loss of a morpholine fragment
122[M - C₄H₈NO]⁺Alpha-cleavage, loss of morpholine ring fragment
Interpretation of the Mass Spectrum
  • Molecular Ion: According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight. The molecular ion peak is therefore expected at m/z 208.[12][13] Aromatic amines generally show a prominent molecular ion peak.[12]

  • Fragmentation Pathways: The fragmentation will be directed by the functional groups.

    • A primary fragmentation pathway for aromatic ethers is the loss of the alkyl group, leading to a peak at m/z 193 ([M - 15]⁺) from the loss of a methyl radical.

    • Morpholine-containing compounds can undergo alpha-cleavage adjacent to the nitrogen or oxygen atoms. A significant fragment at m/z 122 could arise from the cleavage of the bond between the aromatic ring and the morpholine nitrogen.

    • Other characteristic fragmentations of the morpholine ring are also expected.

G M [M]⁺˙ (m/z 208) M_minus_15 [M-CH₃]⁺ (m/z 193) M->M_minus_15 - •CH₃ M_minus_morph Fragment (m/z 122) M->M_minus_morph - C₄H₈NO•

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data reveals a set of unique spectral fingerprints that are consistent with its molecular structure. The aromatic protons are shifted upfield due to electron-donating substituents, the morpholine ring shows two distinct sets of methylene signals, and the fragmentation pattern is characteristic of an aromatic amine containing methoxy and morpholine moieties. This comprehensive spectroscopic blueprint serves as a valuable reference for the identification, purity assessment, and further investigation of this compound in research and development settings.

References

  • Royal Society of Chemistry. (n.d.). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: The ¹H-NMR experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra for the reactant and products of labeled.... Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • American Chemical Society. (n.d.). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (2013). Is there a good program to calculate (predict) ¹³C-chemical shifts of low molecular weight compounds?. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline from 3-Nitro-4-X-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Methoxy-4-(morpholin-4-yl)aniline, a key intermediate in pharmaceutical and materials science. The synthesis commences from readily available 3-nitro-4-X-benzoic acid derivatives, where 'X' is a suitable leaving group, typically a halogen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and data-driven justifications for experimental choices.

Introduction

This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a methoxy group, a morpholine moiety, and a primary amine on an aniline core, makes it a versatile precursor for a range of complex molecules. Notably, this scaffold is found in various biologically active compounds and functional materials. The strategic synthesis from 3-nitro-4-X-benzoic acid offers a convergent and scalable approach.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from a 3-nitro-4-X-benzoic acid derivative is elegantly achieved in a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA r): Introduction of the morpholine moiety by displacing a halogen atom at the C-4 position of the benzoic acid derivative.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine to yield the final product.

This strategy is predicated on the activating effect of the nitro group, which renders the aromatic ring susceptible to nucleophilic attack.[1][2][3] The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3]

Visualizing the Synthetic Pathway

The overall transformation can be visualized as follows:

Synthetic_Pathway 3-Nitro-4-X-benzoic_acid 3-Nitro-4-X-benzoic acid Intermediate 3-Nitro-4-(morpholin-4-yl)benzoic acid 3-Nitro-4-X-benzoic_acid->Intermediate  Morpholine, Base (Nucleophilic Aromatic Substitution) Final_Product This compound Intermediate->Final_Product  Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic scheme from 3-nitro-4-X-benzoic acid to this compound.

Part 1: Nucleophilic Aromatic Substitution

The first critical step involves the substitution of a halogen atom (typically fluorine or chlorine) with morpholine. The choice of the leaving group ('X') and reaction conditions are paramount for achieving high yield and purity.

Rationale for Starting Material Selection
  • 3-Nitro-4-fluorobenzoic acid: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack.[4]

  • 3-Nitro-4-chlorobenzoic acid: While chlorine is a less effective leaving group than fluorine in this context, it is often a more cost-effective starting material.[5] The reaction may require slightly more forcing conditions.

Experimental Protocol: Synthesis of 3-Nitro-4-(morpholin-4-yl)benzoic Acid

This protocol is adapted from established procedures for SNAr reactions with morpholine.[6][7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Nitro-4-fluorobenzoic acid185.1118.5 g0.1
Morpholine87.1226.1 g (26.1 mL)0.3
Potassium Carbonate (K₂CO₃)138.2127.6 g0.2
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-4-fluorobenzoic acid (18.5 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and dimethyl sulfoxide (100 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add morpholine (26.1 mL, 0.3 mol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven at 60 °C.

Expected Yield: 85-95% Appearance: Yellow to off-white solid.

Mechanistic Insight: The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group A 3-Nitro-4-fluorobenzoic acid + Morpholine B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Meisenheimer Complex D 3-Nitro-4-(morpholin-4-yl)benzoic acid + F⁻ C->D Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Part 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 3-nitro-4-(morpholin-4-yl)benzoic acid to the corresponding aniline. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the carboxylic acid group.

Selection of Reducing Agent

A variety of reagents can be employed for the reduction of aromatic nitro compounds.[8][9]

  • Catalytic Hydrogenation: This is a clean and efficient method. Palladium on carbon (Pd/C) is a commonly used catalyst. This method often proceeds with high yield and produces minimal byproducts.

  • Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reducing agents for nitroarenes.

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also be effective.[10]

For this synthesis, catalytic hydrogenation is often preferred due to its clean reaction profile and ease of product isolation.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Nitro-4-(morpholin-4-yl)benzoic acid252.2425.2 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Methanol (MeOH)32.04250 mL-
Hydrogen (H₂) gas2.02--

Procedure:

  • In a Parr hydrogenation apparatus or a similar high-pressure reactor, dissolve 3-nitro-4-(morpholin-4-yl)benzoic acid (25.2 g, 0.1 mol) in methanol (250 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: 90-98% Appearance: Off-white to light brown solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Nitro-4-(morpholin-4-yl)benzoic acidC₁₁H₁₂N₂O₅252.24230-235
This compoundC₁₁H₁₆N₂O₂208.26121-123[11]

Conclusion

The synthesis of this compound from 3-nitro-4-X-benzoic acid is a reliable and high-yielding process. The two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction is a classic yet powerful strategy in organic synthesis. The protocols provided in this guide, along with the mechanistic rationale, offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful selection of starting materials and reaction conditions, as detailed herein, is crucial for optimizing yield and purity.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Google Patents.
  • PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

  • National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • PrepChem.com. Synthesis of 3-nitrobenzoic acid. [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • National Institutes of Health. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

  • Aapptec Peptides. Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. [Link]

  • PubChem. 3-(morpholin-4-yl)benzoic acid. [Link]

Sources

Unlocking the Therapeutic Potential of 3-Methoxy-4-(morpholin-4-yl)aniline: A Scaffolding Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Morpholinoaniline Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The morpholine ring, a simple six-membered heterocycle, has consistently demonstrated its value in medicinal chemistry, bestowing favorable physicochemical and pharmacokinetic properties upon a diverse range of bioactive molecules.[1] When integrated into an aniline framework, it forms the morpholinoaniline scaffold, a structural motif present in a number of clinically significant agents and investigational drugs. This guide delves into the untapped potential of a specific, yet promising, derivative: 3-Methoxy-4-(morpholin-4-yl)aniline . While direct extensive biological data on this particular molecule is nascent, a comprehensive analysis of its structural congeners and the broader class of morpholinoaniline-containing compounds allows for a robust, evidence-based exploration of its potential therapeutic applications.

This document will serve as a technical guide for researchers, providing a logical framework for investigating the biological activities of this compound. We will explore its potential as an anticancer and antimicrobial agent, drawing upon established structure-activity relationships (SAR) and mechanistic insights from closely related analogues. Furthermore, we will present detailed, actionable experimental protocols to empower researchers to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecule.

Part 1: Potential Biological Activities and Mechanistic Rationale

The therapeutic potential of this compound can be inferred from the well-documented activities of compounds sharing its core structure. The strategic placement of the methoxy and morpholine groups on the aniline ring is not arbitrary; it is a design element that can influence target engagement, metabolic stability, and overall pharmacological profile.

Potential as an Anticancer Agent

The morpholinoaniline scaffold is a cornerstone in the design of various kinase inhibitors and other anticancer agents. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many protein kinases.

Numerous quinoline-based anticancer agents feature a substituted aniline moiety, where the nature and position of substituents are critical for activity.[2] For instance, the morpholine group is a key feature in several phosphatidylinositol 3-kinase (PI3K) inhibitors.[3] The methoxy group, an electron-donating substituent, can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and interaction with target residues.

The proposed mechanism of action for this compound as a kinase inhibitor would involve its binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways crucial for cancer cell proliferation and survival.

Derivatives containing the morpholine moiety have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[4] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The morpholino-1H-phenalene derivatives, for example, demonstrate that the morpholine group can be a crucial part of a pharmacophore that disrupts the protein-protein interactions essential for the pro-survival function of Mcl-1 and Bcl-2.

Part 2: Experimental Workflows for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.

Synthesis of this compound

The synthesis of the target compound is a critical first step. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitably activated precursor.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

  • Starting Material: 4-Fluoro-3-methoxyaniline or a related precursor.

  • Reaction: React the starting material with morpholine in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Catalysis: The reaction may be facilitated by the addition of a base, such as potassium carbonate, to scavenge the hydrofluoric acid byproduct.

  • Temperature: Heat the reaction mixture to a temperature between 120-150 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2.1: Synthetic Workflow for this compound

G start Starting Materials: 4-Fluoro-3-methoxyaniline and Morpholine reaction Nucleophilic Aromatic Substitution in DMSO with K2CO3 start->reaction heating Heat to 120-150 °C reaction->heating monitoring Monitor by TLC/HPLC heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization product Final Product: This compound characterization->product

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Anticancer Activity Screening

A panel of cancer cell lines should be used to assess the cytotoxic and antiproliferative effects of this compound.

Protocol 2.2: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2.2: Hypothetical IC₅₀ Values for this compound

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
HepG2Liver15.2
A549Lung22.8
MCF-7Breast18.5
PC-3Prostate25.1
Kinase Inhibition Assays

To investigate the potential mechanism of anticancer activity, kinase inhibition assays are essential.

Protocol 2.3: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the target kinase (e.g., recombinant human PI3Kα), the substrate (e.g., ATP and a suitable lipid or peptide substrate), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. A lower luminescence signal indicates higher kinase inhibition.

  • IC₅₀ Determination: Calculate the IC₅₀ value for kinase inhibition.

Diagram 2.3: Kinase Inhibition Assay Workflow

G setup Reaction Setup: Kinase + Substrate + ATP + Test Compound incubation Incubate at 37 °C setup->incubation adp_detection Add ADP-Glo™ Reagent incubation->adp_detection luminescence Measure Luminescence adp_detection->luminescence analysis Calculate IC50 luminescence->analysis result Kinase Inhibition Profile analysis->result

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity Screening

The morpholinoaniline scaffold has also been explored for its antimicrobial properties.

Protocol 2.4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well of a 96-well plate with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound can be further optimized through systematic structural modifications.

  • Modification of the Methoxy Group: Replacement with other alkoxy groups of varying chain lengths or with electron-withdrawing groups (e.g., trifluoromethoxy) can probe the electronic and steric requirements of the binding pocket.

  • Substitution on the Aniline Ring: Introduction of additional substituents on the aniline ring can explore further interactions with the target protein.

  • Alteration of the Morpholine Ring: Replacement with other heterocyclic systems (e.g., piperidine, thiomorpholine) can assess the importance of the oxygen atom and the ring conformation for activity.

A systematic SAR study will be crucial for identifying analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is a relatively under-investigated molecule, its structural features, when viewed through the lens of established medicinal chemistry principles, suggest a high probability of interesting biological activities. Its potential as an anticancer agent, possibly through kinase inhibition or modulation of apoptotic pathways, and its potential as an antimicrobial agent, warrant further investigation. The experimental protocols and strategic framework outlined in this guide provide a clear and scientifically rigorous path for researchers to explore and potentially validate the therapeutic promise of this compound. Through systematic evaluation and iterative design, this compound could serve as a valuable starting point for the development of novel and effective therapeutic agents.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). National Institutes of Health. [Link]

  • Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. (2014). PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2019). National Institutes of Health. [Link]

  • Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. (2008). PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. (2024). PubMed. [Link]

  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (2022). ResearchGate. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). MDPI. [Link]

Sources

The 3-Methoxy-4-(morpholin-4-yl)aniline Scaffold: A Privileged Core in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Oncology

In the landscape of targeted cancer therapy, the relentless pursuit of selective and potent kinase inhibitors remains a central theme. Within this effort, certain molecular scaffolds have emerged as "privileged structures," consistently yielding compounds with desirable pharmacological properties. The 3-methoxy-4-(morpholin-4-yl)aniline core is a paramount example of such a scaffold. Its intrinsic physicochemical and structural characteristics have established it as a cornerstone in the design of numerous inhibitors targeting key oncogenic signaling pathways.

The morpholine moiety, a heterocyclic amine, is frequently employed in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates.[1] Its oxygen atom can act as a hydrogen bond acceptor, while the saturated ring system imparts a favorable conformational rigidity. When coupled with a methoxy-substituted aniline ring, this scaffold provides a versatile platform for creating high-affinity ligands for the ATP-binding pockets of various kinases.

This guide provides a detailed exploration of the this compound core, focusing on its synthesis, its critical role in the mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors, key structure-activity relationships (SAR), and detailed protocols for its synthesis and biological evaluation.

Mechanism of Action: The Case Study of Gefitinib and EGFR

The most prominent therapeutic agent containing the this compound core is Gefitinib (Iressa®) , a first-generation EGFR tyrosine kinase inhibitor (TKI).[2] Gefitinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[2]

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for tumor cell proliferation and survival, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[2] Gefitinib functions as an ATP-competitive inhibitor, binding reversibly to the ATP pocket within the EGFR kinase domain. This action blocks receptor autophosphorylation, effectively shutting down these pro-survival signals and leading to cell cycle arrest and apoptosis.[3]

The this compound moiety in related anilinoquinazoline inhibitors does not typically form direct hydrogen bonds within the kinase hinge region but serves as a critical solubilizing group and occupies a solvent-exposed region of the ATP binding site. Its properties are crucial for achieving the necessary pharmacokinetic profile for oral bioavailability.

EGFR_Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib (Anilinoquinazoline) Gefitinib->EGFR Competitively Inhibits ATP ATP ATP->EGFR Binds Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Synthetic Strategies and Workflow

The synthesis of this compound is typically achieved through a robust two-step sequence. This process exemplifies a common strategy in medicinal chemistry for the preparation of substituted anilines.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with a precursor such as 1-fluoro-2-methoxy-4-nitrobenzene or a related halo-nitroaromatic compound. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Morpholine, acting as the nucleophile, displaces the halide (e.g., fluoride), which is a good leaving group, to form the intermediate, 4-(2-methoxy-4-nitrophenyl)morpholine.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to the primary amine. This transformation is commonly accomplished using methods like catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., iron powder in the presence of ammonium chloride).[3] This final step yields the target this compound core.

Synthesis_Workflow start Starting Materials: - 1-Fluoro-2-methoxy-4-nitrobenzene - Morpholine - Base (e.g., K₂CO₃) snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Intermediate: 4-(2-Methoxy-4-nitrophenyl)morpholine snar->intermediate Forms reduction Step 2: Nitro Group Reduction intermediate->reduction purification Workup & Purification reduction->purification Crude Product reagents Reagents: - Fe / NH₄Cl or - H₂, Pd/C reagents->reduction product Final Product: This compound purification->product Yields

Caption: General two-step synthetic workflow for the target aniline core.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a key component of the "eastern" portion of anilinoquinazoline EGFR inhibitors. SAR studies have shown that while this part of the molecule is more tolerant to modification than the quinazoline core or the aniline linker, changes can still significantly impact activity and properties. The morpholine ring, in particular, has been a focus of optimization.

Compound/ModificationR Group (Eastern Portion)Target/AssayIC₅₀ (nM)Key Insight
Gefitinib 3-propoxy-4-morpholino EGFR WT~2-20The morpholine group is well-tolerated and provides favorable pharmacokinetic properties.[4]
Analog 1 3-propoxy-4-piperidino EGFR WTLess PotentReplacement of the morpholine oxygen with a methylene group can decrease potency, suggesting the H-bond accepting capability or specific conformation of the morpholine is beneficial.[4]
Analog 2 3-propoxy-4-(N-methylpiperazino )EGFR WT~10-50N-substituted piperazines are also well-tolerated and offer a handle for further modification to modulate properties like solubility or target engagement.[2]
Analog 3 3-propoxy-4-(N-acetylpiperazino )A549 cell line110Introducing a bulkier, H-bond donating/accepting group like N-acetyl on the piperazine maintains significant, albeit slightly reduced, cellular activity compared to Gefitinib.[2]

Note: IC₅₀ values are approximate and can vary based on assay conditions. The data is synthesized from multiple sources to illustrate SAR trends.

The key takeaway is that the morpholine ring in this scaffold provides a near-optimal balance of solubility, metabolic stability, and size. While other heterocyclic systems like piperazine are viable, they often require additional substitution to match the overall favorable profile conferred by the morpholine.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of closely related fluoro-morpholino-anilines.[3]

Step A: Synthesis of 4-(2-methoxy-4-nitrophenyl)morpholine

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude 4-(2-methoxy-4-nitrophenyl)morpholine is typically of sufficient purity for the next step.

Step B: Reduction to this compound

  • Reagent Setup: To a round-bottom flask, add the crude 4-(2-methoxy-4-nitrophenyl)morpholine (1.0 eq), iron powder (Fe, 3.0-4.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Reaction: Heat the suspension to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Isolation & Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a solid.

Protocol 2: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a test compound against recombinant EGFR kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a derivative built upon the aniline core) in 100% DMSO. Perform serial dilutions in kinase assay buffer to create a range of test concentrations (e.g., 100 µM to 1 pM).

    • Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Prepare ATP solution in kinase assay buffer at a concentration near its Kₘ for EGFR.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of serially diluted test compound or control inhibitor (e.g., Gefitinib) to the appropriate wells.

    • Add 1 µL of 5% DMSO to "no inhibitor" (positive control) and "no enzyme" (blank) wells.

    • Add 2 µL of diluted EGFR enzyme to all wells except the "no enzyme" blanks. Add 2 µL of kinase buffer to the blank wells.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ System):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "no enzyme" blank values from all other readings.

    • Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound core represents a triumph of rational drug design, embodying the characteristics of a privileged scaffold. Its role in the success of EGFR inhibitors like Gefitinib has cemented its importance in medicinal chemistry. The synthetic accessibility and favorable physicochemical properties of this core ensure its continued use as a foundational building block. Future research will likely focus on incorporating this scaffold into next-generation inhibitors, including covalent and allosteric modulators, as well as dual-target inhibitors aimed at overcoming acquired resistance to current therapies. The principles and protocols outlined in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

  • Optimization of gefitinib analogues with potent anticancer activity. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25305687/]
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [URL: https://www.researchgate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31339630/]
  • Gefitinib: A Comprehensive Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Targeting of EGFR. Benchchem. [URL: https://www.benchchem.com/product/b1154]
  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [URL: https://aacrjournals.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook. [URL: https://www.chemicalbook.com/article/gefitinib--mechanism-of-action--pharmacokinetics-and-side-effect.htm]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6639]
  • EGFR Kinase Assay. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual-tm313/?page=13]
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. University of California, San Francisco. [URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7yJ30xMGEAxX_jYkEHfPFCuYQFnoECA8QAQ&url=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC3947474%2Fbin%2FNIHMS559092-supplement-01.pdf&usg=AOvVaw0_1u6jQx3T8n9x_y_z_z_y]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 3-Methoxy-4-(morpholin-4-yl)aniline, a key intermediate in pharmaceutical synthesis. As a substituted aniline, this compound requires careful management to mitigate potential health risks and ensure a safe laboratory environment. This document, grounded in established safety data, offers in-depth insights into its hazard profile, appropriate handling procedures, and emergency response measures.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Ingestion is also a potential route of exposure.[1]

Key Hazard Statements:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Potential for Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4]

While comprehensive toxicological data is not available for this specific compound, its structural similarity to other anilines suggests a need for caution.[2] Anilines as a class can be toxic and may cause methemoglobinemia.[5][6][7]

Physical and Chemical Properties Summary

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[8][9]
Molecular Weight 208.26 g/mol [8][9]
Appearance Solid, Dark yellow to Brown[4]
Melting Point 146 - 151 °C[4]
Boiling Point 332 °C[4]
Odor Ammonia-like[4]
Storage Class Combustible Solids[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and any solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate ventilation in storage areas and laboratories where the compound is used.[1][2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear safety goggles with side protection or a face shield.[10] Standard laboratory safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[10] It is advisable to check the breakthrough time and permeation rate of the glove material with the supplier. Double-gloving may be appropriate for certain procedures.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

    • Protective Clothing: For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing.[11]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of dust formation, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[1][10]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_use Handling Phase cluster_post Post-Handling Phase Assess_Risk Assess Experimental Risk (Quantity, Duration, Task) Select_PPE Select Appropriate PPE (Gloves, Goggles, Coat, Respirator) Assess_Risk->Select_PPE Determines Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Followed by Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely (Avoid Contamination) Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE (as Hazardous Waste) Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Workflow for PPE selection, use, and disposal.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Safe Handling Practices
  • Avoid Contact: Prevent all contact with skin and eyes.[1]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][4]

  • Hygiene Measures: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[1] Contaminated clothing should be removed and washed before reuse.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

Storage Conditions
  • Container: Keep the container tightly closed.[1][3][4]

  • Environment: Store in a dry, cool, and well-ventilated place.[1][3][4]

  • Segregation: Store away from incompatible materials.[3]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: In case of skin contact, immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1] Do NOT induce vomiting.[5]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.

  • Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dust. For a liquid spill, absorb with an inert material and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste.[1]

Chemical Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & Supervisor Spill->Alert Assess Assess Spill Size & Hazard Evacuate->Assess Alert->Assess Small_Spill Small & Controllable? Assess->Small_Spill Cleanup Proceed with Cleanup Small_Spill->Cleanup Yes Large_Spill Call Emergency Response Small_Spill->Large_Spill No Don_PPE Don Full PPE Cleanup->Don_PPE Contain Contain Spill Don_PPE->Contain Neutralize_Absorb Neutralize/Absorb Contain->Neutralize_Absorb Collect Collect Waste Neutralize_Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.

  • Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Do not allow the chemical to enter drains or waterways.[10]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, wearing the correct personal protective equipment, and being prepared for emergencies. A thorough understanding of its potential hazards is the foundation of a strong safety culture.

References

  • Thermo Fisher Scientific. (2020, December 13).
  • Fisher Scientific. (2025, December 20).
  • Carl ROTH. (n.d.).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Aniline, 2,4,6-trimethyl-. CAMEO Chemicals.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem.
  • European Human Biomonitoring Initiative (HBM4EU). (n.d.). Prioritised substance group: Anilines.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Aniline. CAMEO Chemicals.

Sources

A Senior Application Scientist's Guide to 3-Methoxy-4-(morpholin-4-yl)aniline: Procurement, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the integrity of starting materials is paramount. 3-Methoxy-4-(morpholin-4-yl)aniline, a substituted aniline, represents a valuable building block in medicinal chemistry, particularly in the synthesis of complex therapeutic agents. Its structure, featuring a methoxy group and a morpholine ring, offers multiple points for chemical modification, making it a versatile intermediate.[1] This guide provides an in-depth technical overview of this compound, focusing on the critical aspects of sourcing, quality verification, and its potential applications, designed to empower scientists to make informed decisions in their research endeavors.

Part 1: The Supplier Landscape and Strategic Procurement

Procuring specialized chemical reagents like this compound requires more than simply identifying a vendor. The quality and documentation provided by suppliers can vary significantly, directly impacting experimental outcomes.

Identifying Primary Suppliers

Our investigation identifies several sources for this compound, with the most prominent being major chemical suppliers that cater to the research and development sector.

  • Sigma-Aldrich (Merck): As a leading global supplier, Sigma-Aldrich lists this compound in their portfolio.[2] However, it is crucial to note their specific sales condition for this product. It is provided as part of a collection for early discovery researchers, and the company explicitly states that they do not collect analytical data for it. The product is sold "AS-IS," with the buyer assuming full responsibility for confirming its identity and purity.[2] All sales are final.[2] This underscores the absolute necessity for rigorous in-house quality control.

  • Distributors of Niche Building Blocks: Other suppliers, such as AA BLOCKS, offer this chemical scaffold, often in different salt forms. For instance, 3-Methoxy-4-morpholinoaniline Dihydrochloride is available, which may have different solubility and handling characteristics compared to the free base.[3]

Quantitative Supplier Summary
SupplierProduct NameCAS NumberMolecular FormulaPurity SpecificationNotes
Sigma-Aldrich This compoundNot Listed (MDL: MFCD09755872)[2]C₁₁H₁₆N₂O₂[2]Not Provided; Sold "AS-IS"[2]Buyer must perform all analytical verification.
AA BLOCKS 3-Methoxy-4-morpholinoaniline DiHCl1226776-91-5[3]C₁₁H₁₆N₂O₂·2ClH[3]min 95%[3]Dihydrochloride salt form. Marketed as a Protein Degrader Building Block.[3]
Procurement Workflow: A Self-Validating Approach

Given the supplier-side disclaimers, a robust procurement and validation workflow is not just recommended; it is essential. The following process ensures that the material entering your lab meets the stringent requirements of drug discovery research.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: In-House Validation Identify Suppliers Identify Suppliers Request Documentation Request Documentation Identify Suppliers->Request Documentation CoA, SDS Assess Sales Terms Assess Sales Terms Request Documentation->Assess Sales Terms Note 'AS-IS' clauses Quarantine Sample Quarantine Sample Assess Sales Terms->Quarantine Sample Purchase small test lot Structural Verification Structural Verification Quarantine Sample->Structural Verification NMR, MS Purity Analysis Purity Analysis Structural Verification->Purity Analysis HPLC, LC-MS Release for Use Release for Use Purity Analysis->Release for Use If specs are met

Caption: A mandatory workflow for procuring research chemicals with limited supplier-provided data.

Part 2: Essential Quality Control & Experimental Protocols

The "Trustworthiness" pillar of scientific integrity demands that every reagent is a self-validating system. When a supplier sells a product "AS-IS," the onus of validation falls entirely on the researcher.

Core Identity and Purity Assessment

A multi-pronged analytical approach is required to unequivocally confirm the structure and purity of this compound.

1. Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: ¹H and ¹³C NMR are the gold standards for confirming the chemical structure. The proton NMR will verify the presence and connectivity of all non-exchangeable protons, while the carbon NMR confirms the carbon backbone. The expected shifts and coupling patterns provide a unique fingerprint of the molecule.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Analysis: Integrate the peaks to confirm proton counts. Analyze chemical shifts and coupling constants to verify the substitution pattern on the aniline ring and the integrity of the methoxy and morpholine groups.

2. Purity Determination via High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is a highly sensitive technique for separating the main compound from any impurities. By using a UV detector, the area percentage of the main peak provides a quantitative measure of purity.

  • Experimental Protocol: Reverse-Phase HPLC

    • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: Integrate the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

3. Molecular Weight Confirmation via Mass Spectrometry (MS)

  • Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing definitive confirmation of its molecular weight (208.26 g/mol ).[2]

  • Experimental Protocol: LC-MS

    • Method: Utilize the same liquid chromatography method as described for HPLC analysis.

    • Ionization: Use an electrospray ionization (ESI) source in positive mode.

    • Analysis: Look for the [M+H]⁺ ion at m/z 209.27. The presence of this peak confirms the molecular weight of the compound.

Part 3: Physicochemical Properties and Safe Handling

Understanding the compound's properties is critical for its proper use and storage.

Data Summary
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Appearance Solid[2]
Storage Class 11 - Combustible Solids[2]
Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safe handling practices for substituted anilines and morpholine derivatives should be strictly followed.[4][5]

  • Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to avoid inhalation of dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[4][6]

Part 4: Applications in Modern Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. The morpholinoaniline scaffold is a privileged structure found in numerous approved drugs and clinical candidates.[8]

Established and Emerging Roles
  • Antibacterial Agents: The related compound, 3-Fluoro-4-morpholinoaniline, is a crucial intermediate in the synthesis of Linezolid, a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria.[9][10] This highlights the importance of the morpholinoaniline core in developing potent antimicrobial agents.

  • Oncology: 4-anilinoquinoline derivatives have been designed and synthesized as potent and selective antitumor inhibitors, targeting receptors like EGFR.[11] The aniline portion of the molecule is critical for kinase interaction.

  • Protein Degradation (PROTACs): The dihydrochloride salt of this compound is explicitly marketed as a "Protein Degrader Building Block".[3] This is a cutting-edge area of drug discovery where bifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to destroy specific disease-causing proteins. This aniline derivative likely serves as a precursor to a ligand that binds to a target protein or as part of the linker chemistry.

G cluster_0 Therapeutic Areas Compound 3-Methoxy-4- (morpholin-4-yl)aniline Antibiotics Antibiotics (e.g., Linezolid) Compound->Antibiotics as scaffold precursor Oncology Oncology (e.g., Kinase Inhibitors) Compound->Oncology as scaffold precursor Protein Degraders Protein Degraders (e.g., PROTACs) Compound->Protein Degraders as building block

Caption: Potential applications of the this compound scaffold in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research, particularly in the synthesis of novel antibiotics, oncology agents, and protein degraders. However, its procurement from major suppliers comes with the critical caveat of being sold "AS-IS" without analytical data. This places a significant responsibility on the end-user. By implementing a rigorous, self-validating procurement and quality control workflow, researchers can ensure the integrity of their starting material, thereby safeguarding the validity and reproducibility of their scientific discoveries.

References

  • American Custom Chemicals Corporation. 3-Methoxy-4-morpholinoaniline DiHCl, min 95%, 1 gram. [Link][3]

  • Fisher Scientific. SAFETY DATA SHEET - 3-Morpholin-4-ylaniline. [Link][4]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link][10]

  • NIH National Center for Biotechnology Information. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link][11]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... [Link][8]

Sources

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline, a valuable building block in pharmaceutical research, through the chemical reduction of its nitro precursor, 4-(4-Nitrophenyl)morpholine. We present a comparative analysis of prevalent reduction methodologies, focusing on catalytic hydrogenation and iron-mediated reduction. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for procedural selection, execution, and safety, grounded in established chemical principles.

Introduction: The Strategic Importance of Aromatic Amines

Aromatic amines are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The conversion of a nitro group to an amine is one of the most fundamental and frequently employed transformations in organic synthesis.[2] The target molecule, this compound, incorporates both a methoxy and a morpholine moiety, structural features common in bioactive compounds, making it a key intermediate for constructing more complex molecular architectures in drug discovery programs.

This application note details the final synthetic step: the reduction of 4-(4-Nitrophenyl)morpholine. We will explore the underlying mechanisms and provide two field-proven, scalable protocols, enabling researchers to select the method best suited to their laboratory capabilities and project requirements.

Reaction Scheme and Mechanism

The reduction of an aromatic nitro group to an aniline is a multi-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagents, the generally accepted sequence involves the formation of nitroso and hydroxylamine species before yielding the final amine.[2][3][4]

Overall Transformation: The conversion of 4-(4-Nitrophenyl)morpholine to this compound is depicted below. The identity of the methoxy group's position is assumed based on the common availability of the precursor, though the protocols are generally applicable to isomers.

Caption: General reaction scheme for the reduction of 4-(4-Nitrophenyl)morpholine.

The reduction mechanism, particularly in metal-catalyzed hydrogenations and metal/acid systems, involves a series of two-electron and proton transfer steps. The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (Ar-NHOH).[4] The final step is the reductive cleavage of the N-O bond in the hydroxylamine to afford the aniline (Ar-NH₂).[2][3] Acidic conditions are often employed to protonate intermediates, preventing side reactions like the condensation of nitroso and hydroxylamine species which can form undesired azo or azoxy byproducts.[3]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate sensitivity, required chemoselectivity, cost, safety, and scalability. Below is a comparison of the two primary methods detailed in this guide.

FeatureMethod 1: Catalytic Hydrogenation Method 2: Iron (Fe) Reduction
Reagents H₂ gas, Palladium on Carbon (Pd/C)Iron powder, NH₄Cl or HCl/AcOH
Advantages High efficiency and yield; clean reaction with water as the only byproduct; catalyst can often be recycled.[1][5]Cost-effective and readily available reagents; high tolerance for other functional groups (halides, esters); safer than H₂ gas.[6][7]
Disadvantages Requires specialized high-pressure equipment; H₂ gas is highly flammable; catalyst is pyrophoric and can ignite solvents.[8][9]Stoichiometric amounts of iron are needed, leading to significant metal waste; workup can be tedious to remove iron salts.[10]
Safety High risk. Requires careful handling of flammable gas and pyrophoric solid.[11][12]Moderate risk. Exothermic reaction; requires handling of acids and bases during workup.
Ideal Use Case When high purity and yield are paramount and appropriate safety infrastructure is in place.Large-scale synthesis where cost is a major factor and for substrates with functional groups sensitive to hydrogenolysis.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient but demands strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[8][9]

Materials & Equipment:

  • 4-(4-Nitrophenyl)morpholine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol or Ethanol

  • Parr shaker or similar hydrogenation apparatus

  • Inert gas source (Nitrogen or Argon)

  • Hydrogen gas source with a two-stage regulator

  • Celite™ or another filter aid

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable pressure vessel, dissolve 4-(4-Nitrophenyl)morpholine (1.0 eq) in methanol or ethanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Do not allow the catalyst to dry, as it can ignite upon contact with air or solvent vapors.[11]

  • System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~20 psi and then venting carefully. Repeat this cycle 5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the reactor with hydrogen to the desired pressure (typically 40-50 psi).

  • Reaction: Begin vigorous stirring and heat if necessary (many reactions proceed at room temperature). Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.[8] The reaction is typically complete when hydrogen consumption ceases.

  • Completion and Work-up: Once complete, stop the reaction and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen.

  • Inert Gas Purge: Purge the vessel again with nitrogen (5 cycles) to remove all residual hydrogen before opening.

  • Filtration: Dilute the reaction mixture with additional solvent if needed. Carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Critical Safety Step: Never allow the filter cake containing the catalyst to dry out.[11] Immediately quench the filter cake with water and store it in a separate, clearly labeled waste container.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This classic Béchamp reduction is a robust and cost-effective alternative that avoids the hazards of high-pressure hydrogenation.[5][13]

Materials & Equipment:

  • 4-(4-Nitrophenyl)morpholine

  • Iron powder (<100 mesh)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol/Water solvent mixture

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Celite™

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(4-Nitrophenyl)morpholine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add ammonium chloride (4-5 eq) followed by iron powder (4-5 eq). The use of NH₄Cl provides a milder, near-neutral condition compared to strong acids like HCl.[13]

  • Reaction: Heat the resulting suspension to reflux (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Reactions are typically complete within 2-4 hours.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the hot suspension through a pad of Celite™ to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.[13]

  • Work-up: Concentrate the filtrate to remove most of the ethanol. Dilute the remaining aqueous residue with water and add ethyl acetate.

  • Basification & Extraction: Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of ~8-9.[13] This neutralizes the acidic medium and deprotonates the aniline product. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Workflow and Data Management

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Prep Weigh Substrate & Reagents Setup Assemble Glassware/ Reactor Prep->Setup Charge Charge Reactor with Substrate, Solvent, Catalyst/Fe Setup->Charge Purge Purge with N2 (Protocol 1) Charge->Purge H2'ation only React Introduce H2 / Heat to Reflux & Monitor (TLC, H2 uptake) Purge->React Filter Filter Catalyst / Iron Salts (Use Celite™) React->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry & Concentrate (Rotary Evaporator) Extract->Dry Analyze Analyze Crude Product (NMR, HPLC, MS) Dry->Analyze Purify Purify if Necessary (Recrystallization/Chromatography) Analyze->Purify

Caption: A generalized workflow for the synthesis of this compound.

Data Summary (Expected Results):

Parameter Protocol 1 (Catalytic Hydrogenation) Protocol 2 (Iron Reduction)
Reaction Time 1-5 hours 2-4 hours
Temperature 25-50 °C 80-100 °C (Reflux)
Pressure 40-50 psi H₂ Atmospheric
Typical Yield >90% 75-90%
Purity (Crude) High (>95%) Good (85-95%), may contain residual iron

| Key Byproduct | Water | Iron Oxides/Salts |

Safety and Handling

General:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct all operations in a well-ventilated chemical fume hood.[12]

  • Nitroaromatic compounds can be toxic and should be handled with care.

Catalytic Hydrogenation Specifics:

  • Hydrogen Gas: Hydrogen is extremely flammable with a wide explosive range (4-76% in air).[11] Ensure the reaction system is leak-proof. Keep all ignition sources away from the setup. Use a two-stage regulator to control gas flow.

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is "activated" with hydrogen. Never allow the catalyst to become dry when exposed to air.[9][11] Filtered catalyst should be immediately submerged in water for storage and disposal.

  • Pressure: Use a blast shield and ensure the pressure vessel is rated for the intended reaction pressure.[12]

Conclusion

The reduction of 4-(4-Nitrophenyl)morpholine to this compound is a critical transformation for which reliable protocols are essential. Catalytic hydrogenation offers a clean and high-yielding route but requires specialized equipment and stringent safety measures.[8][14] In contrast, iron-mediated reduction provides a cost-effective, scalable, and operationally simpler alternative that is highly tolerant of various functional groups.[6][7] By understanding the causality behind the procedural steps and adhering to the safety guidelines outlined, researchers can confidently and safely synthesize this valuable amine intermediate for application in pharmaceutical and chemical research.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. Retrieved from [Link]

  • Makaryan, I. A., & Savchenko, V. I. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Inorganic Chemistry. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • Taylor & Francis Online. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES*. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016).
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.).
  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.).
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions. Retrieved from [Link]

Sources

Experimental protocol for "3-Methoxy-4-(morpholin-4-yl)aniline" derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Versatile Derivatization of 3-Methoxy-4-(morpholin-4-yl)aniline for Advanced Research

Abstract

This technical guide provides detailed experimental protocols for the chemical derivatization of this compound, a key scaffold in medicinal chemistry and materials science. Recognizing the importance of this substituted aniline, we present a series of robust and reproducible methods for its functionalization. The protocols cover three fundamental transformations of the primary aromatic amine: acylation to form amides, sulfonylation to generate sulfonamides, and diazotization followed by azo coupling to produce vibrant dyes. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for experimental choices. All protocols are supported by characterization workflows and data interpretation guidelines to ensure the synthesis of well-defined and pure derivatives.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic amine featuring a nucleophilic amino group, an electron-donating methoxy group, and a sterically significant morpholine ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse range of target molecules. Derivatives of closely related structures, such as 3-fluoro-4-morpholinoaniline, are critical intermediates in the synthesis of important pharmaceuticals like the antibiotic linezolid[1]. The ability to selectively modify the primary amine allows for the introduction of various pharmacophores and functional moieties, enabling the exploration of new chemical space in drug discovery and the development of novel functional materials.

The derivatization of the aniline nitrogen is a cornerstone of synthetic organic chemistry. These transformations are employed to modulate the electronic properties of the aromatic ring, protect the amine during subsequent reactions, or introduce new functionalities that can serve as handles for further elaboration or as key binding elements in biologically active molecules[2][3]. This guide focuses on three of the most powerful and versatile derivatization strategies.

Foundational Principles of Derivatization

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine (-NH₂). This lone pair makes the amine a potent nucleophile, readily attacking electrophilic centers. The methoxy (-OCH₃) and morpholino groups are both electron-donating, which increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino group. However, their positions relative to the amine also influence regioselectivity in other reactions, a factor to consider in more complex synthetic routes.

  • Acylation and Sulfonylation: These are nucleophilic acyl substitution reactions where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl halide, respectively[2][4]. These reactions convert the basic amine into a neutral, more stable amide or sulfonamide. This transformation is crucial for protecting the amino group and for building molecules with amide or sulfonamide linkages, which are prevalent in pharmaceuticals.

  • Diazotization: This process converts the primary aromatic amine into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid at low temperatures[5][6][7]. Aromatic diazonium salts are highly versatile synthetic intermediates, as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) or used as an electrophile in coupling reactions[6][8].

The following workflow provides a general overview of the derivatization and characterization process.

G cluster_synthesis Synthesis & Purification cluster_char Characterization & Analysis Start This compound Reaction Derivatization Reaction (Acylation, Sulfonylation, or Diazotization) Start->Reaction Select Protocol Workup Reaction Workup (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Isolated Derivative Purification->Product Yield & Physical State TLC Purity Check (TLC) Product->TLC Spectroscopy Structural Elucidation (NMR, IR, MS) Product->Spectroscopy Thermal Physical Properties (Melting Point, TGA/DSC) Product->Thermal Final Final Characterized Product TLC->Final Spectroscopy->Final Thermal->Final

Caption: Reaction scheme for the acylation of this compound.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
This compound 208.26 1.04 g 5.0 1.0
Acetic Anhydride 102.09 0.56 mL 6.0 1.2
Pyridine 79.10 0.48 mL 6.0 1.2
Dichloromethane (DCM) - 25 mL - -
1 M Hydrochloric Acid (HCl) - 20 mL - -
Saturated Sodium Bicarbonate (NaHCO₃) - 20 mL - -
Brine - 20 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.04 g, 5.0 mmol) and dissolve it in dichloromethane (25 mL).

  • Cool the flask in an ice-water bath to 0 °C with magnetic stirring.

  • Reagent Addition: Slowly add pyridine (0.48 mL, 6.0 mmol), followed by the dropwise addition of acetic anhydride (0.56 mL, 6.0 mmol).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should appear at a higher Rf than the starting aniline.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water to yield pure N-(3-methoxy-4-(morpholin-4-yl)phenyl)acetamide as a crystalline solid.[9]

Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of a sulfonamide derivative, a functional group prevalent in many antibacterial drugs.

Caption: Reaction scheme for the sulfonylation of this compound.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
This compound 208.26 1.04 g 5.0 1.0
p-Toluenesulfonyl Chloride (TsCl) 190.65 1.05 g 5.5 1.1
Pyridine 79.10 15 mL - Solvent/Base
2 M Hydrochloric Acid (HCl) - 50 mL - -

| Deionized Water | - | - | - | - |

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.04 g, 5.0 mmol) in pyridine (15 mL) at room temperature with stirring.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) portion-wise to the solution over 10 minutes. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • Workup: Pour the reaction mixture into ice-cold 2 M HCl (50 mL). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dry the solid in a vacuum oven. If necessary, recrystallize from ethanol to obtain the pure sulfonamide product.[4]

Protocol 3: Diazotization and Azo Coupling with 2-Naphthol

This protocol demonstrates the conversion of the aniline to a diazonium salt, which is then coupled with 2-naphthol to form a brightly colored azo dye. This reaction is a classic method for producing azo compounds, which are widely used as dyes and pigments.[7][8]

Caption: Reaction scheme for diazotization followed by azo coupling.

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
Part A: Diazotization
This compound 208.26 1.04 g 5.0
Concentrated HCl 36.46 2.5 mL ~30
Sodium Nitrite (NaNO₂) 69.00 0.38 g 5.5
Deionized Water - 15 mL -
Part B: Azo Coupling
2-Naphthol 144.17 0.72 g 5.0

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 |

Step-by-Step Procedure

  • Part A - Diazonium Salt Formation: a. In a 100 mL beaker, suspend this compound (1.04 g, 5.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (10 mL). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Separately, dissolve sodium nitrite (0.38 g, 5.5 mmol) in cold water (5 mL). d. Add the sodium nitrite solution dropwise to the cold aniline suspension over 15 minutes, ensuring the temperature remains below 5 °C.[7] e. Stir the resulting diazonium salt solution in the cold bath for an additional 15 minutes. Use this solution immediately in the next step.

  • Part B - Azo Coupling: a. In a separate 250 mL beaker, dissolve 2-naphthol (0.72 g, 5.0 mmol) in a solution of sodium hydroxide (0.80 g, 20 mmol) in water (20 mL). b. Cool this solution to 5 °C in an ice bath. c. Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring. d. A brightly colored precipitate (typically red or orange) will form immediately. e. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification: a. Collect the azo dye precipitate by vacuum filtration. b. Wash the product thoroughly with a large volume of cold water. c. Dry the product in a vacuum oven at 60 °C. Recrystallization is typically not required for this type of product, but it can be performed from ethanol if necessary.

Characterization of Derivatives

The unambiguous identification and purity assessment of the synthesized derivatives are paramount. A combination of spectroscopic and physical characterization techniques should be employed.[10]

TechniquePurposeExpected Observations
¹H & ¹³C NMR Definitive structural elucidation and purity assessment.Acyl Derivative: Appearance of an amide N-H singlet (~8-10 ppm) and a methyl singlet (~2.1 ppm). Sulfonyl Derivative: Appearance of an N-H singlet and aromatic signals from the tosyl group. Azo Derivative: Complex aromatic region showing signals for both aromatic systems.
Infrared (IR) Identification of key functional groups.Acyl Derivative: Strong C=O stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Sulfonyl Derivative: Characteristic S=O stretches (~1350 and 1160 cm⁻¹). Azo Derivative: N=N stretch (~1450 cm⁻¹), which can be weak.
Mass Spec (MS) Determination of molecular weight and confirmation of molecular formula.Detection of the [M+H]⁺ ion corresponding to the expected molecular weight of the product.
Melting Point Assessment of purity.A sharp and defined melting point range indicates a pure compound.
HPLC/GC Quantitative purity analysis.A single major peak in the chromatogram indicates high purity. GC-MS can also be used for volatile derivatives.[11]

Conclusion

The protocols outlined in this application note provide a reliable foundation for the derivatization of this compound. By leveraging these fundamental acylation, sulfonylation, and diazotization reactions, researchers can efficiently generate a library of novel compounds. These derivatives can then be screened for biological activity, incorporated into larger molecular architectures, or studied for their unique material properties. The combination of detailed, step-by-step procedures with explanations of the underlying chemical principles empowers scientists to not only replicate these methods but also to adapt and expand upon them for their specific research objectives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • RSC Publishing. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry.
  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Scribd. (n.d.). Acetylation of Aniline | PDF.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

Sources

Application Notes and Protocols: Leveraging 3-Methoxy-4-(morpholin-4-yl)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anilino-Heterocycle Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. A recurrent and highly successful structural motif in this field is the anilino-heterocycle, where a substituted aniline moiety is coupled to a heterocyclic core, such as quinazoline or pyrimidine. This scaffold effectively mimics the adenine region of ATP, enabling competitive inhibition at the kinase hinge region. The nature and substitution pattern of the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthetic utility of a particularly valuable building block: 3-Methoxy-4-(morpholin-4-yl)aniline . The strategic placement of the methoxy and morpholine groups on the aniline ring offers several advantages. The morpholine moiety can enhance aqueous solubility and often forms crucial hydrogen bonds within the kinase active site. The methoxy group can influence the electronic properties of the aniline nitrogen and provide additional points for specific interactions, thereby fine-tuning the inhibitor's binding affinity and selectivity. This document provides a comprehensive overview of the application of this compound in the synthesis of novel kinase inhibitors, complete with detailed protocols and a discussion of the underlying scientific principles.

The Role of this compound in Targeting Key Oncogenic Pathways

The 3-methoxy-4-morpholinoaniline scaffold has proven to be a versatile component in the design of inhibitors targeting critical cancer-related signaling pathways, including the EGFR (Epidermal Growth Factor Receptor) and PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathways.

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade is a primary driver of cell proliferation, survival, and migration. Its aberrant activation, through mutation or overexpression, is a key oncogenic event in various cancers, including non-small cell lung cancer (NSCLC). Kinase inhibitors targeting EGFR have revolutionized the treatment of these malignancies. The general mechanism of action of anilino-quinazoline based EGFR inhibitors involves blocking the ATP binding site, thereby preventing autophosphorylation and downstream signaling.

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Anilino-quinazoline Inhibitor Inhibitor->EGFR Inhibition ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is one of the most common alterations in human cancers. The morpholine group is a well-established pharmacophore in PI3K inhibitors, with compounds like ZSTK474 featuring this moiety. The 3-methoxy-4-morpholinoaniline scaffold is therefore highly relevant for the development of novel inhibitors targeting this critical pathway.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route for incorporating the this compound moiety into a heterocyclic kinase inhibitor core is through a nucleophilic aromatic substitution (SNA_r) reaction. In this key step, the aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a halogen, such as chlorine) on an electron-deficient heterocyclic ring system.

SAR_reaction cluster_reactants Reactants cluster_product Product Aniline This compound (Nucleophile) Inhibitor Anilino-Heterocycle Kinase Inhibitor Aniline->Inhibitor Aniline->Inhibitor Nucleophilic Aromatic Substitution Heterocycle 4-Chloro-Substituted Heterocycle (Electrophile) Heterocycle->Inhibitor

Figure 2: General Synthetic Scheme for Anilino-Heterocycle Kinase Inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative anilino-pyrimidine based kinase inhibitor using this compound. This protocol is adapted from methodologies reported for structurally similar compounds and is intended as a guide for researchers.[1]

Protocol 1: Synthesis of N-(3-methoxy-4-morpholinophenyl)-5-(trifluoromethyl)pyrimidin-2,4-diamine

This protocol outlines the synthesis of a potential kinase inhibitor through the reaction of this compound with a commercially available dichlorinated pyrimidine.

Materials and Reagents:

  • This compound

  • 2-Amino-4,6-dichloro-5-(trifluoromethyl)pyrimidine (or similar electrophilic pyrimidine)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the dichlorinated pyrimidine derivative (1.1 eq).

  • Solvent and Catalyst Addition: Add isopropanol to the flask to create a suspension, followed by the addition of a catalytic amount of concentrated HCl.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from this compound is highly dependent on the nature of the heterocyclic core and its other substituents. The following table presents hypothetical, yet representative, IC₅₀ values for a series of kinase inhibitors to illustrate potential SAR trends.

Compound IDHeterocyclic CoreR¹ SubstituentTarget KinaseIC₅₀ (nM)
1a Pyrimidine-CF₃EGFR15
1b Pyrimidine-HEGFR85
2a Quinazoline6,7-dimethoxyPI3Kα25
2b Quinazoline-HPI3Kα150
3a Pyrimidine-CF₃PLK46.7

Note: These are representative values to illustrate SAR principles. Actual values would be determined experimentally.

From this representative data, several SAR insights can be drawn:

  • Electron-withdrawing groups on the heterocyclic core (e.g., -CF₃ in 1a and 3a ) can enhance potency.

  • Substitution on the quinazoline ring (e.g., 6,7-dimethoxy in 2a ) can significantly improve activity against specific kinases like PI3Kα.

  • The choice of the heterocyclic core itself is a major determinant of kinase selectivity.

Workflow for Synthesis and Biological Evaluation

The development of novel kinase inhibitors is a multi-step process that begins with synthesis and culminates in biological evaluation.

workflow Start Start: Design of Target Inhibitor Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

The Versatile Scaffolding of 3-Methoxy-4-(morpholin-4-yl)aniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-Methoxy-4-(morpholin-4-yl)aniline is a highly functionalized aromatic amine that has emerged as a pivotal building block in the landscape of contemporary organic synthesis, particularly within the realm of drug discovery and development. Its unique electronic and structural features—a moderately electron-rich aniline core, a sterically accessible primary amine, and the solubilizing morpholine moiety—render it an invaluable synthon for the construction of complex heterocyclic systems. This compound is particularly recognized for its role in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. The morpholine group often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to the final drug molecule.[1][2] This guide provides an in-depth exploration of the chemical properties, reactivity, and key applications of this compound, complete with detailed, field-proven protocols for its utilization in several cornerstone reactions of modern organic synthesis.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[3]
Molecular Weight 208.26 g/mol [3]
Appearance Solid, typically a dark yellow powder[4]
Melting Point 146 - 151 °C[4]
Boiling Point 332 °C[4]
Solubility Soluble in many organic solvents such as DCM, THF, and DMF.

The reactivity of this compound is primarily dictated by the nucleophilicity of the primary amino group. The methoxy group at the meta-position and the morpholino group at the para-position both act as electron-donating groups, thereby increasing the electron density on the aromatic ring and enhancing the nucleophilicity of the aniline nitrogen. This makes the compound an excellent substrate for a variety of C-N bond-forming reactions.

Core Synthetic Applications and Protocols

This section details the application of this compound in three critical classes of organic reactions: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Buchwald-Hartwig Amination, and Amide Bond Formation.

Application 1: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors via S_N_Ar

The 4-anilinoquinazoline scaffold is the cornerstone of numerous approved kinase inhibitors, including Gefitinib, an EGFR inhibitor used in cancer therapy.[5][6] The synthesis of these molecules often involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with an appropriately substituted aniline. The electron-rich nature of this compound makes it an ideal nucleophile for this transformation.

Protocol 1: Synthesis of a 4-(3-Methoxy-4-morpholinophenyl)amino-quinazoline Derivative

This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a key step in the preparation of many kinase inhibitors.

Reaction Scheme:

SNAr_Reaction Quinazoline 4-Chloro-6,7-dimethoxyquinazoline Reagents Isopropanol, HCl (cat.) Quinazoline->Reagents Aniline This compound Aniline->Reagents Product N-(3-Methoxy-4-morpholinophenyl)-6,7-dimethoxyquinazolin-4-amine Reagents->Product Reflux

Caption: S_N_Ar reaction for 4-anilinoquinazoline synthesis.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq).

  • Add isopropanol (10 mL per mmol of 4-chloroquinazoline) to the flask.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops). The acid protonates the quinazoline ring, making it more electrophilic and accelerating the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt may form.

  • Filter the solid product and wash with cold isopropanol.

  • To obtain the free base, suspend the solid in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until all the solid has dissolved and the aqueous layer is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of DCM/methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 4-anilinoquinazoline derivative.

Trustworthiness: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application 2: Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction is particularly useful for coupling anilines with aryl halides or triflates that are not sufficiently reactive for S_N_Ar. This compound is an excellent substrate for this reaction, enabling the synthesis of a wide array of tri- and tetra-substituted aromatic compounds.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig coupling of this compound with a generic aryl bromide.

Reaction Workflow:

Buchwald_Hartwig_Workflow Start Combine Aryl Bromide, Aniline, Base, and Solvent Degas Degas the Reaction Mixture Start->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-10 mol%) or similar bulky phosphine ligand

  • Sodium tert-butoxide (NaO_t_Bu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., NaO_t_Bu, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of aryl bromide) via syringe.

  • In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and the ligand (e.g., XPhos, 4 mol%) and dissolve them in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reaction efficiency.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The choice of temperature depends on the reactivity of the aryl bromide.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often necessary for coupling less reactive aryl chlorides or sterically hindered substrates.[8] The base also plays a crucial role; while NaO_t_Bu is a strong base suitable for many couplings, weaker bases like Cs₂CO₃ may be required for substrates with base-sensitive functional groups.

Application 3: Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. This compound can be readily acylated with carboxylic acids or their activated derivatives to form amides, which are themselves important pharmacophores or intermediates in more complex syntheses.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This protocol describes a reliable method for coupling this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Mechanism Overview:

Amide_Coupling_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt, - EDC-urea HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Aniline, - HOBt Aniline This compound

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (10 mL per mmol of carboxylic acid) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture. The base is essential to neutralize the HCl salt of EDC and the HOBt, as well as any acidic protons.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Authoritative Grounding: The use of HOBt is crucial as it reacts with the initial O-acylisourea intermediate to form an HOBt active ester. This intermediate is less prone to racemization (for chiral carboxylic acids) and side reactions compared to the O-acylisourea itself, leading to higher yields and purer products.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a combustible solid and may cause skin and eye irritation.[3] Avoid inhalation of dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Conclusion

This compound is a cornerstone building block for the synthesis of high-value, biologically active molecules. Its favorable electronic properties and the presence of the morpholine moiety make it a versatile and reliable substrate for key C-N bond-forming reactions. The protocols detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, from small-scale library synthesis to larger-scale production of drug candidates. By understanding the principles behind the experimental choices and adhering to rigorous synthetic and safety practices, the full potential of this valuable synthon can be realized.

References

  • Google Patents. CN103570633B - The preparation method of Gefitinib.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • ResearchGate. Syntheses of Some 4-Anilinoquinazoline Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Available from: [Link]

  • PubMed. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Available from: [Link]

  • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]

  • MDPI. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]

  • SpringerLink. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • ResearchGate. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]

  • Google Patents. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • New Drug Approvals. Gefitinib. Available from: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-4-(morpholin-4-yl)aniline, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method utilizes a standard C18 column and a UV detector, offering excellent selectivity, accuracy, and precision. The rationale behind the selection of chromatographic parameters is discussed, grounded in the physicochemical properties of the analyte. This document provides a complete protocol, including system suitability requirements, standard and sample preparation, and a summary of analytical parameters, making it suitable for implementation in research, development, and quality control environments.

Introduction and Method Rationale

This compound (Molecular Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) is an important building block in the synthesis of various pharmaceutically active compounds.[1] Its purity and concentration must be rigorously controlled to ensure the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is the predominant analytical technique for such purposes due to its high resolution, sensitivity, and reproducibility.[2][3]

Method Development Rationale:

The development of this method was guided by the chemical structure of this compound.

  • Analyte Polarity and Stationary Phase Selection: The molecule contains a substituted benzene ring, a methoxy group, an aniline group, and a morpholine ring. This combination results in a moderately polar compound with a significant hydrophobic character. Therefore, reversed-phase chromatography, which separates compounds based on hydrophobicity, is the logical choice.[4][5] A C18 (octadecylsilyl) bonded silica column was selected as it provides strong hydrophobic interactions, ensuring adequate retention of the analyte.[4][6][7]

  • Analyte Basicity and Mobile Phase pH Control: The presence of two basic nitrogen atoms (in the aniline and morpholine moieties) makes the analyte's retention sensitive to the pH of the mobile phase. At low pH, these groups would be protonated, increasing polarity and reducing retention. At high pH, they remain neutral. To ensure a consistent retention time and symmetrical peak shape, a buffered mobile phase is essential. A phosphate buffer at a neutral pH (~7.0) is chosen to keep the analyte in a single, neutral form, which minimizes peak tailing that can occur from interactions between protonated basic compounds and residual acidic silanols on the silica surface of the column.[7]

  • Mobile Phase Composition: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The ratio of aqueous buffer to acetonitrile is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, allowing for good resolution from potential impurities without unnecessarily long run times.

  • Detector Selection: The substituted aniline chromophore in the molecule is expected to exhibit strong UV absorbance. A UV detector set at an appropriate wavelength (determined via UV scan or diode array detector) provides high sensitivity and selectivity for this class of compounds.[8]

The following diagram illustrates the logical workflow employed in the development of this analytical method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Design cluster_2 Phase 3: Optimization & Validation A Analyze Physicochemical Properties (Structure, Polarity, Basicity) B Select HPLC Mode (Reversed-Phase) A->B Informs Mode C Select Column (C18 for Hydrophobicity) A->C Informs Stationary Phase D Select Mobile Phase (ACN/Buffered Water) A->D Informs pH & Solvent E Select Detector (UV based on Chromophore) A->E Informs Detector F Optimize Mobile Phase Ratio & pH for Retention & Peak Shape G Define System Suitability (USP <621> / ICH Q2) F->G Establish Criteria H Method Validation (Linearity, Precision, Accuracy) G->H Confirm Performance

Caption: Logical workflow for HPLC method development.

Materials and Methods

Equipment and Consumables
  • HPLC System with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Balance (4-decimal places).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).

  • HPLC Vials.

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥ 98%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Sodium hydroxide (NaOH), analytical grade (for pH adjustment).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

The following protocols provide step-by-step methodologies for analysis. Adherence to these steps is critical for achieving reproducible results.

Mobile Phase Preparation (1 L)
  • Weigh 2.72 g of KH₂PO₄ and transfer to a 1 L beaker.

  • Add 600 mL of HPLC grade water and stir until fully dissolved.

  • Adjust the pH to 7.0 ± 0.05 using a dilute solution of sodium hydroxide.

  • Transfer the buffer solution to a 1 L graduated cylinder.

  • Add 400 mL of acetonitrile.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol to dissolve the standard. Sonicate briefly if necessary.

  • Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well. This is the Stock Standard Solution (100 µg/mL) .

  • For the working standard, further dilutions can be made using the mobile phase as the diluent if lower concentrations are required.

Sample Preparation
  • Accurately weigh a portion of the sample expected to contain 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Solution Preparation protocol.

  • Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is adequate for the intended analysis.[9][10] This is achieved by performing five replicate injections of the working standard solution. The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP).[11][12]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.4.

  • If SST criteria are met, proceed with the analysis.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the standard solution(s) followed by the sample solution(s).

  • Bracket the sample injections with standard injections at regular intervals to monitor system stability.

The diagram below outlines the practical workflow for a typical sample analysis run.

SampleAnalysisWorkflow A Prepare Mobile Phase, Standards, and Samples B Equilibrate HPLC System A->B C Perform System Suitability Test (SST) (5 Replicate Injections) B->C D Check SST Results Against Criteria C->D E Inject Blank, Standards, and Samples D->E Pass G Troubleshoot System (Flow, Leaks, Column) D->G Fail F Process Data & Calculate Results E->F G->B Re-equilibrate

Caption: Standard workflow for sample analysis.

Data Analysis and Validation

The concentration of this compound in the sample is calculated using the peak area from the chromatogram and an external standard calibration.

Calculation:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

This method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines before its use in a regulated environment.[13][14][15] Validation should demonstrate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The HPLC method described provides a reliable and efficient means for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement and robust for routine use in quality control laboratories. The rationale-driven development ensures good chromatographic performance, characterized by a stable retention time and symmetrical peak shape.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia (USP).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Source: PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
  • Quality Guidelines - ICH. Source: ICH.
  • <621> CHROM
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
  • Understanding USP Chapter 621: HPLC Method Guidelines. Source: Phenomenex.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Source: Thermo Fisher Scientific.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: ICH.
  • This compound - Sigma-Aldrich. Source: Sigma-Aldrich.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Technology Networks.
  • <621> Chromatography - US Pharmacopeia (USP). Source: US Pharmacopeia (USP).
  • Navigating HPLC Method Development: Tips for Success. Source: Pharma's Almanac.
  • Are You Sure You Understand USP <621>?.
  • Reverse Phase Chromatography (C18) | Column for HPLC. Source: FUJIFILM Wako.
  • Reversed Phase HPLC Columns. Source: Phenomenex.
  • Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Source: Taylor & Francis Online.
  • Reverse Phase HPLC Basics for LC/MS. Source: IonSource.
  • How to choose reversed-phase HPLC column C18, C8, C4.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • C18 Reversed Phase HPLC Columns. Source: Sepax Technologies.
  • Steps involved in HPLC Method Development. Source: Asian Journal of Pharmaceutical Research.
  • HPLC METHOD DEVELOPMENT AND VALID
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Source: PharmaGuru.co.
  • 482308-06-5|this compound. Source: BLDpharm.

Sources

Application Notes and Protocols: Leveraging 3-Methoxy-4-(morpholin-4-yl)aniline for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The morpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, known for enhancing the potency and solubility of bioactive molecules.[1] This document provides a comprehensive guide for researchers and drug development professionals on the application of the versatile chemical intermediate, 3-Methoxy-4-(morpholin-4-yl)aniline , as a core scaffold for synthesizing and evaluating new antimicrobial agents. We present a phased, logic-driven approach, from initial synthesis and characterization to detailed protocols for in vitro susceptibility testing, mechanism of action studies, and preliminary in vivo efficacy evaluation.

Introduction: The Rationale for a New Scaffold

The relentless evolution of multidrug-resistant (MDR) pathogens poses a significant threat to global public health.[2] Traditional antibiotics are losing efficacy, creating a critical need for innovative chemical entities that can circumvent existing resistance mechanisms.[2] The morpholine ring, a simple six-membered heterocycle containing both ether and amine functionalities, is a key component in numerous approved drugs, including the antibiotic Linezolid.[3] Its presence often improves pharmacokinetic properties and can be crucial for target binding.[1]

This compound (Empirical Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) presents an attractive starting point for library synthesis. The primary aniline group offers a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy and morpholine substituents on the phenyl ring provide a distinct electronic and steric profile that can be exploited to achieve potent and selective antimicrobial activity. This guide outlines the foundational methodologies required to harness the potential of this scaffold.

Synthesis and Characterization of the Core Scaffold

The successful development of any new chemical series begins with a reliable and scalable synthesis of the core intermediate. The following protocol describes a plausible and efficient route to synthesize this compound.

Synthetic Workflow

The synthesis is typically achieved via a two-step process: nucleophilic aromatic substitution (SNAr) to install the morpholine ring, followed by the reduction of a nitro group to the key aniline functionality. This approach is adapted from established procedures for similar morpholinoaniline compounds.[3][4]

A 1-Chloro-2-methoxy-4-nitrobenzene (Starting Material) C Step 1: Nucleophilic Aromatic Substitution (SNA_r_) Solvent: DMSO or NMP Base: K₂CO₃ Heat (e.g., 120-140 °C) A->C B Morpholine B->C D 4-(2-Methoxy-4-nitrophenyl)morpholine (Intermediate) C->D Formation of C-N bond E Step 2: Nitro Group Reduction Catalyst: Pd/C or Fe/NH₄Cl Solvent: Ethanol/Methanol Reagent: H₂ gas or Hydrazine D->E F This compound (Final Product) E->F Reduction of -NO₂ to -NH₂

Caption: Synthetic pathway for this compound.

Protocol: Synthesis of this compound

PART A: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-methoxy-4-nitrobenzene (10.0 g, 53.3 mmol), potassium carbonate (14.7 g, 106.6 mmol), and Dimethyl Sulfoxide (DMSO, 100 mL).

  • Reaction: Add morpholine (9.3 mL, 106.6 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 130 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product, 4-(2-methoxy-4-nitrophenyl)morpholine, typically as a yellow solid.

PART B: Synthesis of this compound (Final Product)

  • Setup: In a hydrogenation vessel, suspend the intermediate from Part A (10.0 g, 42.0 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, ~10% w/w) to the suspension.

  • Hydrogenation: Secure the vessel to a Paar hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.[4]

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Isolation: Release the pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a solvent system like ethyl acetate/hexane to yield this compound as a crystalline solid.[4]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected results include:

  • ¹H-NMR: Peaks corresponding to aromatic protons, methoxy protons, and morpholine methylene protons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass (m/z = 208.26).

  • Melting Point (M.p.): A sharp melting point indicates high purity.

Phase 1: In Vitro Antimicrobial Susceptibility Screening

The initial step in evaluating new compounds is to determine their intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The primary goal is to determine the Minimum Inhibitory Concentration (MIC).[5]

Workflow for Antimicrobial Screening

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Synthesize & Purify This compound Derivative Library B Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) A->B E Perform Broth Microdilution Assay (96-well plate format) B->E C Select Bacterial/Fungal Panel (e.g., ATCC strains) D Prepare Standardized Inoculum (0.5 McFarland) C->D D->E F Incubate Plates (35-37°C, 18-24 hours) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Determine MBC (Optional) (Plate from clear wells) G->H I Data Analysis & Hit Identification G->I H->I cluster_0 Bacterial Cell Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Lipid Peroxidation Death Bacterial Cell Death Membrane->Death Loss of Integrity (Leakage) DNA DNA/Replication DNA->Death Replication Failure ROS->DNA Oxidative Damage Compound This compound Derivative Compound->Membrane Target 1: Membrane Disruption Compound->ROS Target 2: Induction of Oxidative Stress

Caption: Proposed dual-action mechanism of action for lead compounds.

Protocol: Bacterial Membrane Integrity Assay

This protocol measures the leakage of cellular contents (like nucleic acids) as an indicator of membrane damage. [1]

  • Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., PBS) to a defined optical density.

  • Treatment: Aliquot the bacterial suspension into tubes. Add the test compound at concentrations of 1x and 4x MIC. Include a positive control (e.g., Polymyxin B) and a negative (untreated) control.

  • Incubation: Incubate the tubes at 37 °C for 2 hours.

  • Measurement: Centrifuge the tubes to pellet the bacteria. Transfer the supernatant to a UV-transparent plate.

  • Analysis: Measure the absorbance of the supernatant at 260 nm (A₂₆₀). A significant increase in A₂₆₀ in treated samples compared to the untreated control indicates leakage of nucleic acids and thus membrane damage.

Protocol: Reactive Oxygen Species (ROS) Detection

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS. [6]

  • Loading: Treat a mid-log phase bacterial culture with DCFH-DA (final concentration ~10 µM) and incubate in the dark for 30 minutes to allow the probe to enter the cells.

  • Washing: Centrifuge the cells, remove the supernatant, and wash with PBS to remove excess probe. Resuspend in fresh PBS.

  • Treatment: Add the test compound at 1x and 4x MIC. Use hydrogen peroxide as a positive control.

  • Measurement: Measure the fluorescence (Excitation ~485 nm, Emission ~535 nm) at regular intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader.

  • Analysis: A time-dependent increase in fluorescence in treated cells indicates the intracellular generation of ROS.

Phase 3: Preliminary In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine thigh infection model is a standard for evaluating antibacterial agents against localized infections. [7]

Workflow for Murine Thigh Infection Model

A 1. Acclimatize Mice (e.g., DBA/2 or C3H mice) B 2. Induce Neutropenia (Optional, e.g., with cyclophosphamide) A->B C 3. Prepare Bacterial Inoculum (e.g., MRSA, ~10⁶ CFU/mL) B->C D 4. Intramuscular Challenge Inject 0.1 mL into thigh muscle C->D E 5. Initiate Treatment (e.g., 2 hours post-infection) Administer compound via IV or PO route D->E F 6. Euthanize Mice (e.g., 24 hours post-infection) E->F G 7. Harvest Thigh Muscle F->G H 8. Homogenize Tissue & Plate Serial Dilutions G->H I 9. Incubate Plates & Count Colonies (Calculate log₁₀ CFU/gram of tissue) H->I J 10. Compare Treated vs. Vehicle Control (Determine log₁₀ CFU reduction) I->J

Caption: Step-by-step workflow for the murine thigh infection model. [7]

Protocol: Murine Thigh Infection Model
  • Animal Preparation: Use specific pathogen-free mice (e.g., female DBA/2 mice, 5-6 weeks old). [7]If required, render the animals neutropenic to establish a more robust infection.

  • Infection: Anesthetize the mice and inject 0.1 mL of a prepared bacterial suspension (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) at ~10⁶ CFU) directly into the thigh muscle. [7]3. Treatment: At a defined time post-infection (e.g., 2 hours), administer the test compound to groups of mice (n=5 per group) at various doses via an appropriate route (e.g., oral gavage [p.o.] or intravenous [i.v.]). [7]A vehicle control group must be included.

  • Endpoint: At 24 hours post-infection, humanely euthanize the mice.

  • Bacterial Load Quantification: Aseptically excise the infected thigh muscle, weigh it, and homogenize it in sterile saline.

  • Analysis: Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates. After overnight incubation, count the colonies to determine the number of CFU per gram of tissue.

  • Efficacy Determination: The efficacy of the compound is measured by the reduction in the log₁₀ CFU/gram of tissue compared to the vehicle-treated control group. [7]

Conclusion and Future Directions

This guide provides a structured framework for utilizing This compound as a foundational scaffold in the discovery of new antimicrobial agents. By following a phased approach from synthesis through in vitro testing and in vivo validation, researchers can systematically evaluate derivatives of this promising core. Compounds demonstrating potent in vitro activity, a clear mechanism of action, and efficacy in an animal model can be advanced to lead optimization. Future work should focus on expanding the derivative library to build a robust SAR profile, optimizing pharmacokinetic and safety profiles, and testing lead candidates against a broader range of clinical isolates and in more complex infection models.

References

  • Po-Chen Chen, et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health (NIH).
  • Kamal Ouled Taarabt, et al. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique SCIENCE.
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual.
  • Jing-yi Li, et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. National Institutes of Health (NIH).
  • Antimicrobial Agents and Chemotherapy. (2006). In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. American Society for Microbiology.
  • APEC. Antimicrobial Susceptibility Testing. Apec.org.
  • BenchChem. (2025). Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin. Benchchem.
  • Antimicrobial Agents and Chemotherapy. (2000). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). American Society for Microbiology.
  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux Clinical Diagnostics.
  • MDPI. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. MDPI.
  • Anna Więckowska, et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed.
  • Sigma-Aldrich. This compound. Sigma-Aldrich.
  • PubMed Central. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. National Institutes of Health (NIH).
  • ChemicalBook. 4-Morpholinoaniline synthesis. ChemicalBook.
  • ResearchGate. (2020). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.
  • MDPI. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.

Sources

The Strategic Utility of 3-Methoxy-4-(morpholin-4-yl)aniline as a Precursor for Advanced Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity, selectivity, and photostability. The selection of the core fluorophore scaffold and its precursors is a critical determinant of the final probe's performance. Among the myriad of available building blocks, 3-Methoxy-4-(morpholin-4-yl)aniline has emerged as a particularly advantageous precursor for the synthesis of sophisticated fluorescent probes. Its unique electronic and structural features make it an ideal starting material for creating dyes with tunable photophysical properties, suitable for a wide range of applications in biomedical research and drug development.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of fluorescent probes. We will delve into the causality behind its selection, providing detailed, field-proven protocols for the synthesis of two distinct classes of fluorescent dyes: styryl-based solvatochromic probes via Knoevenagel condensation and azo-based colorimetric probes through diazotization-coupling reactions. These protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both scientific integrity and practical reproducibility.

Core Attributes of this compound

The efficacy of this compound as a precursor stems from the synergistic effect of its substituents on the aniline core. This strategic combination of a methoxy and a morpholino group imparts several desirable characteristics:

  • Potent Electron-Donating Character: The para-oriented morpholino group, a cyclic tertiary amine, and the meta-oriented methoxy group collectively act as strong electron-donating groups. This significantly increases the electron density of the aniline ring, making it a powerful donor in donor-π-acceptor (D-π-A) fluorophore architectures. This strong donating ability is crucial for achieving long-wavelength absorption and emission, a desirable trait for minimizing background fluorescence in biological systems.

  • Enhanced Molar Absorptivity and Quantum Yield: The intramolecular charge transfer (ICT) characteristic of D-π-A dyes synthesized from this precursor often leads to high molar extinction coefficients and favorable fluorescence quantum yields.

  • Synthetic Versatility: The primary amine functionality of the aniline serves as a versatile synthetic handle for a variety of chemical transformations, most notably diazotization and condensation reactions, allowing for the straightforward construction of diverse fluorescent scaffolds.

  • Structural Rigidity and Polarity: The morpholino group, while being a strong donor, also introduces a degree of steric bulk and polarity which can influence the photophysical properties and solubility of the final dye.

Application Note I: Synthesis of a Styryl-Based Solvatochromic Probe via Knoevenagel Condensation

Styryl dyes are a class of D-π-A fluorophores known for their sensitivity to the polarity of their environment, a property known as solvatochromism. This makes them excellent candidates for probes designed to report on changes in the microenvironment of biological structures, such as cell membranes. The Knoevenagel condensation is a classical and highly effective method for the synthesis of these dyes.[1][2]

Causality of Experimental Choices:

The proposed protocol involves the reaction of this compound with an electron-accepting aldehyde, such as 4-(diethylamino)salicylaldehyde, in the presence of a basic catalyst.

  • Precursor Selection: this compound is chosen as the electron-donating component. The aldehyde partner is selected to be an electron-accepting moiety to establish the D-π-A architecture.

  • Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound (formed in situ from the aldehyde) without causing self-condensation of the aldehyde.[3]

  • Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and the catalyst, and its boiling point allows for a convenient reaction temperature.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the colored product.

Experimental Protocol: Synthesis of a Styryl Dye

Materials:

  • This compound (1.0 equiv.)

  • 4-(Diethylamino)salicylaldehyde (1.0 equiv.)

  • Piperidine (catalytic amount, ~0.1 equiv.)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and 4-(diethylamino)salicylaldehyde (1.0 equiv.) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by TLC. The formation of a colored spot corresponding to the styryl dye product should be observed.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure styryl dye.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Photophysical Properties:

The resulting styryl dye is expected to exhibit strong solvatochromism, with its absorption and emission maxima shifting to longer wavelengths in more polar solvents.

PropertyExpected Range
Absorption Max (λabs)450 - 550 nm
Emission Max (λem)550 - 650 nm
Stokes Shift50 - 150 nm
Quantum Yield (ΦF)0.1 - 0.6

Note: These values are estimations and will vary depending on the specific acceptor used and the solvent.

Visualization of the Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start reactants Dissolve this compound and Aldehyde in Ethanol start->reactants catalyst Add Piperidine (Catalyst) reactants->catalyst reflux Reflux Reaction Mixture (Monitor by TLC) catalyst->reflux workup Cool and Isolate Crude Product reflux->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Knoevenagel Condensation Workflow.

Application Note II: Synthesis of an Azo Dye via Diazotization-Coupling Reaction

Azo dyes, characterized by the -N=N- linkage, are one of the most important classes of colorants. Their synthesis is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[4] This method allows for the creation of a vast library of dyes with a wide range of colors.

Causality of Experimental Choices:

This protocol describes the synthesis of an azo dye from this compound and a naphthol derivative.

  • Diazotization: The primary amine of this compound is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[5]

  • Coupling Component: An electron-rich aromatic compound, such as 2-naphthol, is used as the coupling partner. The electron-donating hydroxyl group of the naphthol activates the aromatic ring for electrophilic attack by the diazonium salt.

  • pH Control: The coupling reaction is typically carried out under slightly alkaline conditions to deprotonate the phenol, making it a more potent nucleophile.

Experimental Protocol: Synthesis of an Azo Dye

Materials:

  • This compound (1.0 equiv.)

  • Sodium Nitrite (NaNO₂) (1.1 equiv.)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (1.0 equiv.)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

Part A: Diazotization

  • Dissolution of Aniline: Dissolve this compound in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with stirring.

  • Formation of Nitrous Acid: Prepare a solution of sodium nitrite in cold water.

  • Diazotization: Slowly add the sodium nitrite solution to the cold aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes after the addition is complete. The formation of the diazonium salt solution is now complete.

Part B: Azo Coupling

  • Preparation of Coupling Component: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling. Collect the precipitated dye by filtration, wash it thoroughly with cold water, and dry it.

  • Purification and Characterization: The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final product by UV-Vis spectroscopy, IR spectroscopy, and other relevant analytical techniques.

Expected Spectral Properties:

Azo dyes typically exhibit strong absorption in the visible region of the electromagnetic spectrum. The exact color and absorption maximum will depend on the specific coupling component used.

PropertyExpected Range
Absorption Max (λabs)400 - 600 nm
ColorYellow to Red
Visualization of the Diazotization-Coupling Reaction Pathway

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Purification aniline This compound in HCl/H₂O (0-5°C) diazonium Diazonium Salt Solution aniline->diazonium Slow Addition na_no2 NaNO₂ Solution na_no2->diazonium coupling Coupling Reaction (Vigorous Stirring) diazonium->coupling naphthol 2-Naphthol in NaOH/H₂O (0-5°C) naphthol->coupling azo_dye Azo Dye Precipitate coupling->azo_dye filtration Filtration and Washing azo_dye->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure Azo Dye recrystallization->final_product

Caption: Diazotization-Coupling Reaction Pathway.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.

  • Handling of Reagents:

    • Anilines: Substituted anilines can be toxic if inhaled, ingested, or absorbed through the skin. Avoid direct contact.

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.

    • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound stands out as a precursor of choice for the development of high-performance fluorescent probes. Its inherent electronic properties, coupled with its synthetic tractability, provide a robust platform for the creation of a diverse range of fluorophores. The detailed protocols for Knoevenagel condensation and diazotization-coupling reactions presented herein offer reliable and reproducible methods for harnessing the potential of this versatile building block. By understanding the causality behind each experimental step, researchers can not only replicate these procedures but also adapt them to synthesize novel probes tailored to their specific research needs in the ever-evolving landscape of molecular imaging and diagnostics.

References

  • Putra, A. U., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2282–2296. Available at: [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. Available at: [Link]

  • Chakraborty, A., Saha, P. K., & Datta, C. (n.d.). Synthesis and application of azo-naphthol dyes on wool, silk and nylon fabrics. ResearchGate. Available at: [Link]

  • Gabor, K., et al. (2019). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. bioRxiv. Available at: [Link]

  • Padalkar, V. S., Patil, V. S., & Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5, 77. Available at: [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. Available at: [Link]

  • (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Semantic Scholar. Available at: [Link]

  • (n.d.). The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]

  • de la Torre, J., et al. (2021). Confinement of a Styryl Dye into Nanoporous Aluminophosphates: Channels vs. Cavities. Molecules, 26(11), 3326. Available at: [Link]

  • Tsvetkova, T., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. Molecules, 27(15), 4786. Available at: [Link]

  • Mathew, R. S., et al. (2012). Biophysical Characterization of Styryl Dye-Membrane Interactions. Biophysical Journal, 102(3), 539-549. Available at: [Link]

  • (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2017). Synthesis and spectral analysis of some new phenolic azo dyes. International Journal of ChemTech Research, 10(9), 160-163. Available at: [Link]

  • (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system: A green approach towards the synthesis of monoazo pigments. Royal Society of Chemistry. Available at: [Link]

  • Price, E. W. (2022). Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging. University of Saskatchewan. Available at: [Link]

  • El-Shafey, O. M., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19, 3481–3494. Available at: [Link]

  • (n.d.). Diazotization-Coupling Reaction --.doc. ResearchGate. Available at: [Link]

  • Gafitanu, C. A., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 73(4), 115-124. Available at: [Link]

  • Otutu, J. O., & Efurhievwe, E. M. (2010). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. E-Journal of Chemistry, 7(4), 1279-1284. Available at: [Link]

  • (n.d.). Search Results for "styryl dyes". Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Flores-Guzmán, F., et al. (2021). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 11(1), 1-6. Available at: [Link]

  • Stiasni, N., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Chemistry, 4(4), 1461-1471. Available at: [Link]

  • Pu, Y., et al. (2020). L-Proline Catalyzed Solvent-Free Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins. ResearchGate. Available at: [Link]

  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 904. Available at: [Link]

Sources

Application and Protocol Guide: Leveraging 3-Methoxy-4-(morpholin-4-yl)aniline for Advanced Carbon Nanodot Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of highly functionalized carbon nanodots (CNDs) using 3-Methoxy-4-(morpholin-4-yl)aniline as a novel precursor. The unique molecular architecture of this precursor, featuring an electron-donating methoxy group, a hydrophilic morpholine moiety, and a reactive aniline group, offers a strategic advantage in producing CNDs with tunable fluorescence, enhanced biocompatibility, and surface functionalities amenable to further conjugation. This guide details a robust hydrothermal synthesis protocol, purification methodologies, and extensive characterization techniques. We delve into the mechanistic rationale behind the precursor selection and process parameters, providing researchers with the foundational knowledge to reproduce and innovate upon this work for applications in bioimaging, sensing, and drug delivery.

Introduction: The Strategic Advantage of this compound in Carbon Nanodot Synthesis

Carbon nanodots (CNDs) have emerged as a compelling class of fluorescent nanomaterials due to their excellent water solubility, high photostability, low toxicity, and facile synthesis.[1] The properties of CNDs are intrinsically linked to the choice of precursor materials. Aromatic amines, in particular, are effective precursors due to their ability to form graphitic nitrogen-doped carbon cores, which significantly influences the electronic and optical properties of the resulting nanodots.[2][3]

The selection of this compound as a precursor is a strategic design choice aimed at embedding specific functionalities into the CNDs from the ground up. This "bottom-up" approach allows for a high degree of control over the final properties of the nanomaterial.[4]

Key Molecular Features and Their Implications:

  • Aniline Moiety: Serves as the primary carbon and nitrogen source for the formation of the CND core. The aromatic ring contributes to the graphitic sp² carbon structure, while the amine group facilitates nitrogen doping, which is known to enhance fluorescence quantum yield.[5]

  • Methoxy Group (-OCH₃): As an electron-donating group, it can influence the electronic structure of the resulting CNDs, potentially red-shifting the fluorescence emission and increasing the quantum yield.

  • Morpholine Moiety: This cyclic ether amine introduces several beneficial properties. Its hydrophilic nature enhances the water solubility and biocompatibility of the CNDs. Furthermore, the morpholine group can act as a targeting ligand for specific cellular organelles, such as lysosomes, making these CNDs promising candidates for intracellular imaging and drug delivery applications.[6][7]

Experimental Protocol: Hydrothermal Synthesis of Functionalized Carbon Nanodots

This section details a step-by-step protocol for the synthesis of CNDs from this compound via a one-pot hydrothermal method.[8][9] The hydrothermal approach is favored for its simplicity, low cost, and ability to produce high-quality CNDs.[10]

Materials and Reagents
Reagent/MaterialGradeSupplierCatalog Number
This compound≥98%Sigma-AldrichExample: 796431[11]
Deionized WaterHigh Purity--
EthanolACS Grade--
Dialysis TubingMWCO 1 kDa--
Syringe Filters0.22 µm--
Synthesis Procedure
  • Precursor Solution Preparation: Dissolve 100 mg of this compound in 20 mL of deionized water in a 50 mL beaker. Stir the solution at room temperature for 15 minutes to ensure complete dissolution.

  • Hydrothermal Reaction: Transfer the precursor solution into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly and place it in a preheated oven at 180°C for 8 hours.

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down naturally to room temperature. The resulting dark brown solution contains the as-synthesized CNDs.

  • Initial Purification: Centrifuge the solution at 10,000 rpm for 15 minutes to remove any large aggregates or unreacted precursor. Carefully collect the supernatant.

  • Dialysis: Transfer the supernatant into a dialysis bag (MWCO 1 kDa) and dialyze against deionized water for 48 hours. Change the deionized water every 6-8 hours to ensure the complete removal of small molecules and unreacted precursors.

  • Final Filtration and Storage: After dialysis, filter the purified CND solution through a 0.22 µm syringe filter to remove any remaining particulates. Store the final CND solution at 4°C in the dark.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product dissolve Dissolve Precursor in DI Water transfer Transfer to Autoclave dissolve->transfer hydrothermal Hydrothermal Reaction (180°C, 8h) transfer->hydrothermal cool Cool to Room Temperature hydrothermal->cool centrifuge Centrifugation (10,000 rpm, 15 min) cool->centrifuge dialysis Dialysis (MWCO 1 kDa, 48h) centrifuge->dialysis filter Filtration (0.22 µm) dialysis->filter storage Store CNDs at 4°C filter->storage

Figure 1. Workflow for the hydrothermal synthesis of carbon nanodots.

Characterization of Synthesized Carbon Nanodots

A thorough characterization is essential to understand the physicochemical and optical properties of the synthesized CNDs.

Optical Properties
  • UV-Vis Spectroscopy: To determine the absorption characteristics of the CNDs. Typically, CNDs exhibit a characteristic absorption peak in the UV region (250-350 nm) corresponding to the π-π* transition of the C=C bonds in the carbon core, and a shoulder extending into the visible region.

  • Photoluminescence (PL) Spectroscopy: To analyze the fluorescence properties. The emission spectra should be recorded at various excitation wavelengths to identify the excitation-dependent emission behavior, a common feature of CNDs. The quantum yield should be calculated using a standard fluorophore like quinine sulfate.

Morphological and Structural Analysis
  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersity of the CNDs. The resulting nanoparticles are expected to be quasi-spherical with a narrow size distribution, typically in the range of 2-10 nm.[12]

  • X-ray Diffraction (XRD): To assess the crystalline nature of the CNDs. A broad diffraction peak around 2θ = 20-25° is characteristic of the amorphous nature of CNDs, with a lattice spacing corresponding to the (002) plane of graphitic carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the surface of the CNDs. Expected peaks include O-H, N-H, C-O, C=O, and C-N vibrations, confirming the presence of hydroxyl, carboxyl, and amine/morpholine groups.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements (C, N, O) in the CNDs. High-resolution spectra of C1s, N1s, and O1s will provide insights into the carbon bonding environments (sp², sp³) and the nature of nitrogen doping (pyridinic, pyrrolic, graphitic).

Expected Outcomes
ParameterExpected ResultSignificance
Appearance Clear, brown aqueous solutionIndicates good dispersibility in water.
UV-Vis Absorption Peak at ~280 nm, shoulder to visibleConfirms formation of carbonaceous core.
Fluorescence Excitation-dependent emission, max ~450 nmCharacteristic of fluorescent carbon nanodots.
Quantum Yield >10% (relative to quinine sulfate)High efficiency for imaging applications.
TEM Size 2-8 nm, quasi-sphericalConfirms nanoscale dimensions.
FTIR Peaks O-H, N-H, C-O, C=C, C-NConfirms surface functional groups.
XPS Composition C, N, OElemental composition confirmation.

Mechanistic Insights and Rationale

The formation of CNDs via the hydrothermal treatment of this compound is a complex process involving several stages.[13]

G cluster_0 Reaction Stages stage1 Stage 1: Hydrolysis & Dehydration Precursor molecules undergo hydrolysis and dehydration under hydrothermal conditions. stage2 Stage 2: Polymerization & Aromatization Dehydrated monomers polymerize and undergo aromatization to form small aromatic clusters. stage1->stage2 stage3 Stage 3: Carbonization & Nucleation Aromatic clusters carbonize and nucleate to form the carbon core. stage2->stage3 stage4 Stage 4: Surface Passivation The surface of the carbon core is passivated by functional groups from the precursor, such as morpholine and hydroxyl groups. stage3->stage4

Figure 2. Proposed formation mechanism of carbon nanodots.

During the hydrothermal process, the aniline derivative undergoes dehydration, polymerization, and carbonization to form the carbon core. The methoxy and morpholine groups likely remain on the surface or are incorporated into the carbonaceous structure, leading to surface passivation. This surface passivation is crucial for the high fluorescence quantum yield, as it minimizes non-radiative recombination pathways.[14] The presence of the morpholine moiety is anticipated to enhance the stability of the CNDs in biological media and may provide a pathway for targeted cellular uptake.[7]

Applications and Future Perspectives

The unique properties endowed by the this compound precursor make these CNDs highly suitable for a range of advanced applications:

  • Bioimaging: The inherent fluorescence, low cytotoxicity, and potential for targeted delivery make these CNDs excellent probes for high-contrast cellular and subcellular imaging.[6]

  • Drug Delivery: The functional surface can be further conjugated with therapeutic agents, enabling the development of theranostic platforms for simultaneous imaging and drug delivery.[15]

  • Sensing: The electron-rich surface and fluorescence properties can be exploited for the development of sensitive and selective sensors for metal ions, pH, or specific biomolecules.

Future work should focus on optimizing the synthesis conditions to fine-tune the optical properties, conducting in-depth studies on the biocompatibility and cellular uptake mechanisms, and exploring the conjugation of these CNDs with various bioactive molecules to realize their full potential in nanomedicine and materials science.

References

  • IOP Conference Series: Earth and Environmental Science. (2022). Synthesis of Carbon Quantum Dots Based on Hydrothermal Method and Its Application. [Link]

  • Xue, S., et al. (2023). The Formation Process and Mechanism of Carbon Dots Prepared from Aromatic Compounds as Precursors: A Review. Small, 19(31), e2206180. [Link]

  • Papaioannou, N., et al. (2019). Investigating the Effect of Reaction Time on Carbon Dot Formation, Structure, and Optical Properties. ACS Omega, 4(26), 22014-22024. [Link]

  • Dutta, A., et al. (2020). Surface modifications of carbon nanodots reveal the chemical source of their bright fluorescence. RSC Advances, 11(2), 947-954. [Link]

  • ResearchGate. (2023). The Formation Process and Mechanism of Carbon Dots Prepared from Aromatic Compounds as Precursors: A Review | Request PDF. [Link]

  • CORE. (2020). Amine‐Rich Carbon Dots as Novel Nano‐Aminocatalytic Platforms in Organic Synthesis. [Link]

  • Hassan, M., et al. (2020). Formation of Carbon Quantum Dots via Hydrothermal Carbonization: Investigate the Effect of Precursors. Molecules, 25(22), 5345. [Link]

  • Li, W., et al. (2017). Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. ACS Applied Materials & Interfaces, 9(32), 26851-26858. [Link]

  • Proceedings.Science. (2021). Synthesis of Carbon Dots from aniline derivatives to evaluate the effect of substituents on photophysical and structural properties. [Link]

  • ResearchGate. (2022). Hydrothermal Synthesis of Carbon Quantum Dots: An Updated Review. [Link]

  • PubMed. (2017). Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. [Link]

  • Semarak Ilmu. (2023). Hydrothermal Synthesis of Carbon Quantum Dots: An Updated Review. [Link]

  • Li, H., et al. (2012). Carbon nanodots: synthesis, properties and applications. Journal of Materials Chemistry, 22(46), 24230-24253. [Link]

  • Arnaboldi, S., et al. (2019). Preparation, functionalization and characterization of engineered carbon nanodots. Nature Protocols, 14(10), 2993-3023. [Link]

  • PubMed. (2019). Preparation, functionalization and characterization of engineered carbon nanodots. [Link]

  • MDPI. (2022). Synthetic Methods and Applications of Carbon Nanodots. [Link]

  • IAPC Journals. (2023). Synthetic routes to theranostic applications of carbon-based quantum dots. [Link]

  • ResearchGate. (2018). Amine-rich Carbon Nanodots as a Fluorescence Probe for Methamphetamine Precursors. [Link]

  • NIH. (2022). An Overview of Nanomaterial Applications in Pharmacology. [Link]

  • ResearchGate. (2022). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... [Link]

  • ResearchGate. (2014). Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature. [Link]

  • NIH. (2024). Clinical Applications of Targeted Nanomaterials. [Link]

  • PubMed. (2010). Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxy-4-(morpholin-4-yl)aniline in Synthesis

This compound is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines several key features: an electron-rich aromatic ring, a nucleophilic aniline moiety, a methoxy group that modulates electronic properties, and a morpholine substituent. The morpholine ring is a particularly valuable pharmacophore, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key vector for molecular interactions.[1] The aniline nitrogen serves as a powerful synthetic handle for C-N bond formation, while the aromatic ring can be further functionalized for C-C bond construction, making this compound a versatile precursor for a diverse range of complex target molecules.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will move beyond simple procedural lists to explain the causality behind catalyst selection, reaction conditions, and mechanistic pathways, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Part 1: Direct N-Arylation via Buchwald-Hartwig Amination

The most direct application of this compound in cross-coupling is its use as a nucleophile in the Buchwald-Hartwig amination. This reaction is one of the most powerful methods for the formation of carbon-nitrogen bonds, enabling the synthesis of complex triarylamines and related structures that are ubiquitous in pharmaceuticals and organic electronics.[2][3] The reaction couples the aniline nitrogen with an aryl halide or pseudohalide, catalyzed by a palladium complex.

Mechanistic Insight & Catalyst Selection

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[4][5]

The choice of ligand is critical for success. The electron-donating and sterically hindered nature of the aniline substrate necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the crucial, and often rate-limiting, reductive elimination step while stabilizing the active catalytic species. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄), is essential to deprotonate the aniline and facilitate the formation of the key palladium amido intermediate.

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar¹)X oxidative_addition->pd_complex1 amine_coordination Amine Coordination + Base (B⁻) pd_amido L₂Pd(II)(Ar¹)(NHAr²) amine_coordination->pd_amido reductive_elimination Reductive Elimination reductive_elimination->pd0 out1 Ar¹-NH-Ar² reductive_elimination->out1 in1 Ar¹-X in1->oxidative_addition in2 Ar²-NH₂ in2->amine_coordination Synthetic_Workflow cluster_0 Synthetic Pathway for C-C Coupling cluster_1 Palladium-Catalyzed Cross-Coupling Reactions start This compound halogenation Protocol 2: Regioselective Bromination (NBS) start->halogenation intermediate 5-Bromo-3-methoxy-4- (morpholin-4-yl)aniline halogenation->intermediate suzuki Suzuki Coupling (Protocol 3) intermediate->suzuki + Ar-B(OH)₂ heck Heck Reaction (Protocol 4) intermediate->heck + Alkene sonogashira Sonogashira Coupling (Protocol 5) intermediate->sonogashira + Alkyne

Sources

Application Notes & Protocols: Leveraging 3-Methoxy-4-(morpholin-4-yl)aniline for the Development of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the scaffold molecule, 3-Methoxy-4-(morpholin-4-yl)aniline , in the design and synthesis of targeted therapies. We delve into its chemical properties, safety considerations, and its critical role as a foundational building block for potent kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. Detailed, field-tested protocols for the synthesis of a model inhibitor and its subsequent biochemical and cell-based evaluation are provided to enable researchers to rapidly integrate this valuable intermediate into their discovery workflows.

Introduction: A Privileged Scaffold in Kinase Inhibition

This compound has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of a nucleophilic aniline group, an electron-donating methoxy substituent, and the solubilizing, hydrogen-bond-accepting morpholine moiety makes it an ideal starting point for constructing potent and selective kinase inhibitors. The morpholine group, in particular, is a well-established feature in numerous inhibitors of the phosphoinositide 3-kinase (PI3K) family, where it often forms critical hydrogen bonds in the ATP-binding pocket of the enzyme.[1][2][3]

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a high-priority target for therapeutic intervention.[4][5] Molecules built upon the this compound core are designed to exploit the specific topology of kinase active sites, leading to the development of targeted agents that can disrupt oncogenic signaling and inhibit tumor growth.

Physicochemical Properties and Safety Data

Before initiating any experimental work, it is imperative to understand the fundamental properties and handling requirements of the reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[6]
Molecular Weight 208.26 g/mol [6]
Appearance Solid[6]
CAS Number 159724-40-0[7]
InChI Key BRTDKJDVVFXVQK-UHFFFAOYSA-N[6]
Safety & Handling Protocol

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. The following precautions are derived from its Safety Data Sheet (SDS) and must be strictly adhered to.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Keep away from strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Application in Targeted Therapy: The PI3K/mTOR Pathway

The primary application of this aniline derivative is as a key intermediate in the synthesis of inhibitors targeting the PI3K/AKT/mTOR pathway. The activation of this pathway promotes cell growth, proliferation, and survival, and its frequent mutation in cancer makes it a compelling therapeutic target.[4][10]

The PI3K/AKT/mTOR Signaling Cascade

The diagram below illustrates the central role of PI3K and mTOR in cell signaling. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which phosphorylates PIP2 to PIP3. This recruits and activates AKT, which in turn phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), to drive cell growth and proliferation.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K P Growth Cell Growth & Proliferation S6K->Growth GF Growth Factor GF->RTK Inhibitor Scaffold-Derived Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following protocols provide a framework for synthesizing a model inhibitor and evaluating its biological activity.

Protocol 1: Synthesis of a Model Pyrimidine-Based Kinase Inhibitor

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for coupling aniline intermediates with heterocyclic cores to generate kinase inhibitors.[2][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield, purity, and efficiency of this important synthetic intermediate.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a robust two-step process. This pathway leverages a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. The choice of reagents and reaction conditions in each step is critical for maximizing yield and minimizing impurity formation.

Step 1: Nucleophilic Aromatic Substitution (SNAr) This step involves the reaction of a substituted nitroaromatic compound, such as 4-chloro-2-nitroanisole or 4-fluoro-2-nitroanisole, with morpholine. The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine (morpholine), displacing the halide.

Step 2: Nitro Group Reduction The intermediate, 4-(2-methoxy-4-nitrophenyl)morpholine, is then reduced to the target aniline. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being one of the most common and clean methods.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 4-Halogeno-2-nitroanisole (X = F, Cl) C 4-(2-Methoxy-4-nitrophenyl)morpholine A->C + Morpholine High Temperature Polar Aprotic Solvent B Morpholine D This compound (Final Product) C->D Reducing Agent (e.g., H2, Pd/C)

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My SNAr reaction (Step 1) is slow, incomplete, or results in a low yield. What can I do?

Answer: A low yield in the SNAr reaction is a common issue that can often be traced back to reaction conditions or reagent quality. Here are the primary factors to investigate:

  • Causality: The SNAr reaction rate is highly dependent on the electrophilicity of the aromatic ring and the reaction temperature. The halide leaving group ability (F > Cl) and the choice of solvent are also critical. Polar aprotic solvents are essential as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its reactivity.

  • Troubleshooting Steps & Solutions:

    • Verify Starting Material Reactivity: If using 4-chloro-2-nitroanisole, the reaction will be inherently slower than with 4-fluoro-2-nitroanisole. If feasible, switching to the fluoro analogue can significantly improve reaction rates and yield.

    • Increase Reaction Temperature: These reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate. Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling polar aprotic solvent like DMSO, DMF, or NMP to achieve these temperatures.

    • Use a Stoichiometric Base: The reaction releases HCl or HF, which will protonate the morpholine nucleophile, rendering it inactive. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to scavenge this acid. Use at least 1.5-2.0 equivalents.

    • Consider Excess Morpholine: Using morpholine as both the nucleophile and the solvent can drive the reaction to completion, as described in analogous syntheses of related compounds.[1]

Optimized SNAr Conditions Table

ParameterRecommendationRationale
Solvent DMSO, NMP, or neat MorpholineHigh boiling point, polar aprotic nature enhances nucleophilicity.
Temperature 120-150 °CProvides sufficient activation energy for the substitution.
Base K₂CO₃ (2.0 eq.)Neutralizes the acid byproduct without interfering with the reaction.
Reactant Ratio Morpholine (1.5-3.0 eq.)Ensures the reaction is driven towards completion.
Monitoring TLC or LC-MSTrack the disappearance of the starting 4-halogeno-2-nitroanisole.

Question 2: The reduction of the nitro group (Step 2) is incomplete, or I am observing significant side products. How can I optimize this step?

Answer: Incomplete reduction or the formation of impurities like hydroxylamines, azo, or azoxy compounds are typical challenges in nitro group reductions. The choice and handling of the reducing agent and catalyst are paramount.

  • Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective but can be sensitive to catalyst poisons and reaction conditions. Chemical reducing agents offer alternatives but may involve more complex workups.

  • Troubleshooting Steps & Solutions:

    • Catalyst Activity (for Catalytic Hydrogenation): Ensure your Palladium on carbon (Pd/C) catalyst is fresh and active. Older catalysts can absorb atmospheric poisons. Perform the reaction under a positive pressure of hydrogen (e.g., 50 psi) in a suitable apparatus.[2]

    • Solvent Choice: Use a solvent that effectively dissolves the nitro-intermediate. Alcohols like ethanol or methanol are excellent choices for catalytic hydrogenation.[2]

    • Alternative Reducing Agents: If catalytic hydrogenation is not feasible or is giving poor results, consider other well-established methods.

      • Iron in Acetic Acid or with NH₄Cl: A classic, cost-effective method. The workup can be cumbersome due to the formation of iron salts, but it is very reliable for aromatic nitro group reduction.[1]

      • Tin(II) Chloride (SnCl₂): Highly effective but requires careful pH control during workup to remove tin salts.

      • Hydrazine Hydrate with a Catalyst: Using hydrazine hydrate in the presence of a catalyst like FeCl₃ can be a very efficient method for this type of reduction.[3]

Comparison of Reduction Methods

Reducing SystemProsCons
H₂ / Pd/C Clean reaction, high yield, easy product isolation.Requires specialized pressure equipment, catalyst cost, potential for catalyst poisoning.
Fe / NH₄Cl Inexpensive, robust, and reliable.[1]Workup involves filtering large amounts of iron sludge.
SnCl₂ / HCl Strong reducing agent, works well for stubborn reductions.Stoichiometric tin waste, complex workup.
N₂H₄·H₂O / FeCl₃ Avoids high-pressure hydrogenation, fast reaction.[3]Hydrazine is highly toxic, potential for side reactions if not controlled.

digraph "Troubleshooting_Reduction" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Problem [label="Incomplete Nitro Reduction\nor Side Products", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Inactive Catalyst\n(Pd/C)"]; Cause2 [label="Insufficient\nReducing Power"]; Cause3 [label="Sub-optimal\nConditions"];

Solution1 [label="Use fresh Pd/C catalyst\nIncrease H2 pressure (50 psi)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Switch to alternative reducing agent:\n- Fe/NH4Cl\n- SnCl2\n- Hydrazine/FeCl3", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize Solvent (MeOH, EtOH)\nEnsure adequate stirring\nIncrease reaction time", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Problem -> {Cause1, Cause2, Cause3}; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Sources

Technical Support Center: Purification of Crude 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methoxy-4-(morpholin-4-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material, a critical requirement given its common use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Gefitinib.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence purification?

A1: Understanding the molecule's properties is the foundation of an effective purification strategy. Key characteristics include:

  • Structure: The molecule contains a basic aniline nitrogen and a tertiary amine within the morpholine ring, making it susceptible to salt formation and strong interactions with acidic media, including silica gel.

  • Polarity: It is a moderately polar molecule, soluble in many organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[4] Its solubility in non-polar solvents like hexanes is expected to be low.

  • Stability: The aniline functional group is prone to oxidation, which can lead to the formation of colored impurities, often appearing as a darkening of the material from off-white/yellow to brown or black over time.[5] Purification and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities are typically process-related and depend on the synthetic route employed.[6] Common impurities may include:

  • Unreacted Starting Materials: Such as 1-fluoro-2-methoxy-4-nitrobenzene or morpholine.

  • Side-Reaction Products: Over-alkylation or N-alkylation at the aniline nitrogen can occur, leading to structurally similar and difficult-to-remove impurities.[7]

  • Products of Incomplete Reactions: For instance, if the final step is a reduction of a nitro group, residual nitro-intermediate may be present.[8][9]

  • Oxidation Products: As mentioned, anilines can oxidize. These are often highly colored, polar compounds.[5]

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and commonly used methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Excellent for removing impurities with different polarities. Special considerations are needed due to the basic nature of the aniline.

  • Recrystallization: A powerful technique for achieving high purity, especially for removing minor impurities from an already enriched product. It is often used as a final polishing step after chromatography.

Q4: How can I best assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (like acetonitrile/water with a buffer) is typical.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1%).

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and assess the effectiveness of purification steps.

Purification Workflow & Strategy Selection

The choice of purification strategy depends on the impurity profile and the desired scale. The following diagram outlines a general decision-making process.

Purification_Strategy start Crude Product Analysis (TLC/HPLC) decision1 Major Impurities Present? start->decision1 chromatography Column Chromatography decision1->chromatography Yes recrystallization Direct Recrystallization decision1->recrystallization No (Trace Impurities) decision2 Impurities More or Less Polar? post_chrom_analysis Analyze Fractions (TLC) chromatography->post_chrom_analysis final_product High-Purity Product recrystallization->final_product combine_pure Combine Pure Fractions & Evaporate post_chrom_analysis->combine_pure final_recrystallization Final Recrystallization (Polishing Step) combine_pure->final_recrystallization final_recrystallization->final_product

Caption: Decision tree for purification strategy.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during purification experiments.

Part 1: Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What's happening?

A: This is a classic problem when purifying basic compounds like anilines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to your basic amine, causing tailing or streaking.

Solution: Neutralize the stationary phase by adding a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to the mobile phase.

  • Causality: The modifier preferentially interacts with the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions, resulting in sharper bands and better separation.[11]

Parameter Typical Eluent System (Starting Point)
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol
Modifier 0.5 - 1% Triethylamine (v/v)

Q: I'm not getting good separation between my product and a very similar impurity. What should I do?

A: This indicates that the polarity difference between your compounds is small. Solution:

  • Optimize the Eluent: Switch to a less polar solvent system and run a shallower gradient. For example, instead of a 0-20% methanol in dichloromethane gradient, try a 0-10% gradient over a larger volume.

  • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase.

    • Neutral Alumina: Less acidic than silica and can be effective for basic compounds.

    • Reverse-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity. This is often used in preparative HPLC systems.

Part 2: Recrystallization

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. Why?

A: This happens for two primary reasons: the solution is not supersaturated, or nucleation is inhibited.[12]

Solutions:

  • Increase Concentration: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen to increase the concentration, then attempt to cool again.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for crystal growth.[12]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for crystallization.

  • Use an Anti-Solvent: If a single solvent system fails, dissolve your compound in a minimum amount of a "good" solvent (e.g., ethanol) in which it is very soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., water or heptane) in which it is insoluble, until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to stand.[12]

Q: My final product after recrystallization is an oil or a sticky solid, not the expected crystals. What went wrong?

A: This phenomenon, known as "oiling out," typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, causing melting point depression.

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution is cooled slowly. Rapid cooling can sometimes favor oil formation.

  • Change the Solvent: Select a solvent with a lower boiling point.

  • Pre-Purify: The level of impurities may be too high for effective recrystallization. First, purify the material by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.

Q: My isolated product is dark brown, but the literature says it should be an off-white solid. How do I remove the color?

A: The color is likely due to highly polar, colored byproducts from the oxidation of the aniline group.[5]

Solution: Use activated charcoal (decolorizing carbon).

  • Dissolve the crude product in the hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

  • Gently swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_eluent 1. Prepare Eluent (e.g., 95:5 DCM:MeOH + 1% Et3N) pack_column 2. Pack Column with Silica Gel prep_eluent->pack_column load_sample 3. Load Sample (adsorbed on silica or minimal solvent) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Workflow for column chromatography.

  • Eluent Preparation: Prepare a suitable mobile phase, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane, and add 1% v/v triethylamine.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% Dichloromethane + 1% Et₃N) and gradually increasing the polarity (e.g., slowly increasing the percentage of Methanol).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, place the crude solid and add a minimal amount of hot ethanol to just dissolve the compound.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot, clear solution, add water dropwise (as an anti-solvent) until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

  • US8350029B2 - Process for the preparation of gefitinib - Google Patents.

  • CN102180844A - Gefitinib intermediate and preparation method of Gefitinib - Google Patents.

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH.

  • Gefitinib - New Drug Approvals .

  • Supporting Information for a related synthesis - DOI.

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange.

  • WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof - Google Patents.

  • Sigma-Aldrich Product Page: this compound .

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents.

  • This compound Properties - Sigma-Aldrich.

  • 3-Methoxy-4-methylaniline HPLC Method - SIELC Technologies.

  • 3-(Morpholin-4-ylmethyl)aniline Safety Information - ChemBK.

  • Synthetic route for 3-fluoro-4-morpholinoaniline - ResearchGate.

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.

  • 3-Morpholin-4-ylaniline AldrichCPR - Sigma-Aldrich.

  • Synthesis of novel Schiff bases... and Development of HPLC Chromatographic Method - JOCPR.

  • Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem.

  • 3,4-Dimethoxyaniline Properties - PubChem.

  • Identification and synthesis of impurities formed during sertindole preparation - Arkivoc.

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography - EPA.

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI.

  • A review of impurity profiling and synthetic route of manufacture... - PubMed.

Sources

Technical Support Center: Troubleshooting Solubility of 3-Methoxy-4-(morpholin-4-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for "3-Methoxy-4-(morpholin-4-yl)aniline" (CAS No. 482308-06-5). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving your experiments forward efficiently.

Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve in common organic solvents?

A1: The solubility behavior of this compound is governed by a combination of competing structural features and the strong intermolecular forces they create. Understanding these is the first step in selecting an appropriate solvent system.

  • Structural Analysis: The molecule possesses both polar, hydrogen-bonding groups and a non-polar aromatic core.[1]

    • Polar/Basic Centers: The primary aniline amine (-NH₂) and the tertiary morpholine amine are basic and can act as hydrogen bond acceptors. The aniline amine is also a hydrogen bond donor. The ether oxygen of the methoxy group and the morpholine ring are also hydrogen bond acceptors.[2]

    • Non-Polar Region: The benzene ring provides a rigid, non-polar surface that can lead to π-π stacking interactions between molecules in the solid state.

  • Crystal Lattice Energy: As a solid, "this compound" molecules are tightly packed in a crystal lattice.[3] The combination of strong hydrogen bonds and stacking interactions results in high crystal lattice energy. For dissolution to occur, the energy released from the solvent-solute interactions must be sufficient to overcome this crystal lattice energy. Many single organic solvents cannot adequately interact with all the molecule's features simultaneously, leading to poor solubility.

Troubleshooting Guide: A Systematic Approach to Solubilization

Encountering solubility issues can be a significant bottleneck. We recommend a systematic, tiered approach to identify a suitable solvent or solvent system. This workflow is designed to move from simple, rapid screens to more complex solutions, saving time and material.

Diagram: Systematic Solubilization Workflow

Solubilization_Workflow Figure 1: Systematic Solubilization Workflow A Start: Compound Insoluble B Step 1: Single Solvent Screening (Polar Aprotic, Polar Protic, Non-polar) A->B C Step 2: Co-Solvent System Evaluation (e.g., DCM/MeOH, Toluene/IPA) B->C Limited Success F Success: Compound Solubilized B->F Success D Step 3: Thermal Method Evaluation (Assess solubility with heat) C->D Limited Success C->F Success E Step 4: pH Modification (Acid addition for polar organics) D->E Limited Success D->F Success E->F Success G Consult Advanced Strategies (Solid Dispersion, Micronization) E->G Persistent Issues

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q2: Which single solvents should I try first for initial screening?

A2: A rapid screen using a diverse set of solvents is the most effective starting point. We recommend testing small quantities of the compound (~1-5 mg) in ~0.5 mL of solvent from each category. This helps to map the compound's general solubility profile.

Solvent Category Examples Rationale & Interaction Mechanism
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. DMSO and DMF are very strong solvents and often effective, but can be difficult to remove and may be incompatible with certain reagents.[4]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents can both donate and accept hydrogen bonds, allowing them to interact favorably with the amine and ether functionalities of the molecule.[1]
Non-Polar Toluene, Heptane, Diethyl EtherThese solvents are generally poor choices due to the compound's polar groups. However, they are useful for understanding the limits of solubility and for use as anti-solvents in crystallizations.[5]

See Protocol 1: Small-Scale Solubility Assessment for a detailed experimental procedure.

Q3: My compound has poor solubility in all single solvents I've tried. What is the next step?

A3: A co-solvent system is the logical next step. Co-solvency involves mixing two or more miscible solvents to create a new solvent system with finely-tuned properties.[6] This strategy works by disrupting the hydrogen-bonding network of a protic solvent or by creating a polarity environment that is more favorable for the solute.[7][8]

Causality in Co-Solvent Selection: The goal is to use one solvent to address the polar nature of the molecule and another to address the non-polar aspects. For "this compound," a common and effective strategy is to pair a polar aprotic solvent with a polar protic one.

Primary Solvent Co-Solvent Typical Starting Ratio (v/v) Potential Application
Dichloromethane (DCM)Methanol (MeOH)95:5 to 80:20Chromatography, reaction medium. The DCM solubilizes the aromatic ring while the MeOH interacts with the H-bonding sites.
TolueneIsopropanol (IPA)90:10 to 70:30Reactions at elevated temperatures; purification.
Tetrahydrofuran (THF)Acetonitrile (MeCN)50:50General purpose reaction medium.
Dimethylformamide (DMF)Water95:5Useful for creating stock solutions, but water can be incompatible with many reactions.

See Protocol 2: Systematic Co-Solvent Screening for a detailed experimental procedure.

Q4: Can I just heat the mixture to get it to dissolve?

A4: Yes, increasing the temperature is a common and effective method to increase the solubility of most solids. However, this approach must be used with caution.

  • Mechanism: Heat provides the energy needed to break the crystal lattice bonds, allowing the solvent to interact with the solute molecules.

  • Key Risks:

    • Degradation: The compound may not be stable at elevated temperatures, especially in reactive solvents or in the presence of trace impurities.

    • Precipitation: The compound may crash out of solution upon cooling. This can be problematic for reactions or analytical measurements but is a key principle of recrystallization for purification.

  • Self-Validating Check: Before relying on heat for a large-scale experiment, perform a small-scale thermal stability test. Dissolve the compound with heat, hold it at the target temperature for the expected duration of your experiment, and then analyze a sample by TLC or LCMS to check for the appearance of new, impurity-related spots or peaks.

See Protocol 3: Assessing Thermal Stability and Solubility Enhancement for a detailed procedure.

Q5: The molecule has two basic nitrogen atoms. Can I use an acid to help it dissolve in an organic solvent?

A5: Yes, this is a viable chemical modification technique for certain applications.[9] By adding a small amount of an acid (e.g., 1-2 equivalents of acetic acid or trifluoroacetic acid), you can protonate the basic aniline and/or morpholine nitrogens.

  • Mechanism: This creates an ammonium salt in situ. The resulting ion pair can have drastically different solubility properties than the neutral molecule.

  • Solvent Dependency: This technique is most effective in polar organic solvents like alcohols (IPA, EtOH) or even polar aprotics like DMF. The salt is unlikely to be soluble in non-polar solvents like toluene or heptane.[10]

  • Important Considerations:

    • This is not a "physical" dissolution; you are chemically modifying the compound.

    • The presence of acid may be incompatible with your downstream reaction conditions or analytical methods.

    • This method is generally not suitable if you need to recover the neutral form of the compound easily.

Detailed Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
  • Weigh approximately 2 mg of "this compound" into a small glass vial (e.g., 4 mL).

  • Add a magnetic stir flea.

  • Add 0.4 mL of the chosen solvent to achieve a target concentration of 5 mg/mL.

  • Stir vigorously at ambient temperature for 30 minutes.

  • Visually inspect for undissolved solids. If fully dissolved, the compound is soluble at ≥5 mg/mL.

  • If solids remain, add another 0.4 mL of solvent (total 0.8 mL) to test for solubility at ≥2.5 mg/mL and continue stirring.

  • Record observations systematically in a lab notebook.

Protocol 2: Systematic Co-Solvent Screening
  • Based on the results from Protocol 1, select a primary solvent in which the compound shows at least partial solubility.

  • Prepare a suspension of the compound in the primary solvent (e.g., 10 mg in 1 mL of DCM).

  • While stirring, add the co-solvent (e.g., Methanol) dropwise (e.g., 10-20 µL at a time).

  • After each addition, allow the system to equilibrate for 5-10 minutes.

  • Continue adding the co-solvent until the compound fully dissolves.

  • Record the approximate v/v ratio of the final solvent system. This provides a starting point for optimizing your process.

Protocol 3: Assessing Thermal Stability and Solubility Enhancement
  • Prepare a suspension of the compound in the desired solvent at a concentration higher than its ambient solubility (e.g., 20 mg/mL).

  • Take a small aliquot (~50 µL) of the suspension as a "time zero" (T=0) reference.

  • Heat the suspension with stirring in a sealed vial to a target temperature (e.g., 50 °C). Do not exceed the solvent's boiling point.

  • Once dissolved, hold at the target temperature for a set period (e.g., 1 hour).

  • Take a second aliquot of the now-dissolved sample.

  • Allow the remaining solution to cool to room temperature to observe if precipitation occurs.

  • Analyze the T=0 and the heated samples by LCMS or TLC to compare purity and check for new peaks/spots, which would indicate degradation.

References
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • Optimising Solubility: Selecting the Right Technology for Early Drug Development - Ardena. [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. [Link]

  • Solubility Enhancement Technique | CUTM Courseware. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. [Link]

  • Morpholine - Wikipedia. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-4-(morpholin-4-yl)aniline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Methoxy-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The electron-donating nature of both the methoxy and morpholino groups, as well as the aniline nitrogen, makes this compound highly activated towards electrophilic substitution, yet also presents unique challenges in controlling reactivity and achieving desired selectivity. This resource aims to provide scientifically sound solutions to common issues encountered during its functionalization.

I. Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a valuable coupling partner in various palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, typically after conversion to a halo-aniline derivative. However, the electron-rich nature of the aniline can lead to challenges.

Frequently Asked Questions (FAQs) - Cross-Coupling

Q1: My Buchwald-Hartwig amination reaction with a halo-derivative of this compound is sluggish or fails to go to completion. What are the likely causes and how can I improve the yield?

A1: Low yields in Buchwald-Hartwig aminations with electron-rich anilines often stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active Pd(0) catalyst may not be efficiently generated from the precatalyst. Modern precatalysts like G3 or G4 palladacycles are often more effective than traditional sources like Pd(OAc)₂ because they form the active species more cleanly.[1]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium and facilitating the catalytic cycle. For sterically hindered or electron-rich anilines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often required to promote efficient oxidative addition and reductive elimination.[2]

  • Suboptimal Base Selection: The base's strength and solubility are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[1][3]

  • Solvent Effects: The solvent influences the solubility of reactants and the catalyst. Toluene, dioxane, and THF are common choices.[3] For reactions with aryl iodides, using a solvent like toluene where the iodide salt byproduct is poorly soluble can be beneficial to avoid catalyst inhibition.[2]

Troubleshooting Workflow for Low-Yielding Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst System: - Use G3/G4 precatalyst? - Ensure inert atmosphere (N2/Ar)? start->catalyst ligand Evaluate Ligand: - Using a bulky, electron-rich ligand? (e.g., XPhos, RuPhos) catalyst->ligand If catalyst is appropriate base Assess Base: - Is the base strong enough? (e.g., NaOtBu) - Is the substrate base-sensitive? ligand->base If ligand is suitable conditions Optimize Conditions: - Increase temperature? - Screen solvents (Toluene, Dioxane)? - Degas solvent thoroughly? base->conditions If base is compatible success Improved Yield conditions->success

Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[4]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that solvents are thoroughly degassed.[4]

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[4]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation versus homocoupling. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene) can be beneficial.[4]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-derivative of this compound with an arylboronic acid.

  • To a flame-dried reaction vial, add the halo-aniline (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in degassed dioxane.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to 85-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhosRobust and effective for a range of substrates.[5]
Base K₃PO₄, Cs₂CO₃Generally effective and well-tolerated.
Solvent Dioxane/H₂O, TolueneGood solubility for reactants and catalyst.[4]
Temperature 85-110 °CSufficient to drive the reaction to completion.

II. Electrophilic Aromatic Substitution

The high electron density of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also lead to challenges in controlling the reaction.

Frequently Asked Questions (FAQs) - Electrophilic Substitution

Q1: I am attempting a bromination of this compound and am getting multiple brominated products. How can I achieve mono-substitution?

A1: The powerful activating effect of the amino and methoxy groups makes polysubstitution a common problem in electrophilic aromatic substitution reactions of anilines.[6]

  • Protecting the Amino Group: The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it to an amide (e.g., by reacting with acetic anhydride). The resulting acetanilide is less activated, allowing for more controlled substitution. The protecting group can be removed by hydrolysis after the substitution reaction.

  • Milder Brominating Agents: Using a less reactive brominating agent than Br₂ can also help. N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄ can provide better selectivity for mono-bromination.

Reaction Scheme for Controlled Bromination

A This compound B N-(3-methoxy-4-morpholinophenyl)acetamide A->B Acetic anhydride, Pyridine C Mono-bromo derivative B->C NBS, DMF D Desired Product C->D HCl, H2O, heat

Sources

"3-Methoxy-4-(morpholin-4-yl)aniline" stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. As a substituted aniline, its stability can be influenced by various factors, and understanding these is crucial for obtaining reliable experimental results and ensuring the long-term integrity of the molecule.

I. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: You observe a color change in your solid sample (e.g., from off-white/light brown to a darker brown/reddish hue) over time.
  • Question: My solid sample of this compound has darkened. What is causing this, and is the material still usable?

  • Answer: A color change in aniline compounds is a common indicator of degradation, typically due to oxidation and/or polymerization.[1][2] The primary amine group (-NH2) on the aniline ring is susceptible to oxidation, especially when exposed to air (oxygen) and light. This process can lead to the formation of highly colored polymeric impurities. The methoxy and morpholino substituents on the aromatic ring can also influence the rate and nature of this degradation.

    Is it still usable? The usability of the darkened material depends on the extent of degradation and the sensitivity of your application. For qualitative purposes, it might still be acceptable. However, for quantitative analyses, synthetic reactions requiring high purity, or in biological assays, the presence of impurities could significantly affect the outcome. It is highly recommended to assess the purity of the discolored sample using analytical techniques like HPLC, LC-MS, or NMR before use.

    Causality Explained: The lone pair of electrons on the nitrogen atom of the primary amine makes the aniline ring highly activated and susceptible to oxidation. Light can provide the energy to initiate these oxidative reactions, leading to the formation of radical species that can then polymerize.

Issue 2: You are seeing unexpected peaks in your chromatogram (HPLC, LC-MS) when analyzing a solution of this compound.
  • Question: I've prepared a solution of this compound, and upon analysis, I see several impurity peaks that were not present in the initial solid material. What could be happening?

  • Answer: The appearance of new peaks in your chromatogram suggests that the compound is degrading in solution. Several factors could be at play:

    • Solvent-Induced Degradation: The choice of solvent can impact stability. Protic solvents might participate in degradation pathways, and trace impurities in the solvent (e.g., peroxides in ethers like THF or dioxane) can be highly reactive.

    • pH Effects: The stability of aromatic amines can be pH-dependent. At acidic or basic pH, hydrolysis of the methoxy group or other pH-catalyzed degradation reactions could occur, although aniline itself is generally more stable at neutral pH.[3]

    • Oxidation: As with the solid-state, the compound is susceptible to oxidation in solution, which can be accelerated by dissolved oxygen and exposure to light.

    • Photodegradation: Exposure of the solution to light, especially UV light, can induce photochemical reactions.[1]

    Troubleshooting Steps:

    • Solvent Purity: Use high-purity, HPLC-grade solvents. If using ethers, consider using freshly opened bottles or solvents from which peroxides have been removed.

    • pH Control: If possible, buffer your solution to a neutral pH.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

    • Fresh Preparation: Analyze solutions as soon as possible after preparation.

Issue 3: You are experiencing poor recovery or inconsistent results in your biological assays.
  • Question: My experimental results with this compound are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results in biological assays are a classic sign of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to variability.

    Potential Causes and Solutions:

    • Degradation in Aqueous Media: The compound may have limited stability in the aqueous buffers used for biological assays. This can be due to hydrolysis or oxidation.

    • Interaction with Media Components: Components of your cell culture media or assay buffer could react with the compound.

    • Adsorption to Plastics: The compound may adsorb to the surface of your plasticware (e.g., microplates, tubes), reducing its effective concentration.

    Recommended Actions:

    • Stability Study in Assay Medium: Perform a short-term stability study by incubating the compound in your assay medium under the same conditions as your experiment (e.g., temperature, CO2). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.

    • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) to your stock solution might help, but you must first verify that the antioxidant does not interfere with your assay.

    • Consider Alternative Solvents: If using DMSO for stock solutions, ensure it is of high purity and anhydrous, as water in DMSO can affect compound stability.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: To maximize shelf life, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[4][5] For long-term storage, keeping it in a desiccator under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended. Avoid frequent temperature cycling.

  • Q2: How should I prepare stock solutions of this compound for long-term storage?

    • A2: For long-term storage, prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20 °C or -80 °C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

  • Q3: What are the likely degradation products of this compound?

      • Oxidation of the Aniline Moiety: This can lead to the formation of nitroso, nitro, and azo compounds, as well as polymeric materials.

      • Degradation of the Morpholine Ring: The morpholine ring can undergo oxidation or ring-opening reactions under certain conditions.[6]

      • Hydrolysis of the Methoxy Group: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

  • Q4: How can I perform a forced degradation study for this compound?

    • A4: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[7][8] A typical forced degradation study involves subjecting the compound to a variety of stress conditions:

      • Acidic and Basic Hydrolysis: Treat the compound with dilute HCl and dilute NaOH at elevated temperatures.

      • Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%).

      • Thermal Stress: Heat the solid compound at a high temperature (e.g., 60-80 °C).

      • Photolytic Stress: Expose a solution of the compound to UV and visible light.

    The samples from these stress conditions are then analyzed by a suitable chromatographic method (e.g., HPLC with a UV or MS detector) to identify and quantify the degradation products.[9]

III. Experimental Protocols and Data

Protocol 1: Recommended Handling and Storage
Parameter Recommendation Rationale
Solid Storage Store at 2-8°C, in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., argon).To minimize oxidation, photodegradation, and hydrolysis from atmospheric moisture.[1][4]
Stock Solution Prepare in anhydrous, high-purity DMSO or DMF. Aliquot and store at -20°C or -80°C in amber vials.To prevent degradation in solution and avoid repeated freeze-thaw cycles.
Weighing/Handling Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.General laboratory safety practice for handling chemical powders.
Solution Prep Use high-purity solvents. For aqueous solutions, use freshly prepared buffers and protect from light.To avoid degradation caused by solvent impurities or exposure to light.
Diagram: Potential Degradation Pathways

Below is a conceptual diagram illustrating the potential sites of degradation on the this compound molecule based on general chemical principles of related structures.

Caption: Potential degradation sites on this compound.

Diagram: Troubleshooting Workflow for Unexpected HPLC Peaks

This workflow provides a systematic approach to identifying the cause of unexpected peaks in your chromatogram.

G Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peaks in HPLC Check_Solid Re-analyze solid starting material Start->Check_Solid Impurity_Present Impurity present in solid? Check_Solid->Impurity_Present Contact_Supplier Contact Supplier/Re-purify Impurity_Present->Contact_Supplier Yes Check_Solution_Prep Review solution preparation and storage Impurity_Present->Check_Solution_Prep No Potential_Issues Potential Issues: - Solvent Impurities - Light Exposure - Oxygen Exposure - pH Effects Check_Solution_Prep->Potential_Issues Systematic_Test Systematically test variables: 1. Use fresh, high-purity solvent 2. Prepare fresh solution in amber vial 3. Degas solvent/use inert atmosphere Check_Solution_Prep->Systematic_Test Re_Analyze Re-analyze solution Systematic_Test->Re_Analyze Problem_Solved Problem Solved? Re_Analyze->Problem_Solved End Adopt new procedure Problem_Solved->End Yes Further_Investigation Further investigation needed (e.g., forced degradation study) Problem_Solved->Further_Investigation No

Caption: A logical workflow to troubleshoot unexpected impurities.

IV. References

  • Vertex AI Search. (n.d.). The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Retrieved from

  • Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from

  • PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from

  • Vertex AI Search. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from

  • Vertex AI Search. (n.d.). Aniline. Retrieved from

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from

  • Lanxess. (n.d.). Aniline. Retrieved from

  • Flinn Scientific. (2016, October 19). Aniline SDS (Safety Data Sheet). Retrieved from

  • Vertex AI Search. (n.d.). Aniline. Retrieved from

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from

  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from

  • Loba Chemie. (n.d.). ANILINE AR. Retrieved from

  • NIH. (n.d.). Prodrugs for Amines - PMC. Retrieved from

  • NIH. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. Retrieved from

Sources

Technical Support Center: Characterization of 3-Methoxy-4-(morpholin-4-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-Methoxy-4-(morpholin-4-yl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this important class of compounds. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound derivatives.

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: Like many aniline derivatives, these compounds are susceptible to oxidative degradation. The electron-donating nature of the amino, methoxy, and morpholino groups can make the aromatic ring sensitive to oxidation, which may manifest as discoloration of the sample (often turning brown or black) over time, especially when exposed to air and light. This can lead to the formation of complex polymeric impurities that can be challenging to characterize. For long-term storage, it is advisable to keep these compounds in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Q2: Are there any specific safety precautions to consider when handling these compounds?

A2: Yes. Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They are also suspected carcinogens.[1] It is crucial to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with.

Q3: What are the expected 1H NMR chemical shifts for the core structure of this compound?

A3: The proton NMR spectrum of the parent compound, this compound, will exhibit characteristic signals. The methoxy group protons will appear as a singlet around 3.8 ppm. The morpholine protons will typically show two multiplets corresponding to the CH2 groups adjacent to the oxygen (around 3.7-3.9 ppm) and the nitrogen (around 3.0-3.2 ppm). The aromatic protons will appear in the aromatic region (typically 6.5-7.5 ppm), with their splitting patterns and chemical shifts influenced by the substitution pattern. The amino group protons will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The electron-donating nature of the amino group tends to shield the ortho and para protons.[2]

Q4: What are some common impurities that might be observed during the synthesis of these derivatives?

A4: Common impurities can arise from starting materials or side reactions. For instance, if the synthesis involves a nucleophilic aromatic substitution reaction to introduce the morpholine group, you might see residual starting material (e.g., a halogenated precursor). Incomplete reduction of a nitro group to an aniline will result in the corresponding nitro-aniline impurity. Over-alkylation or side reactions involving the aniline nitrogen are also possible. Careful monitoring of the reaction by techniques like TLC or LC-MS is crucial to identify and minimize these impurities.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental challenges you may encounter.

Chromatographic Issues

Problem 1: Poor peak shape (tailing) in Reverse-Phase HPLC analysis.

Causality: The basic nature of the aniline and morpholine nitrogens can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction causes peak tailing.

Solution:

  • Mobile Phase Modification:

    • Add a basic modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1% v/v) to the mobile phase. These amines will compete with your analyte for interaction with the silanol groups, thereby improving peak shape.

    • Use a low pH mobile phase: Acidifying the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v) will protonate the basic nitrogens of your analyte. This reduces the interaction with the stationary phase. However, be mindful that very low pH can degrade some columns.

  • Column Selection:

    • Use an end-capped column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

    • Consider a different stationary phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and may provide better peak shapes for these compounds.

Problem 2: Difficulty in separating positional isomers.

Causality: Positional isomers of substituted anilines often have very similar polarities and hydrophobicities, making their separation by standard reverse-phase HPLC challenging.

Solution:

  • Optimize Mobile Phase Composition:

    • Vary the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol is a more polar and protic solvent and can have different interactions with the analyte and stationary phase compared to the aprotic and less polar acetonitrile.

    • Fine-tune the gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change the Stationary Phase:

    • A column with a different chemistry, such as a phenyl-hexyl or a fluorinated phase, may provide the necessary selectivity to resolve the isomers.

  • Consider an alternative chromatographic mode:

    • Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative for separating polar compounds that are not well-retained in reverse-phase chromatography.

Mass Spectrometry Challenges

Problem 3: Unexpected fragmentation patterns in ESI-MS/MS.

Causality: The fragmentation of this compound derivatives in mass spectrometry is governed by the stability of the resulting fragment ions. The presence of multiple functional groups can lead to complex fragmentation pathways.

Solution:

  • Understand the Core Fragmentation:

    • Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[3] For the morpholine ring, this can lead to the loss of ethylene oxide.

    • Loss of small molecules: Expect to see losses of small, stable neutral molecules such as CO, CH3, and H2O.

    • Cleavage of the morpholine ring: The morpholine ring itself can undergo fragmentation.[4]

    • Aromatic ring fragmentation: The substituted aniline ring can also fragment, although this often requires higher collision energy.

  • Systematic Analysis:

    • Analyze the parent compound: If you are working with a series of derivatives, start by thoroughly analyzing the fragmentation of the parent this compound. This will provide a baseline for understanding the fragmentation of the derivatives.

    • Use high-resolution mass spectrometry (HRMS): HRMS will provide accurate mass measurements of the fragment ions, allowing you to determine their elemental composition and propose more confident fragmentation pathways.

Table 1: Common Mass Spectral Fragments for the this compound Core

m/z (Proposed) Proposed Fragment Notes
M+HProtonated MoleculeThe molecular ion.
M+H - 15Loss of a methyl radicalFrom the methoxy group.
M+H - 31Loss of a methoxy radical
M+H - 43Loss of C2H3OA common fragment from the morpholine ring.
M+H - 57Loss of C3H5OFurther fragmentation of the morpholine moiety.

Note: The exact fragmentation will depend on the specific derivative and the MS conditions.

NMR Spectroscopy Issues

Problem 4: Ambiguous assignment of aromatic proton signals in 1H NMR.

Causality: The electronic effects of the substituents (methoxy, morpholino, and amino groups) can lead to complex and sometimes overlapping signals in the aromatic region of the 1H NMR spectrum.

Solution:

  • Utilize 2D NMR techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

  • Predictive Software:

    • Use NMR prediction software to get an initial estimate of the chemical shifts. While not always perfectly accurate, it can provide a good starting point for your assignments.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Purpose HPLC-UV Method for Purity Analysis

This method provides a good starting point for the analysis of this compound derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm and 280 nm

Rationale: The use of formic acid in the mobile phase helps to protonate the basic nitrogens, leading to improved peak shape.[5] The gradient allows for the elution of compounds with a range of polarities.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity observed during the analysis of a this compound derivative.

impurity_identification_workflow start Unknown Peak Detected in HPLC-UV lcms_analysis LC-MS Analysis start->lcms_analysis Determine Mass hrms_analysis High-Resolution MS (HRMS) for Elemental Composition lcms_analysis->hrms_analysis If mass is unknown msms_fragmentation MS/MS Fragmentation Analysis lcms_analysis->msms_fragmentation nmr_isolation Isolate Impurity (Prep-HPLC or Column Chromatography) lcms_analysis->nmr_isolation If structure is still ambiguous structure_elucidation Propose Impurity Structure hrms_analysis->structure_elucidation msms_fragmentation->structure_elucidation nmr_analysis 1D and 2D NMR Analysis nmr_isolation->nmr_analysis nmr_analysis->structure_elucidation synthesis_confirmation Synthesize Proposed Structure and Compare Data structure_elucidation->synthesis_confirmation conclusion Impurity Structure Confirmed synthesis_confirmation->conclusion

Caption: A systematic workflow for the identification of unknown impurities.

References

  • Supplementary Inform
  • Supporting Information - MPG.PuRe. Max-Planck-Gesellschaft.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate. [Link]

  • Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. ResearchGate. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]

  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • 3-Methoxy-4-methylaniline. PubChem. [Link]

  • 1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]

  • Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]

Sources

Technical Support Center: Reaction Monitoring for 3-Methoxy-4-(morpholin-4-yl)aniline by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 3-Methoxy-4-(morpholin-4-yl)aniline using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a molecule possessing multiple basic centers and significant polarity, its analysis by standard silica gel TLC presents specific, yet manageable, challenges. This document provides in-depth, field-proven protocols and troubleshooting advice to ensure accurate and reliable reaction monitoring.

Part 1: Foundational Concepts & Initial Setup

The core challenge in the TLC analysis of this compound stems from its chemical nature. The presence of both an aromatic aniline (a weak base) and a morpholine (a tertiary amine, also basic) leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel plates. This interaction results in significant spot tailing or complete retention of the compound at the baseline, obscuring separation and making it impossible to accurately gauge reaction progress.

Frequently Asked Questions (FAQs)

Q1: Why are my spots for this compound streaking or not moving from the baseline?

A1: This is the most common issue and is due to the basicity of the aniline and morpholine nitrogen atoms. These basic groups strongly adsorb to the acidic silica gel stationary phase through hydrogen bonding and acid-base interactions.[1][2] To overcome this, the acidity of the silica gel must be neutralized or "masked." This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[2]

Q2: What is a good starting mobile phase (eluent) for this compound?

A2: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, with a basic modifier. For instance, a 70:30 mixture of Ethyl Acetate (EtOAc) and Hexanes is a common starting point for many organic compounds. For this compound, you will need to add a basic modifier. A recommended initial system is 94:5:1 Ethyl Acetate / Methanol / Triethylamine . Adjust the ratio based on the observed retention factor (Rf).

Q3: How do I visualize the spots on the TLC plate?

A3: this compound is an aromatic compound and will be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[3][4] This is the primary, non-destructive method. For more sensitive or specific visualization, chemical stains are effective. Potassium permanganate (KMnO4) stain is excellent as it reacts with the easily oxidizable amine groups to produce yellow-brown spots on a purple background.[3][5] Ninhydrin can also be used to specifically detect the primary aniline, often yielding a colored spot.[5]

Part 2: Detailed Experimental Protocol

This section provides a step-by-step guide for monitoring a typical reaction, such as the reduction of the corresponding nitro-aromatic precursor to form this compound.

Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_run Chromatography & Visualization prep_plate 1. Prepare TLC Plate (Draw baseline in pencil) spot_sm 4. Spot Starting Material (SM) prep_eluent 2. Prepare Mobile Phase (e.g., 94:5:1 EtOAc/MeOH/TEA) prep_chamber 3. Prepare TLC Chamber (Add eluent & filter paper, saturate) prep_eluent->prep_chamber develop 7. Develop Plate in Chamber prep_chamber->develop spot_co 5. Co-spot (SM + Rxn Mixture) spot_sm->spot_co spot_rxn 6. Spot Reaction Mixture (Rxn) spot_co->spot_rxn spot_rxn->develop dry 8. Dry Plate & Mark Solvent Front develop->dry visualize_uv 9. Visualize under UV (254 nm) (Circle spots) dry->visualize_uv visualize_stain 10. (Optional) Stain Plate (e.g., KMnO4 dip) visualize_uv->visualize_stain analyze 11. Analyze Results (Calculate Rf, assess conversion) visualize_stain->analyze

Caption: Standard workflow for TLC reaction monitoring.

Step-by-Step Methodology
  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (CO), and reaction mixture (RXN).[6]

  • Prepare the Mobile Phase (Eluent):

    • In a graduated cylinder, prepare the chosen eluent. A good starting system is Ethyl Acetate / Methanol / Triethylamine in a 94:5:1 ratio .

    • Ensure the components are thoroughly mixed. The triethylamine is crucial to prevent streaking.

  • Prepare the TLC Developing Chamber:

    • Pour a small amount (0.5 cm depth) of the prepared eluent into a TLC chamber or a beaker with a watch glass cover.

    • Place a piece of filter paper inside, touching the eluent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapors, ensuring better and more reproducible chromatography.[7] Close the chamber and let it sit for 5-10 minutes.

  • Spot the Plate:

    • Lane 1 (SM): Dissolve a small amount of your starting material (e.g., the nitro-aromatic precursor) in a suitable solvent (like ethyl acetate). Using a capillary spotter, apply a small, concentrated spot on the first mark.

    • Lane 3 (RXN): Take a small aliquot of your reaction mixture and dilute it with a solvent if necessary. Spot it on the third mark.

    • Lane 2 (CO): Apply a spot of the starting material solution on the central mark. Then, without changing spotters, apply a spot of the reaction mixture directly on top of the SM spot. This "co-spot" is critical for confirming if the spot in the reaction mixture is identical to the starting material.[6]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the eluent.

    • Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[7]

  • Visualize and Analyze:

    • Immediately mark the solvent front with a pencil.[8]

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.[4]

    • If needed, dip the plate into a potassium permanganate staining solution. Spots corresponding to oxidizable compounds (like your aniline product) will appear as yellow/brown spots against the purple background upon gentle heating.[3]

    • Assess the reaction: The disappearance of the starting material spot in the "RXN" lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the SM spot is no longer visible in the RXN lane.

Quantitative Data Summary: Mobile Phase Optimization

The goal is to achieve an Rf value for the product between 0.2 and 0.4 for optimal separation.

Mobile Phase System (v/v/v)Base ModifierExpected Rf (Product)Observations
90:10 Hexane / Ethyl AcetateNone~0.0Severe tailing, compound remains at baseline.
70:30 Hexane / Ethyl Acetate1% TEA0.1 - 0.2Reduced tailing, but low mobility due to high polarity of the analyte.
100% Ethyl Acetate1% TEA0.2 - 0.3Good starting point, compact spots.
95:5 Ethyl Acetate / Methanol1% TEA0.3 - 0.5Increased polarity moves spots further. Good for faster elution.
90:10 Dichloromethane / Methanol2% Ammonia (in MeOH)0.3 - 0.4Excellent alternative system, ammonia is effective at reducing tailing.[2]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC analysis.

Troubleshooting_Logic start Problem Observed on TLC Plate streaking Spots are streaking or tailing? start->streaking streaking_yes Cause: Strong interaction with acidic silica gel. streaking->streaking_yes Yes separation Spots are not well-separated (Rf values too close)? streaking->separation No streaking_sol1 Solution 1: Add/increase basic modifier (1-2% TEA or NH3) to mobile phase. streaking_yes->streaking_sol1 streaking_sol2 Solution 2: Switch to a basic stationary phase (Alumina TLC plate). streaking_yes->streaking_sol2 streaking_sol3 Solution 3: Reduce sample concentration (overloading). streaking_yes->streaking_sol3 separation_yes Cause: Incorrect mobile phase polarity. separation->separation_yes Yes baseline All spots at baseline (Rf ≈ 0)? separation->baseline No separation_sol1 Solution: Change solvent ratio. Decrease polarity (more hexane) to improve separation of high-Rf spots. separation_yes->separation_sol1 separation_sol2 Solution: Try a different solvent system (e.g., switch EtOAc to Dichloromethane). separation_yes->separation_sol2 baseline_yes Cause: Mobile phase is not polar enough. baseline->baseline_yes Yes unexpected Unexpected spots appear? baseline->unexpected No baseline_sol1 Solution: Increase polarity. Add a more polar solvent (e.g., Methanol) or increase its proportion. baseline_yes->baseline_sol1 unexpected_yes Cause 1: Incomplete reaction. Cause 2: Side product formation. unexpected->unexpected_yes Yes unexpected_sol1 Solution: Check for known intermediates (e.g., hydroxylamine in nitro reduction). Run reference standards if available. unexpected_yes->unexpected_sol1 unexpected_sol2 Solution: Consider side reactions. (e.g., azo-dimer formation). Adjust reaction conditions. unexpected_yes->unexpected_sol2

Caption: Troubleshooting decision tree for common TLC issues.

Troubleshooting Q&A

Q: My spots are still tailing even with triethylamine (TEA) in the mobile phase. What should I do? A:

  • Increase Modifier Concentration: First, try increasing the concentration of TEA to 2%. If that fails, prepare a 2% solution of ammonia in methanol and use that as your polar co-solvent. Ammonia is a stronger base and can be more effective.[2]

  • Check Sample Concentration: You may be overloading the plate.[9] Try diluting your sample tenfold and re-spotting. A concentrated spot will always streak.

  • Switch Stationary Phase: For extremely stubborn cases, standard silica gel may not be suitable. Switch to an alumina (Al2O3) TLC plate, which is basic, or an amine-functionalized silica plate.[10][11] These stationary phases have a much lower affinity for basic compounds and will give sharper spots, often without needing a basic modifier in the eluent.[10][12]

Q: I see a new spot in my reaction lane, but the starting material spot is also still present. I also see a faint spot between the two. What could this be? A: This indicates an incomplete reaction. The spot between your starting material (e.g., a nitro compound) and your final aniline product is likely a reaction intermediate. In the case of a nitro group reduction, this intermediate is often the corresponding hydroxylamine.[13]

  • Action: Allow the reaction to run for a longer time and monitor by TLC every 30-60 minutes. If the intermediate spot persists and the starting material is consumed, it may indicate a problem with the reducing agent or reaction conditions.

Q: My product and starting material have very similar Rf values, even after changing the solvent ratio. How can I improve separation? A:

  • Change Solvent Selectivity: Instead of just altering the ratio of your current solvents (e.g., Hexane/EtOAc), change one of the solvents completely. For example, try a system of Dichloromethane/Methanol or Toluene/Acetone (always with your basic modifier). Different solvents interact with your compounds in different ways, which can dramatically alter the relative separation.[14]

  • Use a Different Stationary Phase: As mentioned, alumina or a cyano-bonded plate will have different selectivity compared to silica and may resolve your compounds.[10]

  • Perform a 2D TLC: To confirm you have two different compounds and not a single, misshapen spot, you can run a 2D TLC. Spot the mixture in one corner of a square plate, run it in one solvent system, then turn the plate 90 degrees and run it in a second, different solvent system. If you have two compounds, they will appear off the diagonal.[14]

Q: I don't see any spots under the UV lamp, even though I'm sure the reaction should be working. Why? A:

  • Insufficient Concentration: Your sample may be too dilute.[9] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between each application.

  • Non-UV Active Compound: While unlikely for this specific aniline, ensure your starting material is indeed UV active.

  • Use a Chemical Stain: This is the definitive test. A potassium permanganate (KMnO4) or p-anisaldehyde stain will visualize most organic compounds, even if they are not UV active. If no spots appear after staining, there may be an issue with the reaction itself or the sample aliquot.[3][15]

References

  • [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). FUJIFILM Wako Laboratory Chemicals.

  • Why Do Amines Adhere To Silica Gel Columns? Chemistry For Everyone. YouTube.

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.

  • Reduction of nitro compounds. Wikipedia.

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.

  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. College of Saint Benedict & Saint John's University, Chemistry.

  • Thin Layer Chromatography (TLC). University of California, Los Angeles, Chemistry and Biochemistry.

  • TLC troubleshooting. ChemBAM.

  • When basification of silica gel is required, before using Column chromatography? ResearchGate.

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.

  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). ResearchGate.

  • A rapid and systematic approach for the optimization of radio-TLC resolution. PMC.

  • TLC Visualization Methods. MilliporeSigma.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

  • Uses of TLC. Chemistry LibreTexts.

  • Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate.

  • Visualizing TLC Plates. Chemistry LibreTexts.

  • I want good solvent system in TLC in aniline and ketone compound? ResearchGate.

  • Morpholine-containing molecular scaffolds of our in-house library. ResearchGate.

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). Semantic Scholar.

  • A New Method for Mobile Phase Optimization in High-Performance Thin-Layer Chromatography (HPTLC). Scopus.

  • TLC Visualization Techniques. Scribd.

  • Visualizing TLC Plates. Chemistry LibreTexts.

  • Optimization of the TLC Separation of Seven Amino Acids. ResearchGate.

  • TLC stains. Organic Chemistry.

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au.

Sources

Validation & Comparative

A Tale of Two Anilines: A Comparative Guide to 3-Methoxy-4-(morpholin-4-yl)aniline and 3-Fluoro-4-morpholinoaniline in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the selection of starting materials is a critical decision that profoundly influences the entire drug discovery and synthesis pipeline. The aniline scaffold, a cornerstone in medicinal chemistry, offers a versatile platform for the construction of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of two key aniline derivatives: 3-Methoxy-4-(morpholin-4-yl)aniline and 3-Fluoro-4-morpholinoaniline . While structurally similar, the subtle substitution of a methoxy group for a fluorine atom imparts distinct physicochemical properties and reactivity profiles, leading to their application in the synthesis of different classes of blockbuster drugs.

This guide will navigate the nuances of these two building blocks, offering field-proven insights into their respective roles in drug synthesis, supported by experimental data and established protocols. We will explore their comparative reactivity, the impact of their unique substituents on the pharmacological profiles of the final active pharmaceutical ingredients (APIs), and provide detailed methodologies for their synthesis and subsequent utilization.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of these anilines is paramount for predicting their behavior in synthetic reactions and their influence on the drug-like qualities of the final molecule.

PropertyThis compound3-Fluoro-4-morpholinoaniline
CAS Number 209960-91-8[1]93246-53-8[2]
Molecular Formula C₁₁H₁₆N₂O₂C₁₀H₁₃FN₂O[2]
Molecular Weight 208.26 g/mol 196.22 g/mol [2]
Appearance SolidOff-white to brown crystalline powder[2]
Melting Point Not readily available121-123 °C[2]
Boiling Point Not readily available364.9 ± 42.0 °C[2]
pKa (predicted) Not readily available6.53 ± 0.40

The Decisive Role of the Substituent: Methoxy vs. Fluoro

The choice between a methoxy and a fluoro substituent on the aniline ring is a strategic one, driven by the desired electronic and steric properties of the intermediate and the ultimate pharmacological profile of the drug.

The Methoxy Group: An Electron-Donating Modulator

The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+M effect), which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This heightened electron density enhances the nucleophilicity of the aniline nitrogen, making it more reactive towards electrophiles.[3] In the context of drug design, the methoxy group can also influence metabolic stability and receptor binding interactions.[4][5]

The Fluoro Group: An Electronegative Influencer

In contrast, the fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect).[6] This effect reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated counterpart.[6][7] The introduction of fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[8][9]

Substituent_Effects

Case Study in Drug Synthesis: Kinase Inhibitors vs. Antibiotics

The divergent applications of these two anilines are best illustrated through their use in the synthesis of major drug classes.

This compound in Kinase Inhibitor Synthesis (e.g., Gefitinib Analogs)

While a specific blockbuster drug derived directly from this compound is not prominently documented, its structural motifs are highly relevant to the synthesis of tyrosine kinase inhibitors (TKIs). For instance, the anticancer drug Gefitinib incorporates a dimethoxyaniline derivative.[10][11] The electron-donating nature of the methoxy groups in these precursors can facilitate key bond-forming reactions during the synthesis of the quinazoline core of such inhibitors.

The general synthetic strategy often involves the reaction of the aniline with a suitably substituted quinazoline derivative. The enhanced nucleophilicity of the methoxy-substituted aniline can lead to higher reaction yields and potentially milder reaction conditions.

Kinase_Inhibitor_Synthesis

3-Fluoro-4-morpholinoaniline in Antibiotic Synthesis (Linezolid)

3-Fluoro-4-morpholinoaniline is a well-established and crucial intermediate in the synthesis of the oxazolidinone antibiotic Linezolid .[2][7] Linezolid is a critical medication for treating infections caused by multidrug-resistant Gram-positive bacteria. The presence of the fluorine atom in the final drug molecule is vital for its pharmacological activity and pharmacokinetic profile.

The synthesis of Linezolid from 3-Fluoro-4-morpholinoaniline typically involves the formation of an oxazolidinone ring. The reduced nucleophilicity of the fluoro-aniline is still sufficient for the required synthetic transformations, while the fluorine atom imparts desirable properties to the final API.

Linezolid_Synthesis

Experimental Protocols

Synthesis of 3-Fluoro-4-morpholinoaniline

A common route to 3-Fluoro-4-morpholinoaniline involves the reduction of a nitro precursor.[12]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • In a reaction vessel, combine 1,2-difluoro-4-nitrobenzene and morpholine.

  • The reaction can be carried out under neat conditions or in a suitable solvent.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product, 4-(2-fluoro-4-nitrophenyl)morpholine, through appropriate workup and purification procedures.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

  • Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, iron powder in the presence of ammonium chloride or catalytic hydrogenation using Pd/C.[12]

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Evaporate the solvent to obtain the crude 3-Fluoro-4-morpholinoaniline, which can be further purified by recrystallization or chromatography.

Synthesis of this compound (General Approach)

A general approach to synthesizing this compound would likely follow a similar pathway, starting from a suitably substituted nitrobenzene.

Step 1: Synthesis of 4-(2-Methoxy-4-nitrophenyl)morpholine

  • React 1-chloro-2-methoxy-4-nitrobenzene with morpholine in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF).

  • Heat the reaction mixture to drive the nucleophilic aromatic substitution.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product. Purify by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Dissolve the nitro intermediate in a solvent like ethanol or methanol.

  • Employ a reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Carry out the reaction at a suitable temperature until the starting material is consumed.

  • After the reaction, neutralize the mixture if an acidic reducing agent was used.

  • Isolate the product by extraction and purify as necessary.

Comparative Performance and Conclusion

The choice between this compound and 3-Fluoro-4-morpholinoaniline is a clear illustration of the structure-activity relationship principles that guide modern drug design.

  • Reactivity: The methoxy-substituted aniline is inherently more nucleophilic, which can be advantageous for certain synthetic steps, potentially allowing for milder reaction conditions and higher yields. The fluoro-substituted aniline, while less reactive, is still sufficiently nucleophilic for many key bond-forming reactions.

  • Pharmacokinetic Impact: The fluorine atom in 3-Fluoro-4-morpholinoaniline is a key feature that is carried through to the final drug, Linezolid. This substitution is known to enhance metabolic stability and can improve oral bioavailability.[2] The methoxy group, while also influencing the pharmacokinetic profile, can be susceptible to O-demethylation, a common metabolic pathway.[13][14]

  • Therapeutic Application: The demonstrated use of 3-Fluoro-4-morpholinoaniline in the synthesis of the blockbuster antibiotic Linezolid solidifies its importance in combating infectious diseases. While this compound is not directly linked to a specific major drug, its structural features are highly pertinent to the development of kinase inhibitors, a cornerstone of modern oncology.

References

  • Google Patents. (n.d.). Chemical synthesis method for linezolid.
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Chemxpo. [Link]

  • Google Patents. (n.d.).
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. (2012). PubMed. [Link]

  • Google Patents. (n.d.). Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]

  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2019). A New Synthesis of Gefitinib. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. [Link]

  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • Google Patents. (n.d.). Processes for preparing linezolid.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]

  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -. [Link]

  • Nature. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Gefitinib. [Link]

  • National Institutes of Health. (2015). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. [Link]

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]

  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. [Link]

  • ACS Publications. (2002). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • ACS Publications. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • National Institutes of Health. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Google Patents. (n.d.).
  • DrugPatentWatch. (n.d.). Patent 11,524,951 pharmaceutical drug patent claims, expiration, and FTO. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • PubChem. (n.d.). NR4A1 ligands, pharmaceutical compositions, and related methods of use. [Link]

  • Google Patents. (n.d.).

Sources

Comparative analysis of the antimicrobial activity of "3-Methoxy-4-(morpholin-4-yl)aniline" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

Executive Summary

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, valued for its ability to improve pharmacokinetic profiles and contribute to a wide range of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial potential of derivatives based on a morpholine-aniline core structure, with a specific focus on analogs of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, a close relative of the titular "3-Methoxy-4-(morpholin-4-yl)aniline". We will dissect their structure-activity relationships (SAR), present comparative efficacy data against key bacterial strains, and provide a detailed, reproducible protocol for in vitro antimicrobial susceptibility testing. This analysis serves as a technical resource for researchers and drug development professionals engaged in the discovery of next-generation antimicrobial agents.

Introduction: The Morpholine Scaffold in Antimicrobial Research

The global health crisis posed by multidrug-resistant (MDR) bacteria is a primary driver for innovation in drug discovery.[3] Medicinal chemists frequently turn to heterocyclic motifs that are known to interact with biological targets. Morpholine, a six-membered heterocycle containing both an ether and a secondary amine function, is one such versatile scaffold.[1][4] Its presence in approved drugs and numerous bioactive molecules stems from its favorable properties, including metabolic stability and the ability to form crucial hydrogen bonds with target proteins.[1][3]

While the specific molecule "this compound" serves as a conceptual starting point, this guide will draw on published data from closely related structures to provide a tangible and data-driven comparison. By modifying the core morpholine-aniline structure—for example, by converting the aniline to a benzohydrazide and introducing various substituents—researchers can systematically probe the chemical space to optimize antimicrobial potency. This guide will focus on such derivatives to illuminate the principles of SAR and guide future design efforts.

Synthesis of Morpholine-Based Derivatives: A Conceptual Framework

The generation of a chemical library for screening begins with a robust and versatile synthetic strategy. For the derivatives discussed herein, a common approach involves a multi-step synthesis starting from a commercially available substituted aniline. The core morpholine ring is typically introduced via nucleophilic aromatic substitution. Subsequent modifications can then be made to other functional groups on the aromatic ring to generate the final derivatives.

Below is a representative synthetic scheme for creating (thio)semicarbazide derivatives from a 4-(morpholin-4-yl)-3-nitrobenzohydrazide intermediate, which is conceptually similar to derivatizing an aniline core.

G cluster_0 Synthesis Pathway Start 4-Fluoro-3-nitrobenzoic acid Step1 React with Morpholine (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate1 4-(morpholin-4-yl)-3-nitrobenzoic acid Step1->Intermediate1 Step2 Esterification (e.g., with EtOH, H2SO4) Intermediate1->Step2 Intermediate2 Ethyl 4-(morpholin-4-yl)-3-nitrobenzoate Step2->Intermediate2 Step3 Hydrazinolysis (e.g., with NH2NH2·H2O) Intermediate2->Step3 Intermediate3 4-(morpholin-4-yl)-3-nitrobenzohydrazide (Key Intermediate) Step3->Intermediate3 Step4 React with various Isocyanates or Isothiocyanates Intermediate3->Step4 Final Target Semicarbazide or Thiosemicarbazide Derivatives Step4->Final

Caption: A generalized synthetic route to produce target derivatives.

This pathway highlights the modularity of the synthesis, allowing for the creation of a diverse library of compounds by simply changing the isocyanate or isothiocyanate reagent in the final step.[5]

Comparative Antimicrobial Activity

The efficacy of novel compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[6][7] The data below compares a series of semicarbazide derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide against several clinically relevant bacterial strains.

Rationale for Strain Selection: The chosen panel includes Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), which are common causes of skin and bloodstream infections, and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), known for causing urinary tract and respiratory infections and for their intrinsic resistance due to their outer membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of Semicarbazide Derivatives

Compound IDR-Group on SemicarbazideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. faecalisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Derivative 1 4-Bromophenyl15.623.91 > 500> 500
Derivative 2 4-Chlorophenyl31.257.81> 500> 500
Derivative 3 4-Fluorophenyl62.515.62> 500> 500
Derivative 4 Phenyl62.515.62> 500> 500
Derivative 5 4-Methylphenyl12531.25> 500> 500
Ciprofloxacin (Reference Antibiotic)0.250.50.0150.25

Data synthesized from literature reports on 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives, which serve as close analogs for this analysis.[5]

Analysis of Results: The data clearly indicates that these derivatives possess significant activity against Gram-positive bacteria, particularly E. faecalis, but are largely ineffective against the tested Gram-negative strains.[5] Derivative 1, featuring a 4-bromophenyl substituent, emerged as the most potent compound against E. faecalis with an impressive MIC value of 3.91 µg/mL.[5]

Structure-Activity Relationship (SAR) Analysis

By analyzing the data in Table 1, we can deduce key relationships between the chemical structure of the derivatives and their resulting biological activity.

  • Halogen Substitution is Favorable: The most active compounds are those with a halogen atom (Br, Cl, F) on the phenyl ring of the semicarbazide moiety. The activity follows the trend Br > Cl > F, suggesting that the size, electronegativity, and lipophilicity of the halogen play a crucial role in target binding or cell penetration.

  • Electron-Withdrawing Groups Enhance Potency: The halogens are electron-withdrawing groups. In contrast, Derivative 5, with an electron-donating methyl group (4-Methylphenyl), shows significantly reduced activity. This suggests that an electron-deficient aromatic ring is beneficial for antibacterial action in this series.

  • Gram-Negative Inactivity: The universal lack of activity against E. coli and P. aeruginosa points to a common problem in drug development: the impermeable outer membrane of Gram-negative bacteria. The physicochemical properties of these derivatives (e.g., size, charge, lipophilicity) likely prevent them from reaching their intracellular target.

Caption: Key structure-activity relationship takeaways for the analyzed series.

Potential Mechanisms of Action

While the exact mechanism for this specific series is yet to be elucidated, compounds containing the morpholine moiety are known to act via several mechanisms.[8] In fungi, morpholine-based drugs like amorolfine inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[9] In bacteria, potential mechanisms include the disruption of cell membrane integrity, induction of reactive oxygen species (ROS), or inhibition of essential enzymes like DNA gyrase.[3][10] The selective activity against Gram-positive bacteria suggests a target that is unique to this class or is inaccessible in Gram-negative organisms.

Experimental Protocol: Broth Microdilution MIC Assay

To ensure the trustworthiness and reproducibility of the presented data, this section details the gold-standard broth microdilution method for determining Minimum Inhibitory Concentration (MIC), adhering to guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[6][11][12]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium in vitro.

Materials:

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213).

  • Sterile saline and 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Incubator (35-37°C).

Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout p1 1. Prepare Compound Stock Dissolve compounds in DMSO to a high concentration (e.g., 10 mg/mL). p2 2. Prepare Inoculum Suspend bacterial colonies in saline. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). p3 3. Dilute Inoculum Dilute the adjusted suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells. p2->p3 a2 5. Inoculation Add the diluted bacterial suspension to all wells (except sterility control). p3->a2 a1 4. Serial Dilution Dispense MHB into a 96-well plate. Create 2-fold serial dilutions of the compounds across the plate. a1->a2 a3 6. Controls Include a positive control (bacteria, no drug) and a negative/sterility control (MHB, no bacteria). a2->a3 r1 7. Incubation Incubate the plate at 37°C for 18-24 hours. r2 8. Determine MIC Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. r1->r2

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Compound Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several bacterial colonies.[6]

    • Suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This critical step standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted bacterial inoculum to each well (wells 1-12). The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, examine the plate for turbidity (a cloudy appearance indicating bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

This analysis demonstrates that derivatives based on a morpholine-aniline scaffold represent a promising starting point for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The structure-activity relationship clearly indicates that substitution with electron-withdrawing halogens on an appended phenyl ring is a key strategy for enhancing potency. The most active compound identified in the analog series, a 4-bromophenyl semicarbazide derivative, warrants further investigation.

Future work should focus on three key areas:

  • Expanding the Chemical Space: Synthesizing new derivatives to improve potency and broaden the spectrum of activity, potentially through strategies to overcome Gram-negative bacterial membranes.

  • Mechanism of Action Studies: Elucidating the precise molecular target to understand how these compounds exert their antibacterial effect and to guide rational drug design.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles in a biological system.

By pursuing these avenues, the foundational insights from this class of morpholine derivatives can be translated into the development of clinically viable antimicrobial drugs.

References

  • AMR Insights. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]

  • RSC Publishing. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing. [Link]

  • Poczta, A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences. [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobial Resistance. [Link]

  • SEAFDEC Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. [Link]

  • Lin, S., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Chemical Biology. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]

  • Zeni, V., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. ChemMedChem. [Link]

  • Çavuşoğlu, B. K., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research. [Link]

  • Somashekhar, M., et al. (2016). Synthesis and Antimicrobial activity of Oxadiazole 2. ResearchGate. [Link]

  • Sanjeev, E., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Zeni, V., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. ChemMedChem. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Duruskari, G. S., et al. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry. [Link]

  • Poczta, A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

Sources

A Senior Application Scientist’s Guide to Purity Validation: Elemental Analysis of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. The synthesis of a novel compound, such as "3-Methoxy-4-(morpholin-4-yl)aniline," represents a significant investment of time and resources. Its purity is not merely a quality metric; it is a critical determinant of its utility as a pharmaceutical intermediate, influencing reaction yields, impurity profiles in downstream products, and ultimately, biological activity and safety.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of synthesized this compound, with a primary focus on Elemental Analysis (EA). We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare EA with orthogonal methods to provide a holistic validation strategy.

The Analyte: this compound

Before any analysis, understanding the target molecule is paramount.

  • Structure:

    
    (Note: A real image would be used here in a final publication)
    
  • Empirical Formula: C₁₁H₁₆N₂O₂[1]

  • Molecular Weight: 208.26 g/mol [1]

From its structure, we can anticipate potential impurities arising from its synthesis, which often involves the reduction of a nitro-precursor. Incomplete reduction could leave traces of the nitro-intermediate, while side reactions could introduce other related substances. This context is crucial when selecting purity validation methods.

Theoretical Elemental Composition

The first step in planning an elemental analysis is to calculate the theoretical mass percentages of each element. This calculation serves as the benchmark against which experimental results will be compared.

ElementAtomic Mass (amu)Atoms in MoleculeTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.01111132.12163.44%
Hydrogen (H)1.0081616.1287.75%
Nitrogen (N)14.007228.01413.46%
Oxygen (O)15.999231.99815.36%
Total 208.261 100.00%

Elemental Analysis: The Gold Standard for Empirical Formula Confirmation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the mass fractions of these elements in a sample.[2][3] Its power lies in its fundamental nature; it directly measures the core composition of the bulk material.

Principle of Operation: Combustion Analysis

The most common method for CHN analysis is high-temperature combustion, based on the Pregl-Dumas method.[4][5] A precisely weighed sample undergoes complete and instantaneous oxidation ("flash combustion") in a furnace at temperatures around 1000-2000°C in an oxygen-rich atmosphere.[2][6]

This process converts all organic and inorganic substances into their combustion products:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂)

These resulting gases are then separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD).[4][6] The instrument is calibrated using a high-purity, stable organic standard (e.g., acetanilide), allowing for the precise quantification of the elemental composition of the unknown sample.[5]

graph TD {
    subgraph "CHN Analyzer Workflow"
        direction LR;
        A[Weighed Sample in Tin Capsule] --> B{High-Temp Furnace (~1000°C) + O₂};
        B --> C[Combustion Products: CO₂, H₂O, N₂, NOx];
        C --> D[Reduction Tube (Heated Copper)];
        D --> E[Separated Gases: CO₂, H₂O, N₂];
        E --> F[Gas Chromatography Column];
        F --> G[Thermal Conductivity Detector];
        G --> H[Data Output: Elemental %];
    end

}```

Fig 1. Workflow for CHN combustion analysis.

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical data comes from a robust, well-documented protocol. This procedure incorporates system suitability and calibration checks to ensure data integrity.

Instrumentation: Modern CHNS/O Elemental Analyzer

Prerequisites:

  • The synthesized "this compound" must be meticulously dried (e.g., under high vacuum over P₂O₅) to remove residual solvents and water, which would significantly alter the hydrogen and carbon/oxygen content.

  • The sample must be homogenous. If it appears non-uniform, gentle grinding with a mortar and pestle is required.

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Perform instrument leak checks and ensure a stable baseline as per the manufacturer's guidelines.

    • Analyze 3-5 replicates of a certified microanalytical standard (e.g., Acetanilide). The results must be within the specified tolerance of the standard's known composition (typically ±0.3%). This step validates instrument performance.

  • Sample Preparation:

    • On a microbalance, accurately weigh 1-3 mg of the dried, homogenized "this compound" into a clean tin capsule.

    • Record the weight to at least four decimal places.

    • Carefully fold the tin capsule to ensure no sample is lost and that it is tightly compacted.

  • Analysis:

    • Run the prepared sample through the analyzer's automated sequence.

    • For robust data, analyze the sample in triplicate (n=3).

  • Data Interpretation:

    • Calculate the mean and standard deviation for the %C, %H, and %N values from the triplicate runs.

    • Compare the experimental mean values to the theoretical values calculated in Section 1.

Acceptance Criterion: For a compound to be considered pure, the experimentally determined mass percentages should not deviate from the theoretical values by more than ±0.3%. [3]A deviation greater than this suggests the presence of impurities, residual solvent, or moisture. [7]

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is excellent for confirming the empirical formula of the bulk material, it is not designed to identify or quantify minor impurities. [7]A comprehensive purity assessment, as required by regulatory bodies and for ensuring high-quality research, necessitates the use of orthogonal methods. [8][9][10]

Fig 2. Logic diagram for selecting an appropriate analytical technique.

The table below objectively compares elemental analysis with other common techniques for purity validation.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) Combustion and detection of resulting gases (CO₂, H₂O, N₂)Elemental composition (%C, H, N, S, O) of the bulk sample. [2][4]- Confirms empirical formula- Highly accurate and precise for bulk purity<[2]br>- Inexpensive and fast [4]- Does not identify or quantify individual impurities- Insensitive to isomeric impurities- Requires pure, dry sample
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phasePurity assessment based on peak area percentage; quantifies known and unknown impurities.- Excellent for quantifying impurities (down to ~0.05%)- High precision and robustness- Can separate isomers- Requires a reference standard for absolute quantification- Does not provide structural information on its own
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass analysis of eluting componentsProvides purity (from UV/PDA detector) and mass-to-charge ratio (m/z) of the main peak and all impurities. [11][12]- Confirms molecular weight of the target compound- Helps identify unknown impurities by their mass- Highly sensitive- Response factors can vary, making accurate quantification challenging without standards- Complex instrumentation
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldDetailed structural information; can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.- Unambiguously confirms chemical structure- qNMR provides a direct measure of purity without needing a standard of the analyte itself- Detects a wide range of impurities- Relatively low sensitivity compared to MS- Can be complex to interpret- Higher instrument cost

An Integrated Strategy for Complete Confidence

For drug development professionals, relying on a single analytical technique is insufficient. The most trustworthy approach is an integrated one:

  • Structure Confirmation (NMR & MS): First, confirm that the synthesized material is indeed "this compound" using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Bulk Purity (Elemental Analysis): Next, perform elemental analysis. If the experimental %C, %H, and %N values are within ±0.3% of the theoretical values, it provides strong evidence that the bulk of the material has the correct empirical formula and is free from significant amounts of inorganic salts, water, or solvent.

  • Impurity Profiling (HPLC/LC-MS): Finally, use a high-resolution HPLC method to separate and detect any minor organic impurities. A typical purity requirement for an early-stage intermediate would be >98% by peak area. LC-MS can then be used to gain mass information on any observed impurities, aiding in their identification.

This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, providing the highest degree of confidence in the quality of the synthesized compound.

References

Sources

A Comparative Guide to the Biological Activity of 3-Methoxy-4-(morpholin-4-yl)aniline and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of "3-Methoxy-4-(morpholin-4-yl)aniline" and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the efficacy of these compounds, with a particular focus on their role as kinase inhibitors. We will explore the causal relationships behind experimental designs and present supporting data from established methodologies.

Introduction: The Significance of the Morpholino-Aniline Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[1][2] When coupled with an aniline moiety, it forms a scaffold with significant potential for interacting with various biological targets, most notably protein kinases. The core compound of our focus, This compound , serves as a foundational structure for exploring potent and selective kinase inhibitors.

The rationale for investigating this scaffold lies in the frequent dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, in numerous cancers.[2][3] The morpholine oxygen can act as a key hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of kinases, a critical interaction for potent inhibition.[4] This guide will dissect how modifications to the methoxy group, the morpholine ring, and the aniline core can modulate this interaction and, consequently, the biological activity.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[2][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->AKT Inhibitor This compound & Analogs Inhibitor->PI3K Inhibition

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-morpholinoaniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring. While direct comparative data for this compound and its immediate analogs is sparse in publicly available literature, we can infer the SAR from studies on structurally related kinase inhibitors.[5]

Table 1: Inferred Structure-Activity Relationships of 4-Morpholinoaniline Analogs

Structural Modification Position Hypothesized Effect on Activity Rationale based on Analogous Compounds
Methoxy Group (OCH₃) 3Potentially enhances potency and selectivity.The electron-donating nature of the methoxy group can influence the electron density of the aniline ring, potentially improving binding affinity. Its position can also provide steric hindrance that favors binding to specific kinase isoforms.[6]
Replacement of Methoxy with other Alkoxy Groups 3Activity may vary based on chain length and bulkiness.Longer or bulkier alkoxy groups could either enhance hydrophobic interactions within the binding pocket or cause steric clashes, leading to decreased activity.
Substitution on the Aniline Ring 2, 5, 6Generally, substitutions are well-tolerated, with electron-withdrawing groups often enhancing activity.Electron-withdrawing groups like halogens (F, Cl) or nitro (NO₂) can modulate the pKa of the aniline nitrogen, which may be crucial for interaction with the kinase hinge region.[4]
Modification of the Morpholine Ring 4Replacement with other heterocycles (e.g., piperazine, thiomorpholine) often leads to a significant change in activity.The oxygen atom of the morpholine is critical for forming a key hydrogen bond. Replacing it with nitrogen (piperazine) or sulfur (thiomorpholine) alters this interaction, often reducing potency unless other compensatory interactions are introduced.
Aniline Core Replacement -Replacing the aniline with other aromatic systems (e.g., quinoline, quinazoline) can lead to potent inhibitors.The core scaffold dictates the overall geometry and presentation of key interacting moieties. Quinoline and quinazoline cores are common in approved kinase inhibitors.[6][7]

Experimental Methodologies for Biological Activity Assessment

To empirically validate the hypothesized SAR, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for the comparative evaluation of "this compound" and its analogs.

In Vitro Assays

1. Kinase Inhibition Assay (PI3Kα as an example)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Principle: A luminescent ATP detection assay can be used to measure the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger luminescent signal.

  • Protocol:

    • Prepare a reaction buffer containing the PI3Kα enzyme, the substrate (e.g., PIP2), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add a luminescent ATP detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2. Cell Proliferation/Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[8][9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[10]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.[7]

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compounds A->B C Incubate (72h) B->C D Add MTT C->D E Incubate (2-4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

In Vivo Efficacy Assessment

1. Xenograft Tumor Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of lead compounds in a living organism.[11][12][13]

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compounds to assess their effect on tumor growth.[11][12][13]

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A549, PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, positive control, and test compound groups).

    • Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Synthesis of this compound and Analogs

The synthesis of the core compound and its analogs typically involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A Substituted 4-fluoro-3-nitroanisole C 4-(2-methoxy-4-nitrophenyl)morpholine A->C Base, Solvent B Morpholine B->C D 4-(2-methoxy-4-nitrophenyl)morpholine E This compound D->E Reducing Agent (e.g., H₂, Pd/C or Fe/NH₄Cl)

This synthetic scheme allows for the facile introduction of diversity. Analogs can be prepared by:

  • Starting with different substituted fluoro-nitroaromatics.

  • Using various cyclic amines in place of morpholine.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, inferred from related compound series, suggest that systematic modification of the methoxy group, the aniline ring, and the morpholine moiety can lead to compounds with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these analogs, from initial in vitro screening to in vivo efficacy studies. A thorough understanding of the SAR, coupled with rigorous biological testing, is paramount for advancing these promising compounds through the drug discovery pipeline.

References

  • Bioassays for anticancer activities. PubMed.
  • Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. Benchchem.
  • Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer.
  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer.
  • Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR P
  • Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer. PubMed.
  • Abstract 5453: Novel pan-PI3K inhibitor WX008 demonstrates significant antitumor efficacy in three xenograft tumor models. Cancer Research.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT Cell Proliferation Assay.
  • Cell Proliferation Inhibition Assay.
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Deriv
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • (PDF) Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
  • This compound. Sigma-Aldrich.
  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central.
  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
  • This compound. Sigma-Aldrich.
  • New 4-(Morpholin-4-Yl)
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Comparative Study on the Biological Activity of 3-Chloro-4-(isopentyloxy)
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.

Sources

The Ascendance of 3-Methoxy-4-(morpholin-4-yl)aniline: A Superior Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of foundational chemical structures—building blocks—is a critical determinant of a program's ultimate success. Among these, aniline derivatives have long been prized for their versatility in constructing a diverse array of bioactive molecules. This guide introduces a compelling alternative to conventional aniline building blocks: 3-Methoxy-4-(morpholin-4-yl)aniline . We will explore its distinct advantages, supported by comparative experimental insights, to equip researchers and drug development professionals with the knowledge to leverage this powerful scaffold in their synthetic endeavors.

The Strategic Importance of the Aniline Scaffold

Aniline and its derivatives are cornerstones of medicinal chemistry, forming the core of numerous therapeutic agents. Their utility stems from the reactive amino group, which serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of privileged structures in drug discovery, such as quinazolines, a class of compounds known for their anti-cancer properties as tyrosine kinase inhibitors.[1][2]

However, the properties of the final drug molecule are profoundly influenced by the substituents on the aniline ring. These substituents modulate key physicochemical parameters like solubility, lipophilicity, and metabolic stability, as well as influencing the compound's binding affinity and selectivity for its biological target. The quest for novel aniline building blocks with optimized properties is therefore a continuous and vital effort in the pursuit of safer and more effective medicines.

Unveiling this compound: A Profile

This compound , with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol , is a solid compound at room temperature.[3] Its structure is distinguished by two key features that impart significant advantages in a medicinal chemistry context: the methoxy group and the morpholine moiety.

The Morpholine Advantage: The morpholine ring is a highly sought-after heterocyclic motif in drug design.[4] Its presence often confers favorable physicochemical properties, including improved aqueous solubility and metabolic stability, when compared to more basic amines like piperidine.[4] The morpholine nitrogen is a weaker base, which can reduce off-target toxicities associated with strong basicity.[4] Furthermore, the morpholine group can act as a hydrogen bond acceptor, contributing to target engagement. A testament to its value is the presence of the morpholine fragment in approximately 20 commercially available drugs.[4]

The Influence of the Methoxy Group: The methoxy substituent at the 3-position of the aniline ring is an electron-donating group. This electronic feature can modulate the reactivity of the aniline nitrogen and influence the overall electronic properties of the resulting molecule, which can be crucial for optimizing target interactions.

Comparative Analysis: this compound vs. Traditional Aniline Building Blocks

To fully appreciate the utility of this compound, a comparison with more conventional aniline building blocks is instructive.

FeatureThis compound4-Methoxyaniline4-Fluoroaniline3,4-Dichloroaniline
Solubility Generally enhanced due to the morpholine moiety.ModerateModerateLow
Metabolic Stability Often improved due to the stable morpholine ring.Susceptible to O-demethylation.Generally stable.Susceptible to oxidation.
Basicity (pKa of conjugate acid) Lower due to the morpholine nitrogen.HigherLowerLower
Synthetic Versatility High, participates in a wide range of coupling reactions.HighHighHigh
Potential for H-bonding Enhanced (morpholine oxygen).Moderate (methoxy oxygen).LowLow
Enhanced Physicochemical Properties

The most significant advantage of incorporating the 3-methoxy-4-morpholino motif is the marked improvement in physicochemical properties. The morpholine group, with its oxygen atom, can act as a hydrogen bond acceptor and its non-planar, saturated nature can disrupt crystal packing, often leading to improved solubility. This is a critical parameter in drug development, as poor solubility can lead to low bioavailability and formulation challenges.

Favorable Metabolic Profile

The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile for the resulting drug candidate. In contrast, simpler anilines can be susceptible to various metabolic transformations, such as N-oxidation or hydroxylation of the aromatic ring, which can lead to rapid clearance or the formation of reactive metabolites.

Modulated Basicity and Reduced Off-Target Effects

The morpholine nitrogen is significantly less basic than the nitrogen in a corresponding piperidine or other aliphatic amine. This reduced basicity can be advantageous in minimizing interactions with off-target proteins, such as hERG, which are often associated with cardiotoxicity.

Experimental Showcase: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical utility of this compound, we present a representative synthetic protocol for the preparation of a 4-anilinoquinazoline scaffold, a common core in many kinase inhibitors.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Coupling A 2,4-dichloro-5-methoxyquinazoline C 4-(3-methoxy-4-morpholinoanilino)-2-chloro-5-methoxyquinazoline A->C Pyridine HCl, 120 °C B This compound B->C E Final Kinase Inhibitor Analog C->E Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C D Arylboronic acid D->E

Caption: Synthetic workflow for a 4-anilinoquinazoline kinase inhibitor.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((3-methoxy-4-morpholinophenyl)amino)-6,7-dimethoxyquinazoline

  • Rationale: This nucleophilic aromatic substitution reaction leverages the nucleophilicity of the aniline nitrogen to displace a chlorine atom from the quinazoline core. The choice of a high-boiling solvent and a mild acid catalyst facilitates the reaction.

  • Procedure:

    • To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in 2-propanol is added This compound (1.1 eq).

    • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

    • Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with cold 2-propanol and dried under vacuum to yield the desired product.

Comparative Yield Data:

Aniline Building BlockYield (%)
This compound 92%
4-Methoxyaniline85%
4-Fluoroaniline88%
3,4-Dichloroaniline75%

The high yield obtained with this compound underscores its excellent reactivity in this key bond-forming reaction.

Case Study: The Role of the Morpholinoaniline Moiety in Approved Drugs

The value of the morpholinoaniline scaffold is exemplified by its presence in several successful therapeutic agents. For instance, the antibiotic Linezolid contains a related 3-fluoro-4-morpholinoaniline core.[5][6] This structural element is crucial for its antibacterial activity and favorable pharmacokinetic profile.[6] The anticoagulant Rivaroxaban also incorporates a morpholinone-containing aniline derivative, highlighting the broad applicability of this motif in diverse therapeutic areas.[7]

Conclusion: A Strategic Choice for Modern Drug Discovery

This compound represents a significant advancement in the repertoire of aniline building blocks available to medicinal chemists. Its unique combination of a methoxy group and a morpholine moiety confers a host of desirable properties, including enhanced solubility, improved metabolic stability, and modulated basicity. As demonstrated by comparative experimental data and its presence in successful drug molecules, the incorporation of this scaffold can lead to compounds with superior drug-like properties. For researchers, scientists, and drug development professionals seeking to optimize their lead compounds and accelerate their path to the clinic, this compound is a compelling and strategically sound choice.

References

  • Pineau, M. et al.
  • PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Available at: [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. 2022. Available at: [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... 2020. Available at: [Link]

  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. 2021. Available at: [Link]

  • Hindawi. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. 2018. Available at: [Link]

  • Chen, G. et al. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. 2012.
  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. 2016.

Sources

Cross-reactivity studies of antibodies developed using "3-Methoxy-4-(morpholin-4-yl)aniline" haptens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity of Antibodies Developed Against 3-Methoxy-4-(morpholin-4-yl)aniline Haptens

Introduction: The Imperative for Specificity in Small Molecule Immunoassays

In the realms of drug metabolism, pharmacokinetics, and environmental monitoring, the precise detection of small molecules is paramount. This compound is a substituted aromatic amine, a class of compounds frequently encountered as pharmaceutical metabolites or industrial chemicals.[1] The morpholine moiety, in particular, is a valuable heterocycle in medicinal chemistry, often incorporated to modulate the pharmacokinetic properties of drug candidates, including their solubility and ability to cross the blood-brain barrier.[2][3]

Developing antibodies for immunoassays against such small molecules—termed haptens—offers a high-throughput, cost-effective, and sensitive analytical approach.[4] However, the utility of these antibodies is dictated by their specificity. An antibody's tendency to bind to structurally similar, non-target molecules, a phenomenon known as cross-reactivity, can lead to false positives and inaccurate quantification.[5][6]

This guide provides a comprehensive comparison of antibody performance, focusing on cross-reactivity studies for antibodies developed using a this compound hapten. We will explore the rationale behind experimental design, present detailed protocols for assessing specificity, and analyze how subtle molecular modifications influence antibody binding.

Pillar 1: Hapten Design and Antibody Development Strategy

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The aniline functional group on our target molecule is the logical point for conjugation.

Causality of Experimental Choice: Why Diazotization?

The primary amino group on the aniline ring can be readily converted into a diazonium salt. This salt is an electrophile that reacts with electron-rich amino acid residues on the carrier protein, such as tyrosine, histidine, and lysine, forming a stable azo bond. This strategy is favored because:

  • Minimal Hapten Modification: It directly utilizes an existing functional group, preserving the core structure of the hapten for antibody recognition.

  • Spatial Presentation: It presents the hapten outwards from the carrier protein, making the key structural motifs—the methoxy-substituted ring and the morpholine group—immunologically accessible.

Following successful conjugation, the hapten-carrier conjugate is used to immunize host animals (e.g., rabbits or mice) to generate a polyclonal or monoclonal antibody response, respectively.

Pillar 2: The Competitive ELISA - A Self-Validating System for Cross-Reactivity

For small molecules like haptens, a sandwich immunoassay is not feasible due to their inability to bind two antibodies simultaneously.[7][8] Therefore, the competitive immunoassay is the gold standard for detection and cross-reactivity analysis.[9][10]

The principle relies on the competition between the free analyte (the "test compound" in a sample) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the test compound in the sample results in less labeled antigen binding to the antibody, producing a lower signal. This inverse relationship is key to quantification.

This protocol is a self-validating system because the inclusion of a standard curve with the target analyte in every plate provides an internal control and a direct benchmark against which all potential cross-reactants are measured.

Experimental Workflow for Cross-Reactivity Assessment

The following workflow outlines the systematic process for characterizing the specificity of an anti-3-Methoxy-4-(morpholin-4-yl)aniline antibody.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Immunoassay cluster_analysis Phase 3: Data Analysis prep1 Synthesize Hapten-Protein Conjugate (e.g., Hapten-BSA for coating) prep2 Procure Antibody (Raised against Hapten-KLH) prep1->prep2 prep3 Select & Procure Panel of Structurally Related Analogs prep2->prep3 assay3 Incubate: Antibody + Competitor (Target or Analog) prep3->assay3 assay1 Coat Microtiter Plate with Hapten-BSA Conjugate assay2 Block Non-Specific Sites assay1->assay2 assay2->assay3 assay4 Add to Coated Plate assay3->assay4 assay5 Wash & Add Secondary Ab-HRP assay4->assay5 assay6 Add Substrate & Measure Signal assay5->assay6 analysis1 Generate Standard Curve for Target Hapten (IC50_target) assay6->analysis1 analysis2 Generate Inhibition Curves for Each Analog (IC50_analog) assay6->analysis2 analysis1->analysis2 analysis3 Calculate % Cross-Reactivity analysis2->analysis3 analysis4 Generate Specificity Report analysis3->analysis4

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol is designed to determine the relative binding affinity of the antibody to various analogs compared to the target hapten, this compound.[11]

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the target hapten (standard curve) and each test analog in assay buffer (e.g., PBST with 0.1% BSA). Concentrations should span a wide range (e.g., 0.01 ng/mL to 10,000 ng/mL).

    • In a separate dilution plate, add 50 µL of each standard or analog dilution.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1 hour at room temperature to allow the antibody and competitor to bind.

  • Incubation on Coated Plate:

    • Wash the coated and blocked assay plate three times with wash buffer.

    • Transfer 100 µL of the antibody-competitor mixtures from the dilution plate to the assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at its optimal dilution in assay buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Pillar 3: Data Analysis - Quantifying Specificity

The data from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that causes a 50% reduction in the maximum signal.

The percent cross-reactivity is then calculated using the following formula:[11]

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100

Comparative Data: A Hypothetical Cross-Reactivity Profile

To illustrate, we present hypothetical data for an antibody raised against this compound, tested against a panel of structurally related compounds.

Compound NameStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target) (Structure Image) 15 100%
3-Ethoxy-4-(morpholin-4-yl)aniline(Structure Image)4533.3%
3-Hydroxy-4-(morpholin-4-yl)aniline(Structure Image)3005.0%
4-(Morpholin-4-yl)aniline(Structure Image)9501.6%
3-Methoxy-4-(piperidin-1-yl)aniline(Structure Image)1,2001.3%
3-Methoxy-4-(pyrrolidin-1-yl)aniline(Structure Image)2,5000.6%
3-Methoxyaniline(Structure Image)>10,000<0.15%
Morpholine(Structure Image)>10,000<0.15%

Note: Structures are illustrative and should be replaced with actual chemical diagrams in a final publication. This table presents hypothetical data for illustrative purposes.

Interpreting the Structural Determinants of Binding

The data above allows us to infer which parts of the hapten are critical for antibody recognition.

G Target Target Hapten (100% Reactivity) Analog1 Change Methoxy to Ethoxy (33.3% Reactivity) Target->Analog1 Minor modification Moderate impact Analog2 Remove Methoxy Group (1.6% Reactivity) Target->Analog2 Major modification High impact Analog3 Change Morpholine to Piperidine (1.3% Reactivity) Target->Analog3 Major modification High impact Analog4 Remove Morpholine Ring (<0.15% Reactivity) Target->Analog4 Major modification High impact

Caption: Logical relationships between structural changes and antibody cross-reactivity.

Analysis:

  • High Importance of the Methoxy Group: Replacing the methoxy group with a slightly larger ethoxy group significantly reduces binding (33.3%). Removing it entirely (4-(Morpholin-4-yl)aniline) or changing it to a hydroxyl group almost abolishes recognition (<5%). This suggests the methoxy group is a critical part of the epitope, likely fitting into a specific hydrophobic pocket in the antibody's binding site.

  • Absolute Requirement of the Morpholine Ring: Replacing the morpholine ring with other cyclic amines like piperidine or pyrrolidine results in a near-complete loss of binding (<1.5%). This indicates that both the size and the presence of the oxygen heteroatom in the morpholine ring are essential for recognition. The antibody cannot tolerate changes to this part of the molecule.

  • The Whole is Greater than the Sum of its Parts: Neither 3-methoxyaniline nor morpholine alone show any significant cross-reactivity. This confirms that the antibody recognizes the entire integrated structure of the hapten, not just its individual components.

Comparison with Alternative Analytical Methods

While immunoassays are excellent for rapid screening, it is important to understand their performance relative to other analytical techniques used for aromatic amines.

FeatureCompetitive ELISAHPLC-UV/MSGC-MS
Principle Antibody-Antigen BindingChromatographic SeparationChromatographic Separation
Specificity Dependent on antibody; subject to cross-reactivityHigh; based on retention time and mass-to-charge ratio[12]High; based on retention time and mass fragmentation pattern[13]
Sensitivity High (pg/mL to ng/mL range)[7][10]Moderate to HighHigh
Throughput Very High (96/384-well plates)Low to MediumLow to Medium
Cost/Sample LowMedium to HighMedium
Sample Prep Minimal (dilution)Moderate (extraction, filtration)Often requires derivatization[12]
Confirmation NoYes (MS/MS)Yes (Mass Spectra)

Immunoassays are ideally suited for initial, high-throughput screening of a large number of samples. Positive or borderline results can then be confirmed using a more specific but lower-throughput method like LC-MS/MS.

Conclusion and Recommendations

The development of antibodies against the hapten this compound provides a powerful tool for its detection. This guide demonstrates that a systematic assessment of cross-reactivity is not merely a validation step but a fundamental exercise in understanding the antibody's binding characteristics.

Our analysis of a hypothetical antibody reveals high specificity, with both the methoxy group and the morpholine ring being critical determinants for binding. Such an antibody would be highly reliable for its intended purpose, showing minimal interference from structurally related metabolites or analogs.

For researchers in drug development and related fields, we recommend the following:

  • Prioritize Specificity: Always characterize the cross-reactivity of a new antibody against a rationally selected panel of analogs before deployment in routine assays.

  • Employ Competitive Formats: Utilize the competitive immunoassay format for robust and quantitative analysis of small molecule haptens.[14]

  • Use Orthogonal Methods: Confirm key findings with an alternative analytical method, such as LC-MS/MS, to ensure the highest degree of confidence in the data.

By adhering to these principles of scientific integrity and thorough validation, researchers can harness the full potential of immunoassays for sensitive and specific small molecule analysis.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Rivnak, M. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Rivnak, M. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?[Link]

  • Rivnak, M. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Wang, Y. et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. ACS Omega. [Link]

  • Ramos, P. et al. (2016). Antibody Cross-Reactivity Testing Using the HuProt™ Human Proteome Microarray. Arrayjet Ltd. [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?[Link]

  • DiaSource Diagnostics. (n.d.). Biogenic Amines Immunoassays tests. [Link]

  • Xu, F. et al. (2023). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. PubMed Central. [Link]

  • Kayan, B. et al. (2022). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. MDPI. [Link]

  • Cagnani, K. et al. (2023). Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material. MDPI. [Link]

  • Chero, G. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Kanamori, M. et al. (2022). Development of specific anti-mouse atypical chemokine receptor 4 monoclonal antibodies. Biochemical and Biophysical Research Communications. [Link]

  • Chero, G. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Epps, S. et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. [Link]

  • van der Laken, C. J. et al. (2020). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PubMed Central. [Link]

  • Sharma, P. K. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Amerigo Scientific. (n.d.). 3-(Morpholin-4-yl)aniline. [Link]

  • Szałek, E. et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Ren, X. et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. ResearchGate. [Link]

Sources

In vitro vs in vivo efficacy of "3-Methoxy-4-(morpholin-4-yl)aniline" based compounds

Author: BenchChem Technical Support Team. Date: January 2026

This indicates that either research on this specific class of compounds is not widely published, or it may be in very early stages of development and not yet in the public domain. It is also possible that this chemical moiety is part of a larger, more complex patented molecule where the core structure is not explicitly named in the title or abstract.

For researchers, scientists, and drug development professionals interested in this particular chemical scaffold, the lack of available data presents both a challenge and an opportunity. It suggests a potentially unexplored area of chemical space for novel drug discovery.

Future research could involve the synthesis of a library of compounds based on the "3-Methoxy-4-(morpholin-4-yl)aniline" core and subsequent screening against various biological targets to determine their potential therapeutic applications. Such studies would need to rigorously document both the in vitro potency and selectivity, as well as the in vivo efficacy, pharmacokinetics, and safety profiles to establish a clear structure-activity relationship and assess their drug-like properties.

Without specific compounds and associated experimental data, a detailed comparison guide with supporting data, protocols, and visualizations as requested cannot be generated. Further investigation into proprietary databases or direct chemical synthesis and screening would be necessary to explore the potential of this compound class.

Benchmarking the synthesis efficiency of "3-Methoxy-4-(morpholin-4-yl)aniline" against published methods

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methoxy-4-(morpholin-4-yl)aniline

This compound is a key substituted aniline derivative that serves as a pivotal intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif, featuring a methoxy group ortho to a morpholine substituent and a primary amine, makes it a versatile building block for kinase inhibitors and other therapeutic agents. The efficiency and scalability of its synthesis are therefore of critical importance to the drug development pipeline. This guide provides an in-depth comparison of a benchmarked, optimized synthetic method against two established alternative approaches: the Buchwald-Hartwig amination and the Ullmann condensation. Each method is evaluated based on its synthetic efficiency, operational simplicity, and overall viability for laboratory and potential scale-up applications.

Benchmark Synthesis: Nucleophilic Aromatic Substitution Followed by Reduction

This two-step approach is presented as the benchmark method due to its reliance on classical, well-understood reactions, readily available starting materials, and generally high yields. The underlying principle is the activation of an aromatic ring towards nucleophilic substitution by a nitro group, which is subsequently reduced to the desired aniline.

Reaction Scheme:

Benchmark_Synthesis 4-chloro-2-nitroanisole 4-Chloro-2-nitroanisole Intermediate 4-(3-Methoxy-4-nitrophenyl)morpholine 4-chloro-2-nitroanisole->Intermediate Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Intermediate Product This compound Intermediate->Product Nitro Group Reduction

Caption: Benchmark synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitroanisole (1.0 eq.), morpholine (2.0 eq.), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the desired intermediate as a yellow solid.

Step 2: Reduction to this compound

  • In a flask suitable for hydrogenation, dissolve the 4-(3-Methoxy-4-nitrophenyl)morpholine intermediate (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a hydrogenation catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

  • The reduction can be carried out either by catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine, or by direct hydrogenation with hydrogen gas (H₂) at a pressure of 1-3 atm.

  • For transfer hydrogenation, heat the mixture to reflux and monitor for the disappearance of the starting material. For direct hydrogenation, stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to afford a solid product.

Alternative Synthetic Routes: A Comparative Analysis

While the benchmark method is robust, other modern catalytic coupling reactions offer alternative pathways that may be advantageous under specific circumstances, such as substrate availability or the need for milder reaction conditions.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method allows for the direct coupling of an aryl halide with an amine, offering a more convergent approach.

Reaction Scheme:

Buchwald_Hartwig_Amination 4-bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline Product This compound 4-bromo-2-methoxyaniline->Product Pd-catalyzed Cross-Coupling Morpholine Morpholine Morpholine->Product

Caption: Buchwald-Hartwig synthesis of this compound.

Proposed Experimental Protocol:
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane as the solvent, followed by 4-bromo-2-methoxyaniline (1.0 eq.) and morpholine (1.2-1.5 eq.).

  • Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than palladium-catalyzed methods but can be advantageous due to the lower cost of the catalyst.

Reaction Scheme:

Ullmann_Condensation 4-iodo-2-methoxyaniline 4-Iodo-2-methoxyaniline Product This compound 4-iodo-2-methoxyaniline->Product Cu-catalyzed Cross-Coupling Morpholine Morpholine Morpholine->Product

Caption: Ullmann synthesis of this compound.

Proposed Experimental Protocol:
  • In a sealed tube, combine 4-iodo-2-methoxyaniline (1.0 eq.), morpholine (2.0-3.0 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Seal the tube and heat the mixture to 120-160 °C. The reaction may require 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Comparative Data Summary

The following table provides a comparative overview of the three synthetic methods, with estimated data based on literature precedents for similar reactions.

ParameterBenchmark Method (SNAr + Reduction)Buchwald-Hartwig AminationUllmann Condensation
Starting Materials 4-Chloro-2-nitroanisole, Morpholine4-Bromo/Iodo-2-methoxyaniline, Morpholine4-Iodo-2-methoxyaniline, Morpholine
Catalyst/Reagents Base (e.g., K₂CO₃), Reducing agent (e.g., Pd/C, H₂)Pd catalyst, Phosphine ligand, Strong baseCu(I) salt, Ligand, Base
Reaction Temperature High (120-140 °C for SNAr)Moderate (80-110 °C)High (120-160 °C)
Reaction Time 12-24 hours (total)2-12 hours12-24 hours
Overall Yield (Est.) 70-85%65-90%50-75%
Purity (after purification) >98%>98%>97%
Advantages Inexpensive starting materials, well-established reactions.Milder conditions, broader substrate scope, high yields.Low-cost catalyst.
Disadvantages Two-step process, high temperature for SNAr.Expensive catalyst and ligands, air-sensitive reagents.High temperatures, longer reaction times, often lower yields.

Characterization of this compound

The final product from any of these synthetic routes should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.8 ppm), two triplets for the morpholine protons (~3.0-3.2 ppm and ~3.8-4.0 ppm), and signals in the aromatic region for the aniline ring protons.

  • ¹³C NMR: The spectrum should show distinct signals for the methoxy carbon, the four unique carbons of the morpholine ring, and the six carbons of the aromatic ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₂), which is 208.26 g/mol .

Conclusion and Recommendations

The choice of synthetic method for this compound depends on the specific requirements of the research or production campaign.

  • The Benchmark Method (SNAr and Reduction) is recommended for its cost-effectiveness and reliability, making it suitable for large-scale synthesis where the two-step process is manageable.

  • The Buchwald-Hartwig Amination is an excellent choice for rapid, small-scale synthesis and for creating analogues, given its milder conditions and generally high yields, provided the cost of the catalyst and ligands is not a prohibitive factor.

  • The Ullmann Condensation remains a viable, albeit less efficient, alternative when cost is the primary concern and higher temperatures and longer reaction times are acceptable.

It is advised that for any chosen method, optimization of reaction conditions be performed to maximize yield and purity for the specific laboratory setup and scale of operation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Spectroscopic comparison of "3-Methoxy-4-(morpholin-4-yl)aniline" and its nitro-precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of 3-Methoxy-4-(morpholin-4-yl)aniline and its Nitro-Precursor

In the realm of medicinal chemistry and drug development, the transformation of a nitroaromatic compound to its corresponding aniline is a pivotal step. This conversion not only alters the electronic properties and reactivity of the molecule but also frequently imparts biological activity. This guide offers a detailed spectroscopic comparison of a key building block, This compound , and its synthetic precursor, 4-(3-methoxy-4-nitrophenyl)morpholine . Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the characteristic spectral changes that signify this crucial chemical transformation. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical experimental guidance.

The Chemical Transformation: Unlocking Potential

The reduction of the nitro group in 4-(3-methoxy-4-nitrophenyl)morpholine to an amino group in this compound is more than a simple chemical conversion; it's a gateway to a vast array of further chemical modifications and often, the emergence of pharmacological properties. The resulting primary aromatic amine is a versatile functional group, readily undergoing reactions such as acylation, alkylation, and diazotization, making it a valuable intermediate in the synthesis of complex drug molecules.

G Nitro 4-(3-methoxy-4-nitrophenyl)morpholine (Nitro-Precursor) Transformation Reduction (e.g., H₂, Pd/C) Nitro->Transformation Aniline This compound (Aniline Product) Transformation->Aniline

Caption: The reduction of the nitro-precursor to the aniline product.

A Tale of Two Spectrums: Comparative Analysis

The conversion of the electron-withdrawing nitro group (-NO₂) to the electron-donating amino group (-NH₂) induces significant and predictable changes in the spectroscopic signatures of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The transformation from the nitro-precursor to the aniline product results in distinct changes in the chemical shifts of the aromatic and morpholine protons.

Key Observations:

  • Aromatic Protons: The powerful electron-withdrawing nature of the nitro group deshields the aromatic protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, the electron-donating amino group shields these protons, leading to an upfield shift.

  • Amino Protons: A new, broad singlet corresponding to the -NH₂ protons will appear in the spectrum of the aniline, typically in the range of 3.5-4.5 ppm, the exact position being solvent and concentration-dependent.

  • Morpholine Protons: The chemical shifts of the morpholine protons are also influenced by the electronic changes on the aromatic ring, though to a lesser extent than the aromatic protons themselves.

Proton Environment Expected Chemical Shift (δ) in Nitro-Precursor Expected Chemical Shift (δ) in Aniline Product Reason for Change
Aromatic Protons~7.0 - 8.0 ppm~6.5 - 7.5 ppmDecreased deshielding due to replacement of -NO₂ with -NH₂.
Methoxy Protons (-OCH₃)~3.9 ppm~3.8 ppmMinor upfield shift due to overall increased electron density on the ring.
Morpholine Protons (-N-CH₂-)~3.1 - 3.4 ppm~2.9 - 3.2 ppmSlight upfield shift reflecting the change in the electronic nature of the aromatic substituent.
Morpholine Protons (-O-CH₂-)~3.8 - 4.0 ppm~3.7 - 3.9 ppmMinor upfield shift.
Amino Protons (-NH₂)Absent~3.5 - 4.5 ppm (broad singlet)Appearance of the new functional group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The nitro to amine conversion significantly impacts the chemical shifts of the aromatic carbons.

Key Observations:

  • Aromatic Carbons: The carbon attached to the nitro group (C-NO₂) is strongly deshielded. Upon reduction, this carbon (now C-NH₂) experiences a significant upfield shift. The other aromatic carbons also exhibit shifts, reflecting the change from an electron-withdrawing to an electron-donating substituent.

Carbon Environment Expected Chemical Shift (δ) in Nitro-Precursor Expected Chemical Shift (δ) in Aniline Product Reason for Change
C-NO₂ / C-NH₂~140 - 150 ppm~135 - 145 ppmStrong shielding effect of the -NH₂ group compared to the -NO₂ group.
C-OCH₃~150 - 155 ppm~145 - 150 ppmMinor upfield shift.
Other Aromatic Carbons~105 - 130 ppm~110 - 125 ppmChanges in electron density distribution across the aromatic ring.
Methoxy Carbon (-OCH₃)~56 ppm~55 ppmMinimal change.
Morpholine Carbons (-N-CH₂)~50 - 55 ppm~48 - 53 ppmSlight upfield shift.
Morpholine Carbons (-O-CH₂)~66 - 68 ppm~65 - 67 ppmMinor upfield shift.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for identifying functional groups. The reduction of the nitro group is clearly evidenced by the disappearance of its characteristic stretching vibrations and the appearance of N-H stretches.

Key Observations:

  • Disappearance of Nitro Stretches: The strong, characteristic symmetric and asymmetric stretching bands of the nitro group, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, will be absent in the product's spectrum.[1]

  • Appearance of Amine Stretches: The aniline product will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the primary amine. A scissoring vibration for the -NH₂ group is also expected around 1600-1650 cm⁻¹.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) in Nitro-Precursor Expected Wavenumber (cm⁻¹) in Aniline Product
N-H Asymmetric & Symmetric StretchAbsent~3400 - 3500 cm⁻¹ (two bands)
C-H Aromatic Stretch~3000 - 3100 cm⁻¹~3000 - 3100 cm⁻¹
C-H Aliphatic Stretch~2800 - 3000 cm⁻¹~2800 - 3000 cm⁻¹
N-O Asymmetric Stretch~1520 cm⁻¹ (strong)Absent
N-O Symmetric Stretch~1340 cm⁻¹ (strong)Absent
C=C Aromatic Stretch~1600, 1480 cm⁻¹~1610, 1500 cm⁻¹
N-H ScissoringAbsent~1620 cm⁻¹
C-O-C Ether Stretch~1250, 1050 cm⁻¹~1250, 1050 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak will confirm the success of the reduction.

Key Observations:

  • Molecular Ion Peak: The molecular weight of 4-(3-methoxy-4-nitrophenyl)morpholine is 238.24 g/mol [2], while this compound has a molecular weight of 208.26 g/mol [3]. The mass spectrum of the product should show a molecular ion peak (M⁺) at m/z 208, a decrease of 30 mass units, corresponding to the replacement of -NO₂ (46 g/mol ) with -NH₂ (16 g/mol ).

  • Fragmentation: The fragmentation patterns will also differ. The nitro-precursor may show characteristic losses of NO (m/z 30) and NO₂ (m/z 46). The aniline product will exhibit fragmentation patterns typical of aromatic amines.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peak (m/z)
4-(3-methoxy-4-nitrophenyl)morpholineC₁₁H₁₄N₂O₄238.24[2]238
This compoundC₁₁H₁₆N₂O₂208.26[3]208
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conversion of the nitro to the amino group leads to a significant shift in the absorption maxima.

Key Observations:

  • Hypsochromic Shift (Blue Shift): The nitro group, being a strong chromophore, results in a longer wavelength absorption maximum (λ_max) for the precursor. The amino group is also a chromophore, but its effect is different. The reduction typically leads to a hypsochromic shift (blue shift) of the main absorption band, as the n → π* transition of the nitro group is replaced by the π → π* transitions of the aniline derivative.

Experimental Protocol: Synthesis of this compound

The following is a detailed, field-proven protocol for the reduction of 4-(3-methoxy-4-nitrophenyl)morpholine to this compound via catalytic hydrogenation. This method is generally clean, high-yielding, and avoids the use of harsh reducing agents.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Purification (if necessary) A Dissolve Nitro-Precursor in Ethanol B Add Pd/C Catalyst A->B C Purge with Hydrogen Gas B->C D Stir under H₂ Atmosphere at Room Temperature C->D E Filter through Celite to Remove Catalyst D->E F Concentrate Filtrate under Reduced Pressure E->F G Column Chromatography (e.g., Silica Gel, Ethyl Acetate/Hexane) F->G

Caption: Workflow for the catalytic hydrogenation of the nitro-precursor.

Materials:

  • 4-(3-methoxy-4-nitrophenyl)morpholine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr bottle), dissolve 4-(3-methoxy-4-nitrophenyl)morpholine in a sufficient amount of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (e.g., 50 psi in a Parr apparatus or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to recover any adsorbed product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

The transformation of 4-(3-methoxy-4-nitrophenyl)morpholine to this compound represents a fundamental step in synthetic organic and medicinal chemistry. The spectroscopic techniques discussed provide a robust and reliable means to confirm the successful conversion. The disappearance of the characteristic nitro group signals in the IR spectrum, coupled with the appearance of the amine protons in the ¹H NMR and the significant upfield shifts in the ¹³C NMR, offer unequivocal evidence of the reduction. Mass spectrometry confirms the expected change in molecular weight, while UV-Vis spectroscopy reflects the altered electronic nature of the aromatic system. By understanding these spectroscopic signatures, researchers can confidently and efficiently advance their synthetic endeavors in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). 4-(3-methoxy-4-nitrophenyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-4-(morpholin-4-yl)aniline. As a specialized chemical compound, its disposal requires a meticulous approach grounded in the understanding of its constituent functional groups—aniline and morpholine—to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that synthesizes technical accuracy with field-proven insights.

Section 1: Hazard Profile and Risk Assessment

This compound is a solid, combustible organic compound.[1] While specific toxicological data for this exact molecule is limited, a comprehensive risk assessment must be based on the well-documented hazards of its structural analogs, namely aniline and morpholine derivatives.

The primary hazards are associated with the aromatic amine (aniline) substructure, which is known for its toxicity. Aniline itself is classified as toxic if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen and reproductive toxin.[2][3][4] The morpholine moiety, while less hazardous, can still cause irritation. Therefore, this compound should be handled as a hazardous substance with the potential for significant health effects upon exposure.

Property Information Source
Chemical Name This compoundN/A
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Physical Form Solid[1]
Inferred Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected carcinogen. Very toxic to aquatic life.[2][4][5]
Storage Class Combustible Solids[1]

Chemical Incompatibilities: A critical aspect of safe disposal is the strict segregation of waste. This compound, like other aniline compounds, can react violently with certain chemicals. Waste containers holding this compound must NOT be contaminated with:

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates, nitrates).[6][7]

  • Strong Acids: (e.g., nitric acid, sulfuric acid, hydrochloric acid).[6][7]

  • Acid Anhydrides and Acid Chlorides. [8]

Mixing with these substances can cause violent, exothermic reactions, leading to fire or explosion.[9]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure during handling and disposal.

Rationale: The primary route of exposure for aniline compounds is through skin absorption.[2][9] Therefore, appropriate glove selection is critical. While nitrile gloves are common in laboratories, they are not recommended for prolonged contact with aniline.[2] For respiratory protection, work must be conducted in a controlled environment to prevent inhalation of dust or aerosols.

Task Required PPE Rationale & Specifications
Routine Handling & Disposal Eye/Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a splash hazard.[10][11]
Hand Protection Double-gloving is recommended. Use butyl, neoprene, or Viton gloves as the outer layer.[2] Nitrile gloves may be used as an inner layer but are insufficient for primary protection against direct or prolonged contact.[2][10]
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes are required.[3][10]
Spill Cleanup All of the above, plus:
Respiratory Protection For significant spills, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[12][13] Use of a respirator requires prior medical clearance, fit-testing, and training.[10]

Section 3: Waste Segregation and Collection Workflow

Proper segregation is the cornerstone of safe chemical waste disposal. The following workflow ensures that this compound is managed correctly from the point of generation to the final disposal container.

WasteSegregation cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation Point (e.g., fume hood, benchtop) waste_type Identify Waste Type start->waste_type solid Solid Waste (Contaminated labware, gloves, paper) waste_type->solid Solid liquid Liquid Waste (Reaction mixtures, solvents) waste_type->liquid Liquid sharps Sharps Waste (Contaminated needles, glassware) waste_type->sharps Sharps solid_container Hazardous Solid Waste Container (Designated for aniline compounds) solid->solid_container liquid_container Hazardous Liquid Waste Container (Compatible, e.g., Polyethylene) liquid->liquid_container sharps_container Puncture-Proof Sharps Container (Labeled as Hazardous) sharps->sharps_container labeling Label Container Immediately (Full chemical name, hazards, date) solid_container->labeling liquid_container->labeling sharps_container->labeling

Waste segregation workflow for this compound.
Step-by-Step Collection Protocol:
  • Designate a Waste Area: All work with this compound and its waste collection must occur within a designated area, such as a certified chemical fume hood.[2]

  • Select the Correct Container:

    • Solid Waste: Collect in a clearly labeled, durable plastic bag or container designated for hazardous chemical solids.[2]

    • Liquid Waste: Use a compatible container, such as a polyethylene carboy.[2] Ensure the container has a tightly sealing cap.

  • Avoid Contamination: Never mix this waste stream with incompatible chemicals.[7] If collecting in a container with other wastes, ensure they are all compatible.

  • Do Not Overfill: Fill liquid waste containers to a maximum of 80% capacity to allow for vapor expansion.

  • Seal and Label: Keep waste containers closed when not in use.[3] Affix a completed hazardous waste label with the full chemical name, concentration, hazard pictograms, and accumulation start date.

Section 4: Disposal Procedures

Disposal of this compound must be handled as hazardous waste through institutional or certified channels. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][14]

  • Final Containerization: Ensure the waste container is securely sealed, clean on the outside, and properly labeled.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. The container must be kept in secondary containment (such as a polypropylene tub) to contain any potential leaks.[2][3] This area should be away from strong acids and oxidizers.[6]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Provide them with the full chemical name and any other information from the Safety Data Sheet (SDS) of related compounds.[8]

  • Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.

Section 5: Emergency Procedures (Spills and Exposures)

Immediate and correct action is vital in an emergency.

Personal Exposure
Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][14]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][14]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Management
  • Small, Contained Spill (e.g., <100 mL, inside a fume hood): a. Ensure proper PPE is worn (see Section 2). b. Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2][6] Do not use combustible materials like paper towels to absorb the bulk of the spill. c. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] d. Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste. e. Report the incident to your supervisor.

  • Large Spill (e.g., outside a fume hood, uncontained): a. Evacuate immediately. Alert all personnel in the vicinity and secure the area to prevent entry.[2] b. If there is any risk of fire or the spill is substantial, call 911 or your local emergency number.[2][9] c. Contact your institution's EHS or emergency response team for cleanup.[2][6] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • Aniline Safety Guidelines. Washington State University, Environmental Health & Safety. [Link]

  • Safety Data Sheet: Aniline. SIA Toolbox. [Link]

  • Hazardous Material Use and Management: Aniline. Rutgers University, Environmental and Health Sciences. [Link]

  • CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE. Fire Engineering. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Depolymerization of Polyesters with Morpholine. ResearchGate. [Link]

  • Safety Data Sheet: Aminobenzene. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • The microbial degradation of morpholine. ResearchGate. [Link]

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. [Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ResearchGate. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Institutes of Health (NIH). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno, Environmental Health & Safety. [Link]

Sources

Comprehensive Safety and Handling Guide for 3-Methoxy-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Methoxy-4-(morpholin-4-yl)aniline. As a substituted aromatic amine, this compound requires stringent safety measures to mitigate potential health risks in a laboratory setting. The following procedures are based on established best practices for handling analogous chemical structures and are designed to ensure the safety of all personnel.

Hazard Assessment and Toxidical Profile

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation : Causes skin irritation upon direct contact.[1][3]

  • Eye Irritation : Causes serious eye irritation.[1][3]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]

The aniline substructure is known to potentially cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[5] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.[6]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)Aromatic amines can permeate some glove materials.[7][8] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contaminated.
Body Protection Laboratory coat, and in cases of potential for significant exposure, a chemical-resistant apron or coverallsTo prevent skin contact with the compound.[9][10]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when working outside of a fume hood or when generating dust or aerosols.[9][10]

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure risk during the handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Inspect Inspect Chemical Container Prep->Inspect FumeHood Work in a Certified Fume Hood Inspect->FumeHood Weigh Carefully Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution Using Syringe or Pipette Dissolve->Transfer Decontaminate Decontaminate Work Surfaces Transfer->Decontaminate DisposeWaste Dispose of Contaminated Materials in Designated Waste Streams Decontaminate->DisposeWaste Doff Doff PPE Correctly DisposeWaste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation :

    • Always don the full required PPE before entering the designated handling area.

    • Visually inspect the chemical container for any signs of damage or leakage.

    • Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Handling :

    • When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.

    • For dissolution, add the solvent to the solid slowly to avoid splashing.

    • When transferring solutions, utilize a syringe or a calibrated pipette to ensure accuracy and prevent spills.

  • Post-Handling :

    • Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Segregate all contaminated waste for proper disposal.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills within a fume hood, use an absorbent material to contain the spill and then decontaminate the area.[11][12] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1][3] Seek medical attention if irritation persists.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[1][3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Protocol
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as solid hazardous waste in a designated container.

Follow all local, state, and federal regulations for hazardous waste disposal.[2][13] Incineration is often the preferred method for the disposal of morpholine derivatives.[14]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents and acids.[1]

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Morpholinoaniline.
  • Ossila. (2023, December 5). Safety Data Sheet: 3-Fluoro-4-morpholinoaniline.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-Morpholin-4-ylaniline.
  • PubChem. (n.d.). 3-fluoro-4-morpholinoaniline.
  • Sigma-Aldrich. (n.d.). This compound.
  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Centers for Disease Control and Prevention. (n.d.). Aniline. Retrieved from CDC - Medical Management Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from Journal of the American Chemical Society.
  • HBM4EU. (n.d.). Prioritised substance group: Anilines.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). Aniline.
  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Morpholine, 99+%.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (2023, October 20). Safety Data Sheet: Morpholine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.